molecular formula C23H36N4O8S2 B15559984 Heptamidine dimethanesulfonate

Heptamidine dimethanesulfonate

Cat. No.: B15559984
M. Wt: 560.7 g/mol
InChI Key: VJPVVWMWVOBCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptamidine dimethanesulfonate is a useful research compound. Its molecular formula is C23H36N4O8S2 and its molecular weight is 560.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[7-(4-carbamimidoylphenoxy)heptoxy]benzenecarboximidamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2.2CH4O3S/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25;2*1-5(2,3)4/h6-13H,1-5,14-15H2,(H3,22,23)(H3,24,25);2*1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPVVWMWVOBCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=N)N)OCCCCCCCOC2=CC=C(C=C2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Heptamidine dimethanesulfonate CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptamidine (B1681504) dimethanesulfonate is a novel aromatic diamidine that has emerged as a significant subject of research due to its potential therapeutic applications in oncology and genetic disorders. This technical guide provides a comprehensive overview of its core properties, including its CAS number and physicochemical characteristics. It delves into its mechanisms of action, focusing on its role as a potent inhibitor of the S100B protein in malignant melanoma and its ability to mitigate splicing defects in myotonic dystrophy. This document adheres to stringent data presentation standards, with quantitative information summarized in structured tables and detailed experimental methodologies provided for key studies. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological activity and research applications.

Chemical and Physical Properties

Heptamidine dimethanesulfonate is a white to off-white solid. Its fundamental chemical and physical properties are summarized below for easy reference.

PropertyValue
CAS Number 161374-55-6
Molecular Formula C₂₃H₃₆N₄O₈S₂
Molecular Weight 560.68 g/mol
IUPAC Name 4,4'-(heptane-1,7-diylbis(oxy))dibenzimidamide;dimethanesulfonic acid
Physical Form Solid
Color Off-white to light yellow
Solubility Soluble in DMSO
Storage Store at 2-8°C in an inert atmosphere

Mechanism of Action and Therapeutic Potential

This compound exhibits distinct mechanisms of action in different pathological contexts, highlighting its versatility as a potential therapeutic agent.

Malignant Melanoma: S100B Inhibition

In malignant melanoma, a significant number of tumors overexpress the calcium-binding protein S100B. This protein plays a crucial role in tumor progression by binding to and inhibiting the tumor suppressor protein p53.[1][2] This interaction prevents p53 from carrying out its normal functions of inducing apoptosis (programmed cell death) and cell cycle arrest in cancerous cells.

Heptamidine was specifically designed through molecular dynamics simulations to bind with high affinity to the p53-binding pocket on S100B. By occupying this site, heptamidine acts as a competitive inhibitor, preventing the S100B-p53 interaction. This frees p53 to resume its tumor-suppressive activities, leading to the selective killing of melanoma cells that are dependent on S100B overexpression for their survival.

S100B_p53_Pathway cluster_melanoma Malignant Melanoma Cell S100B S100B p53 p53 S100B->p53 inhibits Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis promotes Heptamidine Heptamidine Heptamidine->S100B inhibits

S100B-p53 signaling pathway in melanoma.
Myotonic Dystrophy: Rescue of Splicing Defects

Myotonic Dystrophy Type 1 (DM1) is a genetic disorder caused by an expansion of a CTG trinucleotide repeat in the DMPK gene.[3] When transcribed into RNA, these expanded CUG repeats form hairpin structures that are toxic to the cell. These toxic RNA molecules sequester essential splicing factors, most notably the Muscleblind-like (MBNL1) protein.[4][5] The sequestration of MBNL1 prevents it from performing its normal role in regulating the alternative splicing of numerous pre-mRNAs, leading to the wide range of symptoms observed in DM1.[6]

Heptamidine and related compounds have been shown to interact with these toxic CUG repeat RNAs.[7][8] It is hypothesized that heptamidine binds to the RNA hairpins, disrupting the interaction with MBNL1 and leading to its release. The freed MBNL1 can then resume its normal function in regulating pre-mRNA splicing, thereby rescuing the splicing defects associated with myotonic dystrophy.[8]

Myotonic_Dystrophy_Pathway cluster_dm1 Myotonic Dystrophy Type 1 CUG_RNA Toxic CUG Repeat RNA MBNL1 MBNL1 CUG_RNA->MBNL1 sequesters Splicing Normal Splicing MBNL1->Splicing regulates Heptamidine Heptamidine Heptamidine->CUG_RNA disrupts sequestration

Mechanism of heptamidine in myotonic dystrophy.

Experimental Protocols

The following sections outline the methodologies for key experiments involving this compound.

Cell Viability Assay in Melanoma Cells

Objective: To determine the effect of this compound on the viability of malignant melanoma cells with varying S100B expression levels.

Cell Line: MALME-3M (human malignant melanoma, high S100B expression).

Methodology:

  • Cell Culture: MALME-3M cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve the desired final concentrations. The culture medium is replaced with the medium containing different concentrations of this compound. A vehicle control (DMSO) is also included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. Dose-response curves are generated to calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Cell_Viability_Workflow start Start culture Culture MALME-3M Cells start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Heptamidine (various concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt measure Measure Absorbance mtt->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Workflow for cell viability assay.
In Vivo Efficacy in a Myotonic Dystrophy Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in rescuing splicing defects in a mouse model of myotonic dystrophy.

Animal Model: HSA-LR (human skeletal actin - long repeat) transgenic mice, which express high levels of RNA containing 250 CUG repeats in skeletal muscle.[9]

Methodology:

  • Animal Housing and Acclimation: HSA-LR mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are acclimated for at least one week before the start of the experiment.

  • Drug Preparation and Administration: this compound is dissolved in a suitable vehicle (e.g., saline or PBS). The solution is administered to the mice via a specific route, such as intraperitoneal (IP) injection, at a predetermined dose and frequency (e.g., daily for a set number of weeks). A control group receives vehicle injections.

  • Monitoring: Animals are monitored regularly for any signs of toxicity, and body weight is recorded.

  • Tissue Collection: At the end of the treatment period, mice are euthanized, and skeletal muscle tissues (e.g., tibialis anterior, gastrocnemius) are collected.

  • RNA Extraction and RT-PCR: Total RNA is extracted from the muscle tissues. Reverse transcription-polymerase chain reaction (RT-PCR) is performed to analyze the alternative splicing of specific pre-mRNAs known to be mis-spliced in myotonic dystrophy (e.g., Clcn1, Atp2a1).

  • Data Analysis: The ratio of spliced isoforms is quantified using gel electrophoresis and densitometry or by quantitative PCR. The splicing patterns in the heptamidine-treated group are compared to those in the vehicle-treated and wild-type control groups to determine the extent of splicing rescue.

Conclusion

This compound is a promising small molecule with well-defined mechanisms of action against malignant melanoma and myotonic dystrophy. Its ability to selectively target the S100B protein and disrupt toxic RNA structures underscores the potential of structure-based drug design. The experimental protocols detailed in this guide provide a framework for further investigation into its therapeutic efficacy and safety profile. As research progresses, this compound may offer new hope for patients with these challenging diseases.

References

In-Depth Technical Guide: The In Vitro Mechanism of Action of Heptamidine Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamidine (B1681504), an aromatic diamidine, has garnered interest for its potential therapeutic applications, particularly as an antimicrobial agent. Understanding its precise mechanism of action at the cellular and molecular level is crucial for its development and optimization as a drug candidate. This technical guide provides a comprehensive overview of the in vitro mechanism of action of heptamidine dimethanesulfonate, focusing on its core interactions with cellular structures and pathways. The information presented is synthesized from available scientific literature, with a focus on quantitative data and detailed experimental methodologies.

Core Mechanisms of Action

The in vitro activity of this compound is primarily attributed to two key mechanisms:

  • Membrane Disruption: Heptamidine, like other diamidines, exhibits a strong affinity for cellular membranes. Its cationic nature facilitates interaction with the negatively charged components of microbial cell membranes, leading to a loss of integrity and subsequent cell death.

  • DNA Interaction: Evidence suggests that heptamidine can bind to DNA, interfering with essential cellular processes such as replication and transcription.

These mechanisms are not mutually exclusive and may act synergistically to exert the compound's biological effects.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, data from studies on heptamidine and its close analogue, pentamidine, provide valuable insights into its potency.

CompoundOrganism/Cell LineAssayEndpointValueReference
HeptamidineGram-negative bacteriaSynergistic Activity with ErythromycinFractional Inhibitory Concentration Index (FICI)0.125[1]
PentamidineLeishmania donovaniAntileishmanial ActivityEC501.46 µM[2]
PentamidineTrypanosoma brucei rhodesienseAntitrypanosomal ActivityIC50Low nanomolar range
PentamidinePlasmodium falciparumAntimalarial ActivityIC50Low nanomolar range

Note: The FICI value for heptamidine indicates a strong synergistic effect with erythromycin, suggesting a mechanism that enhances the uptake or activity of other antibiotics, likely through membrane disruption.

Signaling Pathways and Cellular Effects

The primary cellular consequence of heptamidine's interaction with the cell membrane is a disruption of the membrane potential and integrity. This can trigger a cascade of downstream events, ultimately leading to cell death.

Heptamidine_Membrane_Interaction cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Heptamidine Heptamidine Dimethanesulfonate Membrane Bacterial Cell Membrane (Negative Charge) Heptamidine->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Depolarization Membrane Depolarization Membrane->Depolarization Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Depolarization->CellDeath Leakage->CellDeath Heptamidine_DNA_Interaction Heptamidine Heptamidine DNA DNA Heptamidine->DNA Binding Replication DNA Replication Heptamidine->Replication Inhibition Transcription Transcription Heptamidine->Transcription Inhibition CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Transcription->CellCycleArrest Experimental_Workflow cluster_membrane_assay Membrane Permeabilization Assay cluster_mito_assay Mitochondrial Membrane Potential Assay start_mem Prepare Bacterial Suspension add_npn Add NPN Probe start_mem->add_npn add_hept_mem Add Heptamidine add_npn->add_hept_mem measure_fluor_mem Measure Fluorescence add_hept_mem->measure_fluor_mem analyze_mem Analyze Data measure_fluor_mem->analyze_mem start_mito Culture Eukaryotic Cells add_hept_mito Treat with Heptamidine start_mito->add_hept_mito add_jc1 Add JC-1 Dye add_hept_mito->add_jc1 measure_fluor_mito Measure Fluorescence (Red/Green Ratio) add_jc1->measure_fluor_mito analyze_mito Analyze Data measure_fluor_mito->analyze_mito

References

Heptamidine Dimethanesulfonate and S100B: A Technical Overview of Binding Affinity and Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity between heptamidine (B1681504) dimethanesulfonate and the S100B protein. It consolidates quantitative data, details experimental methodologies, and illustrates key biological pathways and experimental workflows.

Introduction to S100B and Heptamidine

The S100 protein family comprises over 20 members of calcium-activated switches that, unlike enzymes, function by regulating a multitude of protein targets through Ca²⁺-induced conformational changes.[1] S100B, a prominent member of this family, is implicated in various cancers, including astrocytomas, glioblastomas, and malignant melanoma, where its upregulation is linked to the downregulation of the tumor suppressor protein p53.[1][2] This interaction makes S100B a compelling target for therapeutic intervention.

Heptamidine, also known by the identifier SBi4211, has emerged as a potent inhibitor of S100B.[1] Developed through structure-based drug design, it represents an advancement over its predecessor, pentamidine (B1679287). Molecular dynamics simulations predicted that extending the linker length of pentamidine would enable a single molecule to span two known binding sites on the S100B monomer, potentially leading to a tighter interaction.[1] Experimental validation has since confirmed that heptamidine binds to S100B with significant affinity, inhibiting its function and demonstrating selective cytotoxicity towards melanoma cells with high S100B expression.[1]

Quantitative Binding Affinity Data

The binding affinity of heptamidine for the S100B protein has been quantified using Nuclear Magnetic Resonance (NMR) titrations. The equilibrium dissociation constant (K D ), a measure of binding affinity where a smaller value indicates a stronger interaction, was determined. For comparison, data for the related compound pentamidine is also included.

CompoundMethodK D (µM)Notes
Heptamidine (SBi4211) NMR Titration19 ± 2One molecule of heptamidine binds per monomer of S100B.
Pentamidine NMR Titration11 ± 1 (tight site)Two molecules of pentamidine bind per monomer of S100B.
40 ± 5 (weaker site)

Table 1: Binding affinities of heptamidine and pentamidine to S100B, as determined by NMR titration. Data sourced from Miller et al. (2012).[1]

Experimental Protocols

The determination of heptamidine's binding affinity and mechanism of action on S100B involved a multi-faceted approach, combining computational modeling, structural biology, and cellular assays.

Nuclear Magnetic Resonance (NMR) Titrations

NMR spectroscopy was employed to determine the dissociation constant (K D ) of heptamidine binding to S100B and to map the interaction site on the protein surface.[1]

  • Objective: To quantify the binding affinity (K D ) of heptamidine to S100B and identify the amino acid residues involved in the interaction.

  • Protein Preparation: Isotopically labeled ¹⁵N-S100B is expressed and purified to allow for the monitoring of chemical shift perturbations upon ligand binding.

  • Titration: A series of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of the ¹⁵N-labeled S100B protein are acquired. Aliquots of a concentrated stock solution of heptamidine are incrementally added to the protein sample between each spectral acquisition.

  • Data Analysis: Changes in the chemical shifts of the backbone amide signals for specific amino acid residues are monitored as a function of the heptamidine concentration. These chemical shift perturbations are then fitted to a binding isotherm equation to calculate the K D value. The residues showing the most significant shifts identify the binding site. The results indicated that heptamidine interacts with the same region of S100B as pentamidine.[1]

X-ray Crystallography

To elucidate the precise molecular interactions between heptamidine and S100B at atomic resolution, the co-crystal structure was determined.[1]

  • Objective: To visualize the three-dimensional structure of the heptamidine-S100B complex.

  • Crystallization: The Ca²⁺-bound form of S100B protein is co-crystallized with heptamidine. This involves screening various conditions (e.g., pH, precipitant concentration, temperature) to find those that promote the growth of high-quality crystals.

  • Data Collection and Structure Determination: The resulting crystals are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded and used to calculate an electron density map. The molecular model of the protein-ligand complex is then built into this map and refined. The final structure of Ca²⁺–S100B–heptamidine was determined at a resolution of 1.65 Å.[1] This high-resolution structure revealed that a single molecule of heptamidine spans the two binding sites previously identified for pentamidine, forming key hydrogen bonds with residues such as Phe43 and His85.[1]

Melanoma Cell Viability Assay

To assess the biological effect of S100B inhibition by heptamidine, cell-based assays were performed using a human melanoma cell line.[1]

  • Objective: To determine if heptamidine's binding to S100B has an inhibitory effect in a cellular context, leading to cancer cell death.

  • Cell Lines: Two variants of the MALME-3M human melanoma cell line were used: a wild-type line with high endogenous levels of S100B and a stable siRNA knockdown line with reduced S100B levels.

  • Treatment: Both cell lines are treated with increasing concentrations of heptamidine.

  • Viability Assessment: After an incubation period, cell viability is measured using a standard method (e.g., MTT or CellTiter-Glo assay).

  • Analysis: The cytotoxic effect of heptamidine on the wild-type cells is compared to its effect on the S100B-knockdown cells. The results showed that heptamidine selectively kills melanoma cells that have high levels of S100B, indicating its inhibitory effect is S100B-dependent.[1]

Visualizations: Workflows and Pathways

Experimental Workflow for Binding Affinity Determination

G cluster_comp Computational Prediction cluster_biophys Biophysical Characterization cluster_cell Cellular Validation MD Molecular Dynamics (S100B-Pentamidine) Predict Predict Heptamidine Binding Mode MD->Predict Suggests longer linker is optimal NMR NMR Titration (¹⁵N-S100B + Heptamidine) Predict->NMR Kd Determine Kd (Binding Affinity) NMR->Kd Xtal X-ray Crystallography (S100B + Heptamidine) Structure Solve 3D Structure (Binding Pose) Xtal->Structure Assay Cell Viability Assay Structure->Assay Cells Melanoma Cell Lines (WT S100B vs S100B Knockdown) Cells->Assay Efficacy Confirm S100B-dependent Inhibitory Effect Assay->Efficacy

Caption: Workflow for characterizing heptamidine as an S100B inhibitor.

S100B Signaling Pathway and Inhibition by Heptamidine

G cluster_pathway S100B-p53 Regulatory Pathway cluster_inhibition Inhibition Mechanism S100B S100B p53_inactive p53 Monomer (Inactive) S100B->p53_inactive Binds & Sequesters p53 p53 Tetramer (Active) p53->p53_inactive Dissociation apoptosis Apoptosis & Tumor Suppression p53->apoptosis degradation Ubiquitination & Degradation p53_inactive->degradation hdm2 hdm2 hdm2->degradation Promotes Heptamidine Heptamidine Heptamidine->S100B Inhibits

Caption: Heptamidine inhibits S100B, preventing p53 inactivation.

References

Preliminary Biological Screening of Aromatic Diamidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query for "Heptamidine dimethanesulfonate" yielded limited specific data. It is highly probable that "Heptamidine" is a typographical error for "Hexamidine," a well-documented aromatic diamidine. This guide therefore focuses on the preliminary biological screening of Hexamidine and structurally related, medically significant diamidines, namely Pentamidine and Diminazene, to provide a comprehensive and relevant technical overview.

Introduction to Aromatic Diamidines

Aromatic diamidines are a class of compounds characterized by two cationic amidine groups linked by a flexible hydrocarbon chain. This structural motif imparts a broad spectrum of biological activity, including antimicrobial, antifungal, and antiparasitic properties. Hexamidine, Pentamidine, and Diminazene are prominent members of this class, utilized in various clinical and veterinary applications. Their primary mechanisms of action, though not fully elucidated, are known to involve interactions with nucleic acids and disruption of cellular membrane integrity.[1][2][3]

Quantitative Biological Activity Data

The following tables summarize the available quantitative data from preliminary biological screenings of Hexamidine, Pentamidine, and other relevant diamidines against various pathogens.

Table 1: In Vitro Antiparasitic Activity of Diamidines

CompoundParasite SpeciesAssay TypeIC50Incubation TimeReference
Pentamidine IsethionateLeishmania infantum promastigotesCytotoxicity Assay2.5 µM72 hours[4]
Diminazene AceturateTrypanosoma congolense (IL-3000)In Vitro Drug Sensitivity0.066 µg/mL72 hours[5]
IsometamidiumTrypanosoma congolense (IL-3000)In Vitro Drug Sensitivity0.0003 µg/mL72 hours[5]
Various Diamidines (37 compounds)Trypanosoma congolenseIn Vitro Drug Sensitivity0.007 - 0.562 µg/mL72 hours[5]
Various Diamidines (37 compounds)Trypanosoma vivaxIn Vitro Drug Sensitivity0.019 - 0.607 µg/mL72 hours[5]

Table 2: In Vivo Antiparasitic Activity of Diamidines in Murine Models

CompoundParasite SpeciesAdministration RouteMinimal Curative Dose (4 consecutive days)Minimal Curative Dose (single bolus)Reference
Various Diamidines (33 compounds)Trypanosoma congolenseIntraperitoneal1.25 mg/kg5 mg/kg[5]
Various Diamidines (33 compounds)Trypanosoma vivaxIntraperitoneal1.25 mg/kg2.5 mg/kg[5]
Diminazene AceturateTrypanosoma brucei brucei (in pigs)Intramuscular7 mg/kg (single injection)Not Applicable[6]

Table 3: In Vitro Antimicrobial Activity of Hexamidine

CompoundMicroorganismAssay TypeConcentrationExposure TimeResultReference
Hexamidine Diisethionate 0.05%Staphylococcus aureus (ATCC & clinical)Time-Kill Assay0.05%1 minuteNo growth[7][8]
Hexamidine Diisethionate 0.05%Staphylococcus epidermidis (clinical)Time-Kill Assay0.05%1 minuteNo growth[7][8]
Hexamidine Diisethionate 0.05%Candida species (5 species)Time-Kill Assay0.05%1 minuteNo growth[7][8]
Hexamidine Diisethionate 0.05%Pseudomonas aeruginosaTime-Kill Assay0.05%24 hoursNo growth[7][8]

Table 4: Toxicological Data for Hexamidine Diisethionate

SpeciesExposure RouteParameterValueReference
MiceOralAcute LD50710 - 2500 mg/kg[9][10]
RatsOralAcute LD50750 mg/kg[9][10]
RatsDermalAcute ToxicityNo mortality at 4 g/kg[9][10]
RatsOral (Subchronic)NOEL50 mg/kg/day[9][10]

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary biological screening of diamidines are provided below.

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from a fresh agar (B569324) plate and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate the culture at an appropriate temperature and duration with agitation until it reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland turbidity standard.[11] Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[12]

  • Antimicrobial Agent Preparation: Prepare a stock solution of the diamidine compound in a suitable sterile solvent. Perform serial two-fold dilutions of the stock solution in the broth medium within a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: Add a standardized volume of the prepared inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a positive control (inoculum without the drug) and a negative control (broth without inoculum). Incubate the plate at an optimal temperature for the microorganism for 18-24 hours.[12]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[13]

This assay determines the rate at which an antimicrobial agent kills a microorganism over time.

  • Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Exposure: Add the diamidine compound at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC) to the microbial suspension. A growth control without the antimicrobial agent is run in parallel.

  • Sampling and Plating: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from the test and control suspensions. Perform serial dilutions of these aliquots in a sterile diluent and plate a defined volume onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the agar plates under suitable conditions until colonies are visible. Count the number of colonies on each plate and calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the antimicrobial agent and the control. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]

  • Culturing of Promastigotes: Culture the promastigote stage of the protozoan parasite (e.g., Leishmania infantum) in a suitable liquid medium at the appropriate temperature.

  • Drug Exposure: Seed the promastigotes in 96-well plates at a defined density. Add serial dilutions of the test diamidine compound to the wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Assess parasite viability using a suitable method, such as a colorimetric assay (e.g., using a tetrazolium salt like MTT) or by direct counting using a hemocytometer.

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the parasite viability by 50% compared to the untreated control.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathways for the mechanism of action of aromatic diamidines and a general experimental workflow for their biological screening.

G cluster_cell Pathogen Cell diamidine Aromatic Diamidine membrane Cell Membrane diamidine->membrane Binding dna DNA (Nuclear/Kinetoplast) diamidine->dna Binding (A-T rich regions) mitochondria Mitochondria diamidine->mitochondria Uptake disruption Membrane Disruption membrane->disruption Leads to topoisomerase Topoisomerase II dna->topoisomerase Target of ubiquitin Ubiquitin dna->ubiquitin Interacts with mitochondria->topoisomerase Location of apoptosis Apoptosis-like Cell Death mitochondria->apoptosis Triggers inhibition Replication/Transcription Inhibition topoisomerase->inhibition Inhibition leads to ubiquitin->apoptosis Modification triggers G start Start: Compound of Interest (e.g., Hexamidine) in_vitro In Vitro Screening start->in_vitro mic MIC Determination (Bacteria, Fungi) in_vitro->mic ic50 IC50 Determination (Protozoa) in_vitro->ic50 time_kill Time-Kill Kinetics in_vitro->time_kill moa Mechanism of Action Studies in_vitro->moa in_vivo In Vivo Efficacy & Toxicology mic->in_vivo ic50->in_vivo dna_binding DNA Interaction Assays moa->dna_binding membrane_perm Membrane Permeability moa->membrane_perm animal_model Animal Model of Infection (e.g., Murine) in_vivo->animal_model ld50 Acute Toxicity (LD50) in_vivo->ld50 lead_opt Lead Optimization in_vivo->lead_opt

References

Heptamidine Dimethanesulfonate for Myotonic Dystrophy Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myotonic Dystrophy Type 1 (DM1) is a debilitating genetic disorder characterized by an expansion of a CTG trinucleotide repeat in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The transcribed CUG repeat expansion folds into a hairpin structure that sequesters essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1), leading to widespread alternative splicing defects. Heptamidine (B1681504), a diamidine compound, and its analogs have emerged as a promising class of small molecules that target the toxic RNA gain-of-function at the core of DM1 pathology. This technical guide provides an in-depth overview of the mechanism of action of heptamidine dimethanesulfonate, its therapeutic potential, and detailed protocols for its investigation in DM1 research models.

Introduction to Myotonic Dystrophy Type 1 Pathogenesis

Myotonic Dystrophy Type 1 is an autosomal dominant disorder with a multisystemic presentation, including myotonia, muscle wasting, cardiac defects, and cataracts.[1][2][3] The underlying molecular pathology is not due to a loss of DMPK protein function but rather a toxic gain-of-function of the mutant DMPK transcript.[4][5] The expanded CUG repeats in the mRNA form stable hairpin structures that accumulate in the nucleus as distinct foci.[5][6] These toxic RNA foci act as a sink for MBNL1, a key regulator of alternative splicing in muscle and other tissues.[2][4][7] The sequestration of MBNL1 leads to a reversion of splicing patterns to an embryonic state for numerous pre-mRNAs, which is a major contributor to the clinical manifestations of DM1.[2][6]

This compound: Mechanism of Action

Heptamidine and related diamidines, such as pentamidine (B1679287) and furamidine, represent a class of small molecules investigated for their therapeutic potential in DM1.[3][5] Their primary mechanism of action involves direct interaction with the toxic CUG repeat RNA.[5] This interaction is thought to occur through binding to the minor groove of the RNA duplex. This binding can lead to several beneficial downstream effects:

  • Disruption of the MBNL1-CUG Complex: By binding to the CUG repeats, heptamidine can displace the sequestered MBNL1 protein, thereby liberating it to perform its normal function in regulating alternative splicing.[5][6]

  • Reduction of Toxic RNA Levels: Evidence suggests that diamidines may also reduce the levels of the toxic CUG repeat RNA, potentially by inhibiting transcription of the expanded CTG repeats in the DMPK gene or by promoting the degradation of the mutant transcript.[3][5]

  • Resolution of Ribonuclear Foci: The binding of heptamidine to the CUG repeats can lead to the disassembly of the nuclear RNA foci, a key pathological hallmark of DM1.[5][6]

It is important to note that while effective, heptamidine and its analog pentamidine have been associated with cellular toxicity at higher concentrations.[3][5] This has led to the development of second-generation analogs like furamidine, which has demonstrated a more favorable therapeutic window in preclinical studies.[5]

cluster_gene DMPK Gene cluster_rna Toxic DMPK mRNA cluster_protein Protein Sequestration cluster_splicing Alternative Splicing Expanded CTG Repeats Expanded CTG Repeats CUG Hairpin CUG Hairpin Expanded CTG Repeats->CUG Hairpin Transcription Nuclear Foci Nuclear Foci CUG Hairpin->Nuclear Foci Sequesters MBNL1 MBNL1 MBNL1->Nuclear Foci Sequesters Splicing Dysregulation Splicing Dysregulation Nuclear Foci->Splicing Dysregulation Causes DM1 Pathology DM1 Pathology Splicing Dysregulation->DM1 Pathology Leads to Heptamidine Heptamidine Heptamidine->Expanded CTG Repeats Inhibits Transcription Heptamidine->CUG Hairpin Binds to & Disrupts Heptamidine->Nuclear Foci Reduces cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis Labeled CUG RNA Probe Labeled CUG RNA Probe Incubation Incubation Labeled CUG RNA Probe->Incubation Recombinant MBNL1 Recombinant MBNL1 Recombinant MBNL1->Incubation Heptamidine Heptamidine Heptamidine->Incubation Competitor Native PAGE Native PAGE Incubation->Native PAGE Resolve Complexes Imaging & Quantification Imaging & Quantification Native PAGE->Imaging & Quantification Visualize Bands HSA-LR Mice HSA-LR Mice Heptamidine Administration Heptamidine Administration HSA-LR Mice->Heptamidine Administration Phenotypic Assessment Phenotypic Assessment Heptamidine Administration->Phenotypic Assessment During Treatment Tissue Harvest Tissue Harvest Heptamidine Administration->Tissue Harvest End of Treatment Molecular Analysis Molecular Analysis Tissue Harvest->Molecular Analysis

References

Heptamidine Dimethanesulfonate: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamidine (B1681504), an aromatic diamidine, is a compound of growing interest within the scientific community for its potential therapeutic applications. As an analogue of the well-studied drug pentamidine (B1679287), heptamidine is being investigated for a range of activities, including antimicrobial and anticancer effects. This technical guide provides an in-depth overview of the potential therapeutic targets of heptamidine dimethanesulfonate, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing proposed mechanisms of action. While direct research on heptamidine is still emerging, this guide draws upon existing literature and data from closely related compounds to illuminate its therapeutic promise.

Antibacterial Activity: Targeting the Gram-Negative Outer Membrane

A significant area of investigation for heptamidine is its potential as an antibacterial agent, particularly as a synergist with existing antibiotics against multi-drug resistant Gram-negative bacteria.

Mechanism of Action

Heptamidine is believed to act by disrupting the outer membrane of Gram-negative bacteria. This permeabilization of the outer membrane allows antibiotics that are normally ineffective against these bacteria, due to their inability to penetrate this barrier, to enter the cell and reach their intracellular targets. This synergistic effect can restore the efficacy of older antibiotics and combat resistance.

Quantitative Data: Synergistic Activity

The synergistic effect of heptamidine with antibiotics is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is considered synergistic.

Combination AgentBacterial StrainFICI ValueInterpretation
ErythromycinE. coli0.125Synergy
RifampicinE. coliData suggests synergySynergy

Table 1: Synergistic activity of heptamidine with antibiotics against Gram-negative bacteria.

Experimental Protocols

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the antibiotic of interest in an appropriate solvent (e.g., sterile deionized water or DMSO).

    • Prepare a standardized inoculum of the target Gram-negative bacterial strain (e.g., E. coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this to the final testing concentration (typically 5 x 10⁵ CFU/mL) in Mueller-Hinton Broth (MHB).

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of heptamidine along the x-axis and the antibiotic along the y-axis.

    • The final volume in each well should be 100 µL, containing a unique combination of heptamidine and the antibiotic concentrations.

    • Include control wells for each agent alone to determine their Minimum Inhibitory Concentrations (MICs), as well as a growth control (no drug) and a sterility control (no bacteria).

  • Incubation and Reading:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC for each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Calculation of FICI:

    • The FICI is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Interpretation of FICI values:

      • ≤ 0.5: Synergy

      • 0.5 to 4: Indifference (or additive)

      • 4: Antagonism

This assay measures the ability of a compound to disrupt the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Protocol:

  • Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase in a suitable broth.

    • Harvest the cells by centrifugation and wash them with a buffer (e.g., 5 mM HEPES, pH 7.2).

    • Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.5).

    • Prepare a stock solution of NPN in a solvent like acetone.

  • Assay:

    • In a black 96-well plate, add the bacterial suspension.

    • Add NPN to each well to a final concentration of 10 µM.

    • Add varying concentrations of this compound to the wells.

    • Measure the fluorescence immediately using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm. An increase in fluorescence indicates the uptake of NPN due to outer membrane permeabilization.

Visualization

experimental_workflow_antibacterial cluster_checkerboard Checkerboard Synergy Assay cluster_permeabilization Outer Membrane Permeabilization prep_reagents Prepare Reagents assay_setup Setup 96-well Plate prep_reagents->assay_setup incubation Incubate assay_setup->incubation read_mic Read MIC incubation->read_mic calc_fici Calculate FICI read_mic->calc_fici prep_cells Prepare Bacterial Cells assay_run Run NPN Assay prep_cells->assay_run measure_fluorescence Measure Fluorescence assay_run->measure_fluorescence

Experimental workflows for antibacterial assessment.

Anticancer Activity: Potential Targets and Mechanisms

Based on studies of pentamidine and other aromatic diamidines, heptamidine may possess anticancer properties through multiple mechanisms. Direct experimental evidence for heptamidine's anticancer activity, including specific IC50 values, is currently limited in publicly available literature. The following potential targets are inferred from related compounds.

Inhibition of S100A1-RAGE Interaction

Hypothesized Mechanism: The S100A1 protein and the Receptor for Advanced Glycation End products (RAGE) are implicated in cancer cell proliferation and survival. Pentamidine has been shown to inhibit the interaction between the V domain of RAGE and S100A1. By blocking this interaction, heptamidine could potentially disrupt downstream signaling pathways that promote tumor growth.

S100A1_RAGE_pathway S100A1 S100A1 RAGE_V RAGE V Domain S100A1->RAGE_V Binds Proliferation Cell Proliferation & Survival RAGE_V->Proliferation Activates Heptamidine Heptamidine Heptamidine->RAGE_V Inhibits Interaction

Proposed inhibition of the S100A1-RAGE pathway.
Interaction with Nucleic Acids

Hypothesized Mechanism: Aromatic diamidines are known to bind to the minor groove of DNA, particularly at AT-rich sequences, and can also intercalate into RNA. This binding can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols (Hypothetical for Heptamidine)

This assay would be a primary screen to determine the cytotoxic effects of heptamidine on various cancer cell lines.

Protocol:

  • Cell Culture: Seed cancer cells (e.g., breast, colon, lung cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Assay: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This assay would confirm the interaction of heptamidine with DNA.

Protocol:

  • Preparation: Prepare solutions of double-stranded DNA (e.g., calf thymus DNA) and heptamidine in a suitable buffer.

  • Titration: In a quartz cuvette, titrate a fixed concentration of DNA with increasing concentrations of heptamidine.

  • Measurement: After each addition of heptamidine, measure the fluorescence emission spectrum of a fluorescent probe that binds to DNA (e.g., ethidium (B1194527) bromide) or the intrinsic fluorescence of heptamidine if applicable.

  • Analysis: A change in the fluorescence intensity or a shift in the emission maximum upon addition of heptamidine would indicate binding. The binding constant (Kd) can be calculated from the titration data.

Other Potential Therapeutic Targets

Kinetoplast DNA in Protozoa

Aromatic diamidines, including pentamidine, are effective antiprotozoal agents that are known to target the kinetoplast DNA (kDNA) in parasites like Trypanosoma and Leishmania. kDNA is a network of mitochondrial DNA, and its disruption is lethal to the parasite. It is plausible that heptamidine shares this mechanism of action, making it a candidate for the treatment of diseases such as leishmaniasis and African trypanosomiasis.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents. Its demonstrated ability to synergize with antibiotics against resistant Gram-negative bacteria is a particularly strong area for further research and development. While its anticancer potential is currently inferred from related compounds, the proposed mechanisms of action, including the inhibition of the S100A1-RAGE pathway and interaction with nucleic acids, warrant direct experimental investigation.

Future research should focus on:

  • Determining the IC50 values of heptamidine against a broad panel of cancer cell lines.

  • Elucidating the precise molecular interactions between heptamidine and its putative targets using techniques such as X-ray crystallography or NMR spectroscopy.

  • Conducting in vivo studies to evaluate the efficacy and safety of heptamidine in animal models of bacterial infections and cancer.

  • Investigating its activity against various protozoan parasites.

This technical guide provides a foundational understanding of the potential therapeutic targets of this compound, offering a roadmap for future research and drug development efforts. The detailed protocols and visualized pathways serve as a practical resource for scientists in this exciting field.

Structural Analogs of Heptamidine Dimethanesulfonate: A Technical Guide to Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamidine (B1681504) dimethanesulfonate is a member of the aromatic diamidine class of compounds, which have garnered significant scientific interest due to their broad-spectrum antimicrobial and antiparasitic properties. These compounds are characterized by two positively charged amidine groups connected by a flexible or rigid linker. Heptamidine, structurally analogous to the well-known drug pentamidine, features a seven-carbon aliphatic chain connecting two 4-amidinophenoxy moieties. This technical guide provides an in-depth overview of the structural analogs of heptamidine, focusing on their synthesis, biological activity, and mechanisms of action. All quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key assays.

Structural Analogs and Synthesis

The core structure of heptamidine analogs consists of two benzamidine (B55565) heads connected by a linker. Variations in the linker, including its length, rigidity, and the presence of heteroatoms, significantly influence the biological activity of these compounds.

Synthesis of Diamidines

The Pinner reaction is a classical and widely used method for the synthesis of amidines from nitriles. The reaction proceeds in two main steps:

  • Formation of an Imidate Salt (Pinner Salt): A nitrile reacts with an alcohol in the presence of anhydrous acid (typically HCl) to form an imidate salt.

  • Ammonolysis: The Pinner salt is then treated with ammonia (B1221849) to yield the corresponding amidine.

A more recent and convenient method involves the use of lithium bis(trimethylsilyl)amide (LHMDS) followed by an acidic quench to convert nitriles to amidines.

Structure-Activity Relationship of Alkane-Linked Diamidines

The length of the aliphatic chain connecting the two benzamidine groups plays a crucial role in the antiparasitic activity of these compounds. Studies on a series of α,ω-bis(4-amidinophenoxy)alkanes have shown that the activity against various parasites is dependent on the chain length. For instance, against Acanthamoeba polyphaga, the amoebicidal efficiency increases with the elongation of the alkyl chain from propamidine (B86517) (three carbons) to nonamidine (nine carbons). Hexamidine (six carbons) and octamidine (eight carbons) have been identified as particularly potent in this series, suggesting that heptamidine (seven carbons) would also exhibit high activity.

Biological Activity of Heptamidine Analogs

The primary mechanism of action for many diamidines is their ability to bind to the minor groove of AT-rich DNA sequences, particularly within the kinetoplast DNA (kDNA) of parasites like trypanosomes and leishmania. This binding can interfere with DNA replication and the function of DNA-dependent enzymes such as topoisomerases.

Antiparasitic Activity

Structural analogs of heptamidine have demonstrated significant in vitro activity against a range of parasites. The following tables summarize the available quantitative data for various diamidine analogs, grouped by the type of linker.

Table 1: In Vitro Antiparasitic Activity of α,ω-Bis(4-amidinophenoxy)alkane Analogs

CompoundLinker Length (n)Target OrganismIC50 (nM)Reference
Propamidine3Acanthamoeba polyphaga> Hexamidine[1]
Pentamidine5Trypanosoma brucei5.3[2]
Pentamidine5Leishmania infantum5700[3]
Pentamidine5Leishmania amazonensis4800[3]
Hexamidine6Acanthamoeba polyphagaHighly Active[1]
Octamidine8Acanthamoeba polyphagaHighly Active[1]

Table 2: In Vitro Antiparasitic Activity of Alkanediamide-Linked Bisbenzamidine Analogs

CompoundLinker MoietyTarget OrganismIC50 (nM)Reference
Analog 1-NHCO-(CH₂)₃-CONH-Trypanosoma brucei rhodesiense3[4]
Analog 1-NHCO-(CH₂)₃-CONH-Plasmodium falciparum (K1)8[4]
Analog 2-NHCO-(CH₂)₄-CONH-Trypanosoma brucei rhodesiense2[4]
Analog 2-NHCO-(CH₂)₄-CONH-Plasmodium falciparum (K1)4[4]
Analog 3-NHCO-(CH₂)₅-CONH-Trypanosoma brucei rhodesiense1[4]
Analog 3-NHCO-(CH₂)₅-CONH-Plasmodium falciparum (K1)3[4]
Analog 4-NHCO-(CH₂)₆-CONH-Trypanosoma brucei rhodesiense2[4]
Analog 4-NHCO-(CH₂)₆-CONH-Plasmodium falciparum (K1)3[4]
Analog 5-NHCO-(CH₂)₈-CONH-Trypanosoma brucei rhodesiense2[4]
Analog 5-NHCO-(CH₂)₈-CONH-Plasmodium falciparum (K1)4[4]
Analog 6-NHCO-(CH₂)₁₀-CONH-Trypanosoma brucei rhodesiense3[4]
Analog 6-NHCO-(CH₂)₁₀-CONH-Plasmodium falciparum (K1)5[4]

Note: The specific IC50 value for Heptamidine (1,7-bis(4-amidinophenoxy)heptane) was not explicitly found in the searched literature. The activity is inferred from the structure-activity relationships of the homologous series.

Experimental Protocols

Synthesis of Bis-amidine Analogs via Pinner Reaction

Objective: To synthesize a bis-amidine derivative from a corresponding bis-nitrile precursor.

Materials:

  • Bis-nitrile precursor

  • Anhydrous ethanol (B145695)

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous ammonia (gas) or a saturated solution of ammonia in anhydrous ethanol

  • Anhydrous diethyl ether

  • Round-bottom flask equipped with a magnetic stirrer and a gas inlet tube

  • Ice bath

Procedure:

  • Formation of the Pinner Salt:

    • Dissolve the bis-nitrile precursor in anhydrous ethanol in the round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Slowly bubble dry hydrogen chloride gas through the stirred solution until saturation is reached and a precipitate (the Pinner salt) forms.

    • Seal the flask and allow it to stand at 0-5°C for 12-24 hours to ensure complete formation of the imidate hydrochloride.

  • Ammonolysis:

    • Suspend the formed Pinner salt in anhydrous ethanol at 0°C.

    • Slowly bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in anhydrous ethanol dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Isolation and Purification:

    • Remove the precipitated ammonium (B1175870) chloride by filtration.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the pure bis-amidine hydrochloride.

In Vitro Antiparasitic Activity Assay (IC50 Determination)

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against a specific parasite.

Materials:

  • Parasite culture (e.g., Trypanosoma brucei, Leishmania donovani, Plasmodium falciparum)

  • Appropriate culture medium

  • 96-well microplates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control drug (e.g., pentamidine, melarsoprol, chloroquine)

  • Negative control (vehicle)

  • Resazurin-based viability assay reagent (e.g., AlamarBlue) or SYBR Green I for malaria

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the culture medium.

  • Plate Seeding: Seed the 96-well plates with the parasite culture at a predetermined density.

  • Compound Addition: Add the serially diluted compound to the wells. Include wells for positive and negative controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂) for a specified period (e.g., 48-72 hours).

  • Viability Assessment:

    • Add the resazurin-based reagent to each well and incubate for a further 4-24 hours.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

The primary target of many antiparasitic diamidines is the kinetoplast DNA (kDNA), a network of interlocked DNA circles found in the mitochondria of kinetoplastids.

G cluster_cell Parasite Cell cluster_mitochondrion Mitochondrion Diamidine Diamidine Transporter Transporter Diamidine->Transporter Uptake Cytoplasm Cytoplasm Transporter->Cytoplasm kDNA kDNA Cytoplasm->kDNA Accumulation in Kinetoplast Mito_Ribosomes Mitochondrial Ribosomes Cytoplasm->Mito_Ribosomes Potential Inhibition OxPhos Oxidative Phosphorylation Cytoplasm->OxPhos Disruption of Membrane Potential Topoisomerase Topoisomerase kDNA->Topoisomerase Binding to Minor Groove ReplicationMachinery Replication Machinery Topoisomerase->ReplicationMachinery Inhibition ReplicationMachinery->kDNA Blocks Replication

Caption: Proposed mechanism of action for antiparasitic diamidines.

Experimental Workflows

DNA Minor Groove Binding Assay (DNase I Footprinting)

This technique is used to identify the specific DNA sequences where a ligand, such as a diamidine, binds.

G DNA_Fragment End-labeled DNA Fragment (containing potential binding site) Incubate Incubate DNA with Diamidine Analog DNA_Fragment->Incubate Control Control: DNA Fragment + DNase I (no diamidine) DNA_Fragment->Control DNaseI_Treatment Partial Digestion with DNase I Incubate->DNaseI_Treatment Denature Denature DNA Fragments DNaseI_Treatment->Denature Control->Denature PAGE Polyacrylamide Gel Electrophoresis Denature->PAGE Autoradiography Autoradiography PAGE->Autoradiography Footprint Identify 'Footprint' (region protected from cleavage) Autoradiography->Footprint

Caption: Workflow for DNase I footprinting to identify diamidine binding sites on DNA.

Topoisomerase Inhibition Assay

This assay determines if a compound inhibits the activity of topoisomerase enzymes, which are crucial for DNA replication.

G kDNA Catenated Kinetoplast DNA (kDNA) Reaction_Mix Incubate kDNA, Topo II, and Diamidine kDNA->Reaction_Mix Control_Reaction Control: kDNA + Topo II (no diamidine) kDNA->Control_Reaction TopoII Topoisomerase II TopoII->Reaction_Mix TopoII->Control_Reaction Diamidine Diamidine Analog Diamidine->Reaction_Mix Stop_Reaction Stop Reaction (e.g., with SDS/proteinase K) Reaction_Mix->Stop_Reaction Control_Reaction->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize Visualize DNA with Ethidium Bromide Agarose_Gel->Visualize Result_Inhibition Result: Catenated kDNA remains (Inhibition of decatenation) Visualize->Result_Inhibition Result_Control Result: Decatenated kDNA (minicircles) Visualize->Result_Control

Caption: Workflow for a topoisomerase II decatenation inhibition assay.

Conclusion

Structural analogs of Heptamidine dimethanesulfonate, belonging to the broader class of aromatic diamidines, represent a promising area for the development of novel antiparasitic agents. The biological activity of these compounds is intricately linked to their chemical structure, particularly the nature of the linker connecting the two amidine moieties. While the primary mechanism of action for many of these compounds involves targeting the kinetoplast DNA of parasites, other potential targets within the parasite mitochondria may also contribute to their efficacy. Further research focusing on the synthesis and evaluation of a wider range of heptamidine analogs, along with detailed mechanistic studies, will be crucial for the development of new and effective therapies for parasitic diseases.

References

Heptamidine Dimethanesulfonate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for heptamidine (B1681504) dimethanesulfonate. It is designed to be a valuable resource for researchers and professionals involved in the development of this compound. This document includes summarized quantitative data, detailed experimental protocols for solubility and stability testing, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical and Biological Data

Heptamidine dimethanesulfonate (CAS: 161374-55-6) is recognized as a potent inhibitor of the calcium-binding protein S100B, with a dissociation constant (Kd) of 6.9 μM[1]. Its molecular formula is C21H28N4O2.2CH4O3S, and it has a molecular weight of 560.68 g/mol [1].

Solubility Data

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. Below is a summary of the known solubility data for this compound.

Table 1: Solubility of this compound

Solvent/SystemSolubilityMolar Concentration (mM)Source
DMSO100 mg/mL178.35[1]
Water5 mg/mL8.92[1]
EthanolInsoluble-[1]
DMSO/PEG300/Tween-80/Saline≥ 2.08 mg/mL≥ 3.71[2]

Note: It is recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility[1].

Experimental Protocols for Solubility Determination

While specific experimental details for the above data are not fully published, the following are detailed, representative protocols for determining kinetic and thermodynamic solubility, which are standard methodologies in the pharmaceutical sciences.

2.1.1. Kinetic Solubility Assay Protocol

This assay is a high-throughput method to determine the solubility of a compound from a DMSO stock solution in an aqueous buffer.

  • Objective: To rapidly assess the aqueous solubility of a test compound.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microtiter plates (UV-transparent for direct UV assay)

    • Automated liquid handler

    • Plate shaker

    • Nephelometer or UV/Vis plate reader

    • Centrifuge with plate rotor (for direct UV assay)

  • Procedure:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

    • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate.

    • Aqueous Dilution: Add a fixed volume of PBS (e.g., 198 µL) to each well to achieve the final desired compound concentrations with a consistent final DMSO concentration (e.g., 1%).

    • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

    • Measurement:

      • Nephelometric Method: Measure the light scattering of the solutions in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation and thus the kinetic solubility limit.

      • Direct UV Method: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength. The concentration is calculated against a standard curve.

2.1.2. Thermodynamic Solubility (Shake-Flask Method) Protocol

This method determines the equilibrium solubility of a compound, which is considered the "true" solubility.

  • Objective: To determine the equilibrium solubility of the solid form of a compound in a specific solvent.

  • Materials:

    • This compound (solid powder)

    • Selected buffer solutions (e.g., pH 5.0, 7.4, 9.0)

    • Glass vials with screw caps

    • Orbital shaker/incubator

    • Syringe filters (e.g., 0.22 µm PVDF)

    • HPLC system with UV detector

  • Procedure:

    • Sample Preparation: Add an excess amount of solid this compound to a glass vial.

    • Solvent Addition: Add a known volume of the desired buffer to the vial.

    • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Sample Collection: After incubation, allow the vials to stand to let the undissolved solid settle.

    • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

    • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated HPLC-UV method against a standard curve.

Visualization of Solubility Workflow

G cluster_0 Solubility Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility start Start prep Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep add_solid Add Excess Solid to Buffer start->add_solid ks_dilute Add Stock to Buffer (e.g., in 96-well plate) prep->ks_dilute ts_incubate Incubate (e.g., 24-48h with shaking) add_solid->ts_incubate ks_incubate Incubate (e.g., 2h) ks_dilute->ks_incubate ks_measure Measure (Nephelometry or UV) ks_incubate->ks_measure ts_filter Filter Supernatant ts_incubate->ts_filter ts_measure Quantify by HPLC ts_filter->ts_measure

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Stability Data

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature and humidity.

Table 2: Storage and Stability of this compound

FormStorage TemperatureDurationSource
Powder-20°C3 years[1]
In Solvent-80°C1 year[1]
In Solvent-20°C1 month[1]

Note: For solutions, it is recommended to aliquot stock to avoid repeated freeze-thaw cycles[1].

Experimental Protocol for Stability Indicating Method (Forced Degradation)

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time. Forced degradation studies are a key part of developing such a method.

  • Objective: To identify likely degradation products and establish the intrinsic stability of this compound.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H2O2)

    • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

    • Photostability chamber

    • Oven

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:

      • Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a set time.

      • Base Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a set time.

      • Oxidation: Add 3% H2O2 and keep at room temperature.

      • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 80°C).

      • Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • HPLC Analysis: Analyze the stressed samples using an HPLC-PDA/MS system. The chromatographic method should be developed to separate the parent drug from all degradation products.

    • Data Evaluation:

      • Determine the percentage of degradation of this compound.

      • Assess the peak purity of the parent drug to ensure no co-eluting degradants.

      • Identify and characterize the major degradation products using MS data.

Visualization of Forced Degradation Workflow

G cluster_0 Forced Degradation Workflow prep Prepare Drug Solution stress Expose to Stress Conditions prep->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->base oxid Oxidation (e.g., 3% H2O2, RT) stress->oxid therm Thermal (e.g., 80°C) stress->therm photo Photolytic (ICH Q1B) stress->photo analyze Analyze by Stability-Indicating HPLC-PDA/MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze report Identify Degradants Quantify Degradation analyze->report

Caption: Workflow for Forced Degradation Studies.

Mechanism of Action and Signaling Pathway

Heptamidine is an inhibitor of the S100B protein. Extracellular S100B exerts its effects, which can be either neurotrophic or neurotoxic depending on its concentration, by binding to the Receptor for Advanced Glycation Endproducts (RAGE). This interaction activates downstream signaling cascades, including the NF-κB and PI3K/Akt pathways, which are implicated in inflammatory responses and cell proliferation.

Visualization of the S100B/RAGE Signaling Pathway

G cluster_0 S100B/RAGE Signaling Pathway cluster_1 Downstream Signaling heptamidine Heptamidine Dimethanesulfonate s100b Extracellular S100B heptamidine->s100b Inhibits rage RAGE Receptor s100b->rage Binds & Activates pi3k PI3K/Akt Pathway rage->pi3k nfkb NF-kB Pathway rage->nfkb response Inflammation Cell Proliferation Gene Expression pi3k->response nfkb->response

References

In Vivo Toxicity Profile of Heptamidine Dimethanesulfonate: A Methodological and Structural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature and toxicology databases did not yield specific quantitative in vivo toxicity data for Heptamidine Dimethanesulfonate. Therefore, this document serves as an in-depth technical guide outlining the standard methodologies, data presentation formats, and potential mechanisms that would be assessed to establish a complete in vivo toxicity profile for a compound like this compound. The data presented in the tables are illustrative placeholders.

Introduction to Heptamidine and In Vivo Toxicity Assessment

Heptamidine, an aromatic diamidine, belongs to a class of compounds investigated for various therapeutic properties, notably as antiprotozoal agents. The toxicological profile of any drug candidate is a critical component of its safety assessment before it can advance to clinical trials. In vivo toxicity studies, conducted in animal models, are essential for identifying potential target organs, determining dose-response relationships, and establishing safe dosage levels for first-in-human studies.

These studies are typically categorized into acute, sub-chronic, and chronic exposures and are governed by international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The preclinical toxicity testing on various biological systems is designed to reveal species-, organ-, and dose-specific toxic effects of an investigational product[1].

Acute Toxicity Assessment

Acute toxicity studies evaluate the adverse effects of a substance after a single dose or multiple doses given within 24 hours. The primary endpoint is often the median lethal dose (LD50), which is the statistically estimated dose that would be fatal to 50% of a test population.

Experimental Protocol: Acute Oral Toxicity (Illustrative OECD 423 Guideline)

A standard protocol for assessing acute oral toxicity involves a stepwise procedure with a limited number of animals.

  • Animal Model: Typically, a single sex (usually female) of rodent (e.g., Wistar rats), aged 8-12 weeks, is used. Animals are acclimatized for at least 5 days before dosing.

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, constant temperature (22 ± 3°C), and free access to standard laboratory chow and water.

  • Dosing: A starting dose (e.g., 300 mg/kg) is administered to a group of three animals by oral gavage. The substance is typically dissolved in a suitable vehicle (e.g., sterile water or corn oil).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes. Intensive observation occurs for the first 4 hours post-dosing and then daily for 14 days[1].

  • Endpoint: Based on the number of mortalities, the test is either stopped (if the substance is classified) or continued with a lower or higher dose in another group of animals until a classification can be made.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any pathological changes in organs and tissues[1].

Data Presentation: Acute Toxicity

Quantitative data from acute toxicity studies are summarized for clear interpretation.

Table 1: Illustrative Acute Toxicity Profile of a Test Compound
Parameter Value
Test Substance This compound
Route of Administration Oral (Gavage)
Species / Strain Rat / Wistar
LD50 (Median Lethal Dose) > 2000 mg/kg (Not Classified)
Clinical Signs Observed Piloerection, lethargy at high doses
Gross Necropsy Findings No significant abnormalities reported
Guideline Followed OECD 423

Sub-chronic and Chronic Toxicity Assessment

Sub-chronic (typically 28 or 90 days) and chronic (6 months to 2 years) studies assess the effects of repeated exposure. These studies are crucial for identifying target organ toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no substance-related adverse findings are observed[1].

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity (Illustrative OECD 408 Guideline)
  • Animal Model: Both male and female rodents (e.g., Sprague-Dawley rats) are used.

  • Dose Groups: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only) are used, with typically 10 animals per sex per group.

  • Administration: The test substance is administered daily via the intended clinical route (e.g., oral gavage) for 90 consecutive days.

  • In-life Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for comprehensive analysis. Organs are weighed, and a full histopathological examination of a wide range of tissues is performed by a veterinary pathologist.

Data Presentation: Repeated Dose Toxicity

The NOAEL is a key output from these studies.

Table 2: Illustrative 90-Day Repeated Dose Toxicity Summary
Parameter Finding
Test Substance This compound
Species / Strain Rat / Sprague-Dawley
Dose Levels 0, 50, 150, 500 mg/kg/day
Target Organs Liver, Kidney
Key Findings (at 500 mg/kg/day) Elevated liver enzymes (ALT, AST), renal tubular degeneration
NOAEL (No-Observed-Adverse-Effect Level) 150 mg/kg/day
Guideline Followed OECD 408

Visualization of Toxicological Workflows and Pathways

Diagrams are essential for visualizing complex experimental designs and potential mechanisms of toxicity. While the specific toxic mechanism for Heptamidine is not defined in the literature, many diamidine compounds are known to interact with DNA or mitochondria, suggesting a potential for oxidative stress-mediated cytotoxicity.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo acute toxicity study.

G start Start: Hypothesis & Study Design acclimatization Animal Acclimatization (≥ 5 days) start->acclimatization grouping Randomization into Dose Groups acclimatization->grouping dosing Single Dose Administration (e.g., Oral Gavage) grouping->dosing observation In-life Observation (14 Days) dosing->observation data_collection Data Collection: - Clinical Signs - Body Weight - Mortality observation->data_collection endpoint Terminal Endpoint: Euthanasia & Necropsy observation->endpoint analysis Data Analysis & Reporting: - LD50 Calculation - Final Report endpoint->analysis

Workflow for a typical in vivo acute toxicity study.
Generalized Cellular Toxicity Pathway Diagram

This diagram illustrates a potential, generalized mechanism of toxicity involving mitochondrial dysfunction and oxidative stress, a pathway implicated for some cytotoxic compounds.

G compound Heptamidine (or other toxicant) mitochondria Mitochondrial Stress compound->mitochondria Induces ros Increased ROS (Reactive Oxygen Species) mitochondria->ros Leads to apoptosis Apoptosis Signal Activation (e.g., Caspase-3) mitochondria->apoptosis Releases Cytochrome c damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->damage Causes damage->apoptosis Triggers cell_death Cell Death / Organ Toxicity apoptosis->cell_death Results in

Generalized pathway of mitochondrially-mediated cellular toxicity.

Conclusion

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Heptamidine Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Heptamidine Dimethanesulfonate, a compound belonging to the dimethane sulfonate class of potential alkylating agents. The protocols outlined below are designed to assess its cytotoxic and apoptotic effects on cancer cell lines, drawing from established methodologies for similar compounds.

Overview and Mechanism of Action

This compound is structurally related to dimethane sulfonate analogues that have demonstrated selective cytotoxicity against cancer cells. These compounds are predicted to function as alkylating agents, which induce cellular damage primarily by attaching alkyl groups to DNA. This action can lead to the formation of DNA-protein cross-links, trigger cell cycle arrest, and ultimately induce apoptosis (programmed cell death). Studies on similar analogues have shown an increase in p53 protein levels, a key tumor suppressor involved in cell cycle regulation and apoptosis, following treatment.

Key Experimental Protocols

Cell Culture and Compound Preparation

A crucial first step involves the proper maintenance of cell lines and preparation of the test compound.

Protocol:

  • Cell Line Maintenance:

    • Culture cancer cell lines (e.g., MCF-7 for breast cancer, or a relevant renal cell carcinoma line) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells upon reaching 80-90% confluency to ensure exponential growth.

  • This compound Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced toxicity.

Cytotoxicity Assessment

Determining the concentration-dependent cytotoxic effect of this compound is fundamental. A common method is a fluorescent dye-based assay that measures membrane integrity.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium and add them to the wells. Include "no-treatment" and "vehicle-only" (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Dye Addition: Add a membrane-impermeable DNA binding dye (e.g., CellTox™ Green) to all wells.[1] This dye will only enter and stain the DNA of cells that have lost membrane integrity (i.e., dead cells).

  • Fluorescence Measurement: After a brief incubation with the dye (e.g., 15 minutes), measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 485-500nm Ex / 520-530nm Em).[1]

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a positive control (cells treated with a lysis solution to achieve 100% cell death).[1] Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell Cycle Analysis

To understand if the compound induces cell cycle arrest, flow cytometry analysis of cells labeled with bromodeoxyuridine (BrdU) can be performed.[2]

Protocol:

  • Cell Treatment: Treat cells with this compound at a specific concentration (e.g., the IC90 value) for a set duration (e.g., 18 hours).[2]

  • BrdU Labeling: Prior to treatment, label the cells with BrdU, a synthetic nucleoside that is an analogue of thymidine (B127349) and is incorporated into newly synthesized DNA during the S phase of the cell cycle.[2]

  • Cell Harvesting and Fixation: Harvest the cells, wash them with PBS, and fix them in a suitable fixative (e.g., ethanol).

  • Staining: Treat the cells to expose the incorporated BrdU and then stain with an anti-BrdU antibody conjugated to a fluorescent dye. Co-stain with a DNA dye like Propidium Iodide (PI) to measure total DNA content.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The BrdU signal will identify cells that were in the S phase, while the PI signal will determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Annexin V-FITC/PI staining is a widely used method to detect and differentiate between early and late apoptosis.[3]

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[3]

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells promptly by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[3]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[3]

Data Presentation

Quantitative data from the experiments should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

Concentration (µM)Mean Cytotoxicity (%) ± SD (24h)Mean Cytotoxicity (%) ± SD (48h)Mean Cytotoxicity (%) ± SD (72h)
0 (Control)1.2 ± 0.32.5 ± 0.63.1 ± 0.8
15.4 ± 1.110.2 ± 2.515.8 ± 3.4
525.6 ± 4.548.9 ± 5.165.4 ± 6.2
1049.8 ± 5.875.3 ± 6.988.9 ± 5.5
2585.1 ± 7.292.4 ± 4.395.6 ± 3.1
5096.3 ± 3.198.1 ± 2.299.2 ± 1.5
IC50 (µM) 10.1 5.1 3.8

Table 2: Effect of this compound on Cell Cycle Distribution in RCC Line 109

Treatment (18h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (0.1% DMSO)55.2 ± 3.430.1 ± 2.814.7 ± 1.9
Heptamidine (IC90)78.5 ± 4.18.9 ± 1.512.6 ± 2.3

Table 3: Apoptosis Induction by this compound in MCF-7 Cells (48h)

Concentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.4 ± 2.12.5 ± 0.52.1 ± 0.4
550.2 ± 4.535.8 ± 3.914.0 ± 2.8
1022.6 ± 3.848.1 ± 5.229.3 ± 4.1
258.9 ± 2.230.5 ± 4.760.6 ± 5.9

Visualizations: Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis CellCulture Cell Culture (e.g., MCF-7) Cytotoxicity Cytotoxicity Assay (IC50 Determination) CellCulture->Cytotoxicity CompoundPrep Compound Prep (Stock Solution) CompoundPrep->Cytotoxicity CellCycle Cell Cycle Analysis (BrdU Staining) Cytotoxicity->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Data Quantitative Data Analysis CellCycle->Data Apoptosis->Data Pathway Mechanism Elucidation Data->Pathway

Caption: General experimental workflow for in vitro compound evaluation.

p53-Mediated Cell Cycle Arrest

G Compound Heptamidine Dimethanesulfonate DNA_Damage DNA Damage (Alkylation) Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 CDK CDK Inhibition p21->CDK inhibits Arrest Cell Cycle Arrest (G1/S Checkpoint) CDK->Arrest leads to

Caption: Postulated p53 signaling pathway leading to cell cycle arrest.

Annexin V/PI Apoptosis Assay Principle

G cluster_cells Cell States cluster_stains Staining Profile Live Live Cell Intact Membrane Phosphatidylserine (PS) Inside Live_Stain Annexin V: Negative PI: Negative Live->Live_Stain Early Early Apoptosis Intact Membrane PS Flipped to Outside Early_Stain Annexin V: Positive PI: Negative Early->Early_Stain Late Late Apoptosis / Necrosis Permeable Membrane PS Outside Late_Stain Annexin V: Positive PI: Positive Late->Late_Stain

Caption: Principles of cell state differentiation using Annexin V and PI staining.

References

Application of Heptamidine Dimethanesulfonate in Melanoma Cell Lines: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in research regarding the direct application of Heptamidine dimethanesulfonate on melanoma cell lines. At present, there are no specific studies detailing its mechanism of action, efficacy, or associated signaling pathways in the context of melanoma.

This compound is a drug primarily known for its antiprotozoal properties. While the search for novel anti-cancer agents is vast and ongoing, current research accessible through public databases does not indicate that this compound has been a focus of investigation for melanoma treatment.

Understanding Melanoma Signaling Pathways

Despite the absence of data on this compound, it is crucial for researchers to understand the key signaling pathways that are often dysregulated in melanoma. This knowledge provides a foundation for identifying potential therapeutic targets. Major pathways implicated in melanoma include:

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[1][2] In a majority of melanoma cases, this pathway is constitutively activated due to mutations in genes such as BRAF and NRAS.[1]

  • PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical regulator of cell survival, proliferation, and metabolism.[1][2][3] It is often activated in melanoma, sometimes concurrently with the MAPK pathway.[3]

  • p53 Pathway: The p53 tumor suppressor pathway plays a crucial role in preventing cancer development by inducing cell cycle arrest or apoptosis in response to cellular stress.[4][5] In many melanomas, the p53 pathway is inactivated, contributing to tumor progression.[6][7]

  • Cell Cycle Regulation: The cell cycle is a tightly controlled process that ensures proper cell division. Key regulators like cyclin-dependent kinases (CDKs) and their inhibitors are often dysregulated in melanoma, leading to uncontrolled proliferation.[8][9]

A hypothetical investigation into the effects of a novel compound like this compound on melanoma would likely involve assessing its impact on these fundamental pathways.

Standard Experimental Protocols for Investigating Novel Compounds in Melanoma Cell Lines

For researchers interested in exploring the potential of new therapeutic agents against melanoma, a standard set of experimental protocols is typically employed. These protocols are designed to elucidate the compound's effect on cell viability, proliferation, apoptosis, and the underlying molecular mechanisms.

Cell Viability and Proliferation Assays

These experiments are fundamental to determining the cytotoxic or cytostatic effects of a compound.

Table 1: Common Assays for Cell Viability and Proliferation

AssayPrincipleTypical Readout
MTT/XTT Assay Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product.Absorbance at a specific wavelength, proportional to the number of viable cells.
Trypan Blue Exclusion Assay Live cells with intact membranes exclude the trypan blue dye, while dead cells take it up and appear blue.Manual or automated counting of viable and non-viable cells.
BrdU/EdU Incorporation Assay Measures DNA synthesis as an indicator of cell proliferation. Analogs of thymidine (B127349) (BrdU or EdU) are incorporated into newly synthesized DNA and detected by specific antibodies or click chemistry.Fluorescence or colorimetric signal proportional to the amount of DNA synthesis.
Colony Formation Assay Assesses the ability of single cells to undergo sufficient proliferation to form a colony.Number and size of colonies formed after a period of incubation.

Experimental Workflow for Cell Viability Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Seed melanoma cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Add MTT/XTT reagent to each well D->E F Incubate to allow formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance using a plate reader G->H I Calculate cell viability relative to untreated controls H->I J Determine IC50 value I->J

Caption: Workflow for a typical cell viability assay (e.g., MTT).

Apoptosis Assays

These experiments determine if the compound induces programmed cell death.

Table 2: Common Assays for Apoptosis

AssayPrincipleTypical Readout
Annexin V/Propidium (B1200493) Iodide (PI) Staining Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that cannot cross the membrane of live cells.Flow cytometry data distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase Activity Assay Measures the activity of caspases, which are key proteases in the apoptotic cascade.Fluorometric or colorimetric signal generated from the cleavage of a caspase-specific substrate.
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.Fluorescence microscopy or flow cytometry data showing TUNEL-positive cells.
Western Blot for Apoptosis Markers Detects the cleavage of PARP or the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).Band intensities on a western blot corresponding to specific proteins.

Signaling Pathway for Caspase-Mediated Apoptosis

G Apoptotic Stimulus Apoptotic Stimulus Pro-apoptotic Proteins (e.g., Bax) Pro-apoptotic Proteins (e.g., Bax) Apoptotic Stimulus->Pro-apoptotic Proteins (e.g., Bax) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (e.g., Bax)->Mitochondrial Outer Membrane Permeabilization Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2)->Pro-apoptotic Proteins (e.g., Bax) Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Cell Cycle Analysis

This technique is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.

Protocol for Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment:

    • Seed melanoma cells in 6-well plates and allow them to adhere.

    • Treat cells with the test compound at various concentrations for a specified time.

    • Include an untreated control and a positive control (a known cell cycle inhibitor).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to degrade RNA and prevent its staining).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.

  • Data Analysis:

    • Use cell cycle analysis software to generate a histogram of cell count versus DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to that of the untreated control to identify any cell cycle arrest.

Logical Flow of Cell Cycle Analysis

G A Cell Treatment B Cell Fixation A->B C DNA Staining B->C D Flow Cytometry C->D E Data Analysis D->E

Caption: Basic workflow for cell cycle analysis.

Conclusion

While there is currently no specific research on the use of this compound in melanoma cell lines, the established methodologies for testing novel compounds in cancer research provide a clear roadmap for future investigations. Any study in this area would need to begin with fundamental assays to assess cytotoxicity and the induction of apoptosis, followed by more detailed mechanistic studies to probe the compound's effects on key signaling pathways and cell cycle regulation. Such research would be essential to determine if this compound or its derivatives hold any therapeutic potential for melanoma.

References

Application Notes and Protocols for In Vivo Administration of Heptamidine Dimethanesulfonate in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamidine (B1681504), an aromatic diamidine, has been investigated for its therapeutic potential in various disease models. Notably, it has shown promise in the context of Myotonic Dystrophy type 1 (DM1) by rescuing mis-splicing events and reducing pathogenic CUG repeat RNA levels in mouse models.[1][2] This document provides detailed application notes and protocols for the in vivo administration of heptamidine dimethanesulfonate in mouse models, drawing upon available data for heptamidine and structurally related diamidines like pentamidine (B1679287) and furamidine (B1674271). Due to the limited publicly available data specifically for this compound, some protocols are adapted from studies on these analogous compounds.

Data Presentation

The following tables summarize quantitative data for the in vivo administration of heptamidine and related diamidines in mouse models.

Table 1: Heptamidine Administration in a Mouse Model of Myotonic Dystrophy Type 1

ParameterValueMouse ModelEfficacyReference
Compound HeptamidineHSALRRescued mis-spliced events and reduced CUG RNA levels.[1][2]
Dosage Not explicitly statedHSALR-
Administration Route Not explicitly statedHSALR-
Frequency Not explicitly statedHSALR-

Table 2: Furamidine Administration in a Mouse Model of Myotonic Dystrophy Type 1

ParameterValueMouse ModelEfficacyReference
Compound FuramidineHSALRRescued mis-splicing of Atp2a1 and Clcn1.[2]
Dosage 20 mg/kgHSALR-[2]
Administration Route Intraperitoneal (IP) injectionHSALR-
Frequency Daily for 7 daysHSALR-[2]

Table 3: Diamidine Compounds in a Mouse Model of Trypanosoma evansi Infection

CompoundLowest Curative Dose (mg/kg)Administration RouteFrequencyEfficacyReference
DB 750.25Not specified4 consecutive daysCured 4/4 mice[3][4][5]
DB 8670.5Not specified4 consecutive daysCured 4/4 mice[3][4][5]
DB 1192Not specifiedNot specified4 consecutive daysQualified as a lead compound[3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of diamidine compounds in mouse models.

Protocol 1: Preparation and Administration of this compound for Myotonic Dystrophy Mouse Model

This protocol is adapted from studies on furamidine in the HSALR mouse model of Myotonic Dystrophy Type 1.[2]

1. Materials:

  • This compound powder
  • Sterile, pyrogen-free saline (0.9% NaCl)
  • Sterile 1 mL syringes with 27-gauge needles
  • HSALR transgenic mice
  • Analytical balance
  • Vortex mixer
  • Sterile microcentrifuge tubes

2. Drug Preparation: a. On each day of administration, freshly prepare the this compound solution. b. Weigh the required amount of this compound powder using an analytical balance. c. Dissolve the powder in sterile saline to achieve the desired final concentration (e.g., for a 20 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 5 mg/mL). d. Vortex the solution thoroughly to ensure complete dissolution. e. Visually inspect the solution for any particulate matter before administration.

3. Animal Handling and Administration: a. Acclimatize HSALR mice to the facility for at least one week before the experiment. b. Randomly assign mice to treatment and vehicle control groups. c. Record the body weight of each mouse before each injection to calculate the precise volume of the drug solution to be administered. d. Administer the this compound solution or vehicle (saline) via intraperitoneal (IP) injection. e. Perform injections daily for the specified duration of the study (e.g., 7 days).[2]

4. Post-Administration Monitoring and Tissue Collection: a. Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. b. At the end of the treatment period, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols. c. Collect relevant tissues (e.g., quadriceps, tibialis anterior, heart, liver) for downstream analysis, such as RNA isolation for splicing analysis or protein extraction.

Protocol 2: Evaluation of Anti-Trypanosomal Activity in an Infected Mouse Model

This protocol is based on studies evaluating various diamidines against Trypanosoma evansi infection.[3][4][5]

1. Materials:

  • This compound
  • Sterile vehicle (e.g., water, saline)
  • Trypanosoma evansi parasites
  • Female NMRI mice (or other suitable strain)
  • Syringes and needles for infection and treatment
  • Microscope and slides for parasitemia determination

2. Mouse Model of Infection: a. Infect mice with a defined number of T. evansi parasites (e.g., via intraperitoneal injection). b. Monitor the development of parasitemia by examining tail blood smears under a microscope.

3. Drug Administration: a. Prepare the this compound solution in the appropriate vehicle. b. Once parasitemia is established, begin treatment. c. Administer the drug at various doses (e.g., starting from a high dose and titrating down) to determine the minimal curative dose. d. Administer the drug for a specified number of consecutive days (e.g., 4 days).[3][4][5]

4. Efficacy Assessment: a. Monitor parasitemia in treated and control mice daily for a set period (e.g., 60 days) post-treatment.[3][4][5] b. A mouse is considered cured if no parasites are detected in the blood for the entire follow-up period. c. Record survival rates for all groups.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Heptamidine_Mechanism_of_Action_in_DM1 cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DMPK_gene DMPK Gene (with CTG repeats) CUG_RNA Expanded CUG Repeat RNA DMPK_gene->CUG_RNA Transcription RNA_Foci Toxic RNA Foci CUG_RNA->RNA_Foci MBNL MBNL Splicing Factors MBNL->RNA_Foci Sequestration Splicing Alternative Splicing MBNL->Splicing Regulates Heptamidine Heptamidine Heptamidine->CUG_RNA Binds to Heptamidine->MBNL Frees MBNL Heptamidine->RNA_Foci Disrupts RNA_Foci->Splicing Inhibits MBNL activity Pre_mRNA Pre-mRNA Targets Mis_spliced_mRNA Mis-spliced mRNA Splicing->Mis_spliced_mRNA Normal_mRNA Normally Spliced mRNA Splicing->Normal_mRNA DM1_Phenotype DM1 Phenotype Mis_spliced_mRNA->DM1_Phenotype

Caption: Proposed mechanism of action of Heptamidine in Myotonic Dystrophy Type 1.

In_Vivo_Administration_Workflow start Start: Acclimatize Mice drug_prep Prepare Heptamidine Dimethanesulfonate Solution start->drug_prep weigh_mice Record Mouse Body Weight drug_prep->weigh_mice injection Intraperitoneal (IP) Injection weigh_mice->injection monitoring Daily Monitoring for Toxicity and Clinical Signs injection->monitoring monitoring->injection Repeat Daily end_treatment End of Treatment Period monitoring->end_treatment euthanasia Euthanasia end_treatment->euthanasia tissue_collection Tissue Collection (e.g., Muscle, Heart, Liver) euthanasia->tissue_collection analysis Downstream Analysis (RNA/Protein) tissue_collection->analysis

Caption: General experimental workflow for in vivo administration in a mouse model.

References

Application Notes and Protocols for Heptamidine Dimethanesulfonate in RNA Splicing Modulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternative RNA splicing is a fundamental process that generates a vast diversity of proteins from a limited number of genes. Dysregulation of this process is implicated in a multitude of human diseases, including genetic disorders and cancer, making the modulation of RNA splicing a promising therapeutic strategy. Small molecules that can correct aberrant splicing or alter splicing patterns to produce beneficial protein isoforms are of significant interest in drug discovery.

Heptamidine (B1681504) dimethanesulfonate is an aromatic diamidine, a class of compounds known to interact with nucleic acids. While its direct effects on RNA splicing are not yet extensively documented, its structural properties suggest a potential for interaction with pre-mRNA or components of the spliceosome, thereby influencing splicing outcomes. These application notes provide a comprehensive guide for researchers to investigate the potential of heptamidine dimethanesulfonate and other novel small molecules as RNA splicing modulators using established in vitro and cellular assay systems.

Hypothetical Mechanism of Action

Aromatic diamidines have been shown to bind to the minor groove of DNA and can also interact with RNA structures. It is hypothesized that this compound may modulate RNA splicing through one or more of the following mechanisms:

  • Direct Binding to pre-mRNA: The compound could bind to specific sequences or secondary structures within the pre-mRNA, such as exonic or intronic splicing enhancers (ESEs/ISEs) or silencers (ESSs/ISSs). This binding could either promote or inhibit the recruitment of splicing factors.

  • Interaction with Splicing Factors: Heptamidine may interact with serine/arginine-rich (SR) proteins or heterogeneous nuclear ribonucleoproteins (hnRNPs), altering their ability to bind to the pre-mRNA and regulate splice site selection.

  • Alteration of RNA Structure: Binding of heptamidine could induce conformational changes in the pre-mRNA, making splice sites more or less accessible to the spliceosome.

The following diagram illustrates the potential interaction of Heptamidine with pre-mRNA, influencing the binding of splicing factors.

cluster_pre_mRNA pre-mRNA Exon1 Exon 1 Intron Intron Exon2 Exon 2 Heptamidine Heptamidine Dimethanesulfonate Heptamidine->Intron Binds to pre-mRNA Splicing_Factor Splicing Factor (e.g., SR Protein) Splicing_Factor->Intron Modulates binding Start Start: Prepare Components pre_mRNA Synthesize Radiolabeled pre-mRNA Substrate Start->pre_mRNA Extract Prepare Splicing-Competent Nuclear Extract Start->Extract Reaction Set up Splicing Reaction: - Nuclear Extract - pre-mRNA - ATP - Heptamidine or DMSO pre_mRNA->Reaction Extract->Reaction Incubation Incubate at 30°C Reaction->Incubation RNA_Extraction Stop Reaction and Extract RNA Incubation->RNA_Extraction Analysis Analyze Splicing Products by Denaturing PAGE RNA_Extraction->Analysis Quantification Quantify Spliced and Unspliced RNA Analysis->Quantification End End: Determine Effect on Splicing Quantification->End Start Start: Cell Culture Transfection Transfect Cells with Splicing Reporter Minigene Start->Transfection Treatment Treat Transfected Cells with Heptamidine or DMSO Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Harvest Harvest Cells and Extract Total RNA Incubation->Harvest RT_PCR Perform Reverse Transcription PCR (RT-PCR) Harvest->RT_PCR Analysis Analyze PCR Products by Gel Electrophoresis or qPCR RT_PCR->Analysis Quantification Quantify Isoform Ratio (Inclusion vs. Exclusion) Analysis->Quantification End End: Determine Effect on Alternative Splicing Quantification->End

Application Notes and Protocols for Heptamidine Dimethanesulfonate in DM1 Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myotonic Dystrophy Type 1 (DM1) is an autosomal dominant neuromuscular disorder caused by an expansion of a CTG trinucleotide repeat in the 3'-untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1] The transcribed CUG repeat expansion RNA forms a stable hairpin structure that accumulates in the nucleus, forming ribonuclear foci.[1] These foci sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1), leading to a loss of its function.[1] The sequestration of MBNL1 disrupts the alternative splicing of numerous pre-mRNAs, resulting in the expression of embryonic isoforms in adult tissues and causing the multisystemic symptoms of DM1, including myotonia, muscle wasting, and cardiac defects.[1][2]

Heptamidine (B1681504) dimethanesulfonate is a diamidine compound that has been investigated as a potential therapeutic agent for DM1. Its proposed mechanism of action involves the inhibition of transcription of the expanded CUG repeats, thereby reducing the levels of the toxic RNA. This leads to the release of sequestered MBNL1, restoration of normal alternative splicing, and amelioration of DM1-associated phenotypes. This document provides a detailed experimental protocol for the evaluation of heptamidine dimethanesulfonate in preclinical mouse models of DM1.

Data Presentation

Table 1: In Vivo Efficacy of this compound in HSALR Mouse Model

ParameterTreatment GroupOutcomeFold Change vs. Untreatedp-valueReference
HSA Transgene Expression Heptamidine (30 mg/kg)Reduction in toxic CUG repeat RNA0.12 ± 0.11<0.001[2]
Endogenous Dmpk Expression Heptamidine (30 mg/kg)Reduction in endogenous Dmpk levels0.24 ± 0.05<0.001[2]
Splicing Rescue of Atp2a1 exon 22 Heptamidine (30 mg/kg)Partial rescue of splicingQualitatively observed<0.01[2]
Splicing Rescue of Clcn1 exon 7a Heptamidine (30 mg/kg)Partial rescue of splicingQualitatively observed<0.01[2]

Note: Quantitative percentage of splicing rescue for Atp2a1 and Clcn1 with heptamidine treatment was not explicitly provided in the referenced literature. The provided p-value reflects the statistical significance of the observed rescue.

Experimental Protocols

Animal Model

The most commonly used mouse model for these studies is the HSALR (human skeletal actin long repeat) transgenic mouse, which expresses approximately 220-250 CUG repeats in the 3' UTR of the human skeletal actin gene, specifically in skeletal muscle.[1][2] This model recapitulates key features of DM1, including myotonia and splicing defects. Age and gender-matched sibling mice should be used for treatment and control groups.

This compound Administration

This protocol is adapted from studies on heptamidine and the closely related diamidine, pentamidine, in the HSALR mouse model.[1][2]

  • Compound Preparation: Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration.

  • Dosage: A dosage of 30 mg/kg body weight has been used for heptamidine.[2] For dose-response studies, a lower dosage of 25 mg/kg administered twice daily and a higher dosage of 40 mg/kg administered once daily have been used for the related compound pentamidine.[1]

  • Administration Route: Administer the solution via intraperitoneal (i.p.) injection.

  • Treatment Duration: A treatment duration of 7 days (once daily injection) has been reported for heptamidine.[2] For pentamidine, a 5-day (twice daily) or 7-day (once daily) regimen has been used.[1]

  • Control Group: Administer an equivalent volume of sterile saline to the control group of mice.

  • Post-Treatment: Euthanize mice one day after the final injection for tissue collection.

Splicing Analysis by RT-PCR
  • Tissue Collection and RNA Extraction:

    • Excise quadriceps or vastus muscle immediately after euthanasia.

    • Flash-freeze the tissue in liquid nitrogen and store at -80°C until use.

    • Extract total RNA from approximately 30-50 mg of frozen muscle tissue using a suitable RNA isolation reagent (e.g., TRIzol) or a commercial kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • Reverse Transcription (RT):

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III or IV) and a mix of oligo(dT) and random hexamer primers.

    • Follow the manufacturer's protocol for the reverse transcription reaction.

  • Polymerase Chain Reaction (PCR):

    • Perform PCR to amplify the regions containing the alternative exons of interest.

    • Primer Design: Design primers flanking the alternative exon to amplify both the inclusion and exclusion isoforms in the same reaction.

      • Clcn1 (mouse) exon 7a primers:

        • Forward: 5'-TGAAGGAATACCTCACACTCAAGG-3'[1]

        • Reverse: 5'-CACGGAACACAAAGGCACTG-3'[1]

      • Atp2a1 (Serca1) (mouse) exon 22 primers:

        • Forward: 5'-GCTCATGGTCCTCAAGATCTCAC-3'[1]

        • Reverse: 5'-GGGTCAGTGCCTCAGCTTTG-3'[1]

    • PCR Conditions:

      • Use a standard PCR master mix.

      • Perform 22-25 cycles of amplification. The number of cycles should be optimized to be in the linear range of amplification.

      • Example cycling conditions: 94°C for 2 min, followed by 25 cycles of 94°C for 30 s, 55-60°C for 30 s (optimize annealing temperature for each primer pair), and 72°C for 30 s, with a final extension at 72°C for 5 min.

  • Analysis of PCR Products:

    • Separate the PCR products on a 2-3% agarose gel stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Visualize the bands corresponding to the exon inclusion and exclusion isoforms under UV light.

    • Quantify the intensity of each band using densitometry software (e.g., ImageJ).

    • Calculate the percentage of exon inclusion using the formula: (Inclusion isoform intensity / (Inclusion isoform intensity + Exclusion isoform intensity)) x 100.

Grip Strength Measurement
  • Apparatus: Use a grip strength meter equipped with a wire grid.

  • Procedure:

    • Allow the mouse to grasp the grid with its forelimbs.

    • Gently pull the mouse backward by its tail in a horizontal plane until its grip is released.

    • The meter will record the peak force applied.

    • Perform three to five consecutive measurements for each mouse and record the average or the highest value.

    • Normalize the grip strength to the body weight of the mouse.

Histological Analysis
  • Tissue Preparation:

    • Excise muscle tissue (e.g., quadriceps or gastrocnemius) and mount it on a cork disc with optimal cutting temperature (OCT) compound.

    • Freeze the muscle in isopentane (B150273) cooled by liquid nitrogen.

    • Store the frozen blocks at -80°C.

    • Cut 8-10 µm thick transverse sections using a cryostat.

  • Hematoxylin and Eosin (H&E) Staining:

    • Stain the muscle sections with H&E to visualize the general muscle morphology.

    • Examine the sections for key pathological features of DM1, such as an increased number of centralized nuclei, fiber size variation, and atrophic fibers.

    • Quantify the percentage of fibers with centralized nuclei by counting at least 200-300 fibers from multiple fields of view per muscle section.

  • Immunofluorescence for MBNL1 Localization:

    • Fix the muscle sections with 4% paraformaldehyde.

    • Permeabilize the sections with 0.25% Triton X-100 in PBS.

    • Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).

    • Incubate with a primary antibody against MBNL1 overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the sections using a fluorescence microscope to observe the localization of MBNL1 and the presence of ribonuclear foci.

Mandatory Visualizations

DM1_Signaling_Pathway cluster_0 DM1 Pathogenesis cluster_1 Heptamidine Intervention DMPK DMPK Gene (CTG expansion) toxicRNA Toxic CUGexp RNA (Hairpin Structure) DMPK->toxicRNA Transcription foci Ribonuclear Foci toxicRNA->foci MBNL1_seq Sequestered MBNL1 MBNL1_free Free MBNL1 MBNL1_free->MBNL1_seq Sequestration splicing Aberrant Splicing MBNL1_seq->splicing Loss of Function symptoms DM1 Symptoms (Myotonia, etc.) splicing->symptoms heptamidine Heptamidine Dimethanesulfonate DMPK_inhibited DMPK Gene (Transcription Inhibited) heptamidine->DMPK_inhibited Inhibits reduced_toxicRNA Reduced Toxic RNA DMPK_inhibited->reduced_toxicRNA Reduced Transcription MBNL1_released Released MBNL1 reduced_toxicRNA->MBNL1_released Reduces Sequestration normal_splicing Restored Splicing MBNL1_released->normal_splicing Restores Function amelioration Amelioration of Symptoms normal_splicing->amelioration

Caption: Mechanism of Heptamidine Action in DM1.

Experimental_Workflow cluster_endpoints Endpoint Analysis cluster_analysis Molecular & Histological Analysis start Start: HSA-LR Mice treatment Heptamidine Treatment (30 mg/kg, i.p., 7 days) start->treatment control Saline Control start->control behavior Behavioral Testing (Grip Strength) treatment->behavior control->behavior euthanasia Euthanasia & Tissue Collection (Quadriceps Muscle) behavior->euthanasia rna RNA Extraction euthanasia->rna histology Histology (H&E) euthanasia->histology if_stain Immunofluorescence (MBNL1) euthanasia->if_stain rtpcr RT-PCR for Splicing rna->rtpcr data Data Analysis & Comparison rtpcr->data histology->data if_stain->data

Caption: In Vivo Heptamidine Efficacy Workflow.

References

Application Notes and Protocols: Heptamidine Dimethanesulfonate Treatment in Patient-Derived Myotubes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for a significant portion of inherited genetic disorders, including Duchenne muscular dystrophy (DMD).[1][2] These mutations lead to the production of a truncated, non-functional protein. One promising therapeutic strategy is the use of small molecules that can induce "readthrough" of the PTC, allowing the ribosome to incorporate an amino acid at the site of the nonsense mutation and synthesize a full-length, potentially functional protein.[1][2]

Heptamidine (B1681504), a diamidine compound, is investigated here as a potential readthrough agent. This document provides detailed application notes and protocols for evaluating the efficacy of heptamidine dimethanesulfonate in restoring protein expression in patient-derived myotubes carrying a nonsense mutation. The primary focus is on the restoration of dystrophin protein in DMD patient-derived myotubes. Additionally, protocols to assess the potential impact of heptamidine on the Transforming Growth Factor-beta (TGF-β) signaling pathway are included, as this pathway is crucial in muscle regeneration and fibrosis.[3][4]

I. This compound: Mechanism of Action (Hypothesized)

This compound is hypothesized to function as a readthrough agent. The proposed mechanism involves its interaction with the ribosomal machinery, reducing the fidelity of translation termination at premature stop codons. This allows for the insertion of a near-cognate aminoacyl-tRNA at the PTC, enabling the ribosome to continue translation to the natural stop codon, thereby producing a full-length protein.

Heptamidine_Readthrough_Mechanism cluster_0 Normal Translation Termination cluster_1 Heptamidine-Induced Readthrough PTC PTC Ribosome->PTC Reaches Ribosome_PTC Ribosome at PTC Release_Factors Release_Factors PTC->Release_Factors Recruit Translation_Termination Translation_Termination Release_Factors->Translation_Termination Induce Truncated_Protein Truncated_Protein Translation_Termination->Truncated_Protein Results in Heptamidine Heptamidine Heptamidine->Ribosome_PTC Binds to/near nc_tRNA nc_tRNA Ribosome_PTC->nc_tRNA Promotes binding of Readthrough Readthrough nc_tRNA->Readthrough Allows Full_Length_Protein Full_Length_Protein Readthrough->Full_Length_Protein Results in

Caption: Hypothesized mechanism of heptamidine-induced nonsense codon readthrough.

II. Experimental Protocols

A. Culture and Differentiation of Patient-Derived Myoblasts

This protocol describes the culture of human skeletal myoblasts derived from patient biopsies and their subsequent differentiation into myotubes.[5][6][7]

Materials:

  • Patient-derived myoblasts (e.g., from a DMD patient with a nonsense mutation)

  • Growth Medium (GM): High-glucose DMEM, 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 10 ng/mL recombinant human FGF

  • Differentiation Medium (DM): High-glucose DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin[8]

  • Cell culture flasks and plates (gelatin-coated)

  • This compound (stock solution in sterile water or DMSO)

Protocol:

  • Myoblast Expansion:

    • Thaw cryopreserved patient-derived myoblasts and plate them on gelatin-coated T75 flasks in Growth Medium.

    • Culture at 37°C in a 5% CO₂ incubator.

    • Passage the cells when they reach 70-80% confluency. Do not allow cells to become fully confluent as this can reduce their differentiation potential.

  • Myotube Differentiation:

    • Seed myoblasts onto gelatin-coated multi-well plates at a density of 5 x 10⁴ cells/cm².

    • Allow cells to adhere and proliferate in Growth Medium for 24-48 hours until they reach approximately 90% confluency.[8]

    • Aspirate the Growth Medium and wash the cells once with PBS.

    • Add Differentiation Medium to induce myotube formation.

    • Incubate at 37°C in a 5% CO₂ incubator for 5-7 days, replacing the Differentiation Medium every 48 hours. Multinucleated myotubes should be visible.[8]

B. This compound Treatment

Protocol:

  • Prepare a range of concentrations of this compound in Differentiation Medium. A preliminary dose-response experiment is recommended to determine the optimal, non-toxic concentration.

  • After 3 days of differentiation, replace the medium with DM containing the desired concentration of this compound or a vehicle control (e.g., sterile water or DMSO at the same final concentration as the highest drug dose).

  • Continue the incubation for another 3-4 days, replacing the treatment medium every 48 hours.

  • After the treatment period, harvest the myotubes for analysis.

Experimental_Workflow Start Start Myoblast_Culture Culture Patient-Derived Myoblasts in Growth Medium Start->Myoblast_Culture Seeding Seed Myoblasts in Multi-well Plates Myoblast_Culture->Seeding Differentiation Induce Differentiation into Myotubes (DM) Seeding->Differentiation Treatment Treat with Heptamidine Dimethanesulfonate Differentiation->Treatment Analysis Analysis Treatment->Analysis Dystrophin_Quant Dystrophin Quantification (Western Blot / In-Cell Western) Analysis->Dystrophin_Quant TGF_Beta_Analysis TGF-β Pathway Analysis (Western Blot for p-Smad2/3) Analysis->TGF_Beta_Analysis End End Dystrophin_Quant->End TGF_Beta_Analysis->End

Caption: General workflow for treating patient-derived myotubes.

C. Quantification of Dystrophin Expression

1. Western Blotting [9][10][11][12]

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (3-8% Tris-Acetate for large proteins like dystrophin)

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-dystrophin (e.g., Abcam ab15277), anti-α-actinin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Protein Extraction:

    • Wash myotubes with ice-cold PBS.

    • Lyse cells directly in the well with ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 25-50 µg of protein per lane on a 3-8% Tris-Acetate SDS-PAGE gel.[9]

    • Run the gel according to the manufacturer's instructions.

    • Transfer the proteins to a nitrocellulose or PVDF membrane overnight at 4°C.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary anti-dystrophin antibody (e.g., 1:400) and anti-α-actinin (e.g., 1:3000) overnight at 4°C.[9]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., 1:15,000) for 1 hour at room temperature.[11]

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL reagent and an imaging system.

  • Quantification:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the dystrophin band intensity to the α-actinin band intensity.

2. In-Cell Western (Myoblot) Assay [13]

This method allows for higher throughput quantification directly in the culture plate.

Materials:

  • Formaldehyde (B43269) (4%) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibodies: anti-dystrophin, anti-α-actinin

  • Fluorescently-labeled secondary antibodies (e.g., IRDye)

  • DNA stain (for normalization)

Protocol:

  • Fix the treated myotubes in 4% formaldehyde for 20 minutes.

  • Wash three times with PBS.

  • Permeabilize with 0.1% Triton X-100 for 15 minutes.

  • Wash three times with PBS.

  • Block for 1.5 hours at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash five times with PBS containing 0.1% Tween-20.

  • Incubate with fluorescently-labeled secondary antibodies and a DNA stain for 1 hour at room temperature, protected from light.

  • Wash five times with PBS containing 0.1% Tween-20.

  • Scan the plate using an infrared imaging system.

  • Quantify the fluorescence intensity of dystrophin and normalize it to the DNA stain signal.

D. Analysis of TGF-β Signaling Pathway

The canonical TGF-β signaling pathway involves the phosphorylation of Smad2 and Smad3.[14][15][16][17]

Protocol (Western Blotting):

  • Follow the protein extraction and Western blotting protocol as described in Section II.C.1.

  • Use primary antibodies against phosphorylated Smad2 (p-Smad2) and total Smad2, and phosphorylated Smad3 (p-Smad3) and total Smad3.

  • Normalize the phosphorylated protein levels to the total protein levels to determine the activation state of the pathway.

TGF_Beta_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TGFB_Ligand TGF-β Ligand TypeII_R Type II Receptor TGFB_Ligand->TypeII_R Binds TypeI_R Type I Receptor TypeII_R->TypeI_R Recruits & Phosphorylates Smad2_3 Smad2/3 TypeI_R->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad_Complex p-Smad2/3 + Smad4 Complex p_Smad2_3->Smad_Complex Binds to Smad4 Smad4 Smad4->Smad_Complex Gene_Transcription Target Gene Transcription Smad_Complex->Gene_Transcription Translocates & Regulates

Caption: Canonical TGF-β/Smad signaling pathway.

III. Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Dystrophin Expression

Treatment GroupDystrophin Expression (Normalized to Control)Standard Deviationp-value (vs. Vehicle)
Untreated Control1.00.15-
Vehicle Control0.050.02<0.001
Heptamidine (1 µM)0.150.040.045
Heptamidine (10 µM)0.450.08<0.01
Heptamidine (50 µM)0.380.10<0.01

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Effect of this compound on TGF-β Pathway Activation

Treatment Groupp-Smad2/Total Smad2 Ratio (Fold Change vs. Untreated)p-Smad3/Total Smad3 Ratio (Fold Change vs. Untreated)
Untreated Control1.01.0
Vehicle Control1.11.05
Heptamidine (10 µM)1.21.15
TGF-β (Positive Control)5.24.8

Note: Data are hypothetical and for illustrative purposes only.

IV. Conclusion

These application notes and protocols provide a comprehensive framework for the in vitro evaluation of this compound as a potential therapeutic agent for genetic diseases caused by nonsense mutations. By utilizing patient-derived myotubes, this approach offers a physiologically relevant model to assess the compound's ability to restore dystrophin expression. Furthermore, the inclusion of TGF-β signaling analysis will provide valuable insights into the broader cellular effects of the treatment, which is critical for preclinical drug development. Successful demonstration of readthrough efficacy and a favorable safety profile in this system would warrant further investigation in preclinical animal models.

References

Heptamidine Dimethanesulfonate: Application Notes and Protocols for the Study of Trinucleotide Repeat Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinucleotide repeat expansion disorders are a class of genetic diseases caused by the abnormal expansion of tandemly repeated three-nucleotide sequences within a gene. These expansions can lead to disease through various mechanisms, including the production of a toxic protein (e.g., Huntington's disease) or the formation of a toxic RNA gain-of-function (e.g., Myotonic Dystrophy Type 1). In the case of Myotonic Dystrophy Type 1 (DM1), a CTG repeat expansion in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene leads to the accumulation of toxic CUG repeat RNA in the nucleus. This toxic RNA forms hairpin structures that sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1), leading to widespread alternative splicing defects and the characteristic symptoms of the disease.

Heptamidine (B1681504) dimethanesulfonate, a diamidine compound, has emerged as a valuable small molecule tool for studying the pathogenic mechanisms of DM1 and for exploring therapeutic strategies aimed at mitigating the toxic effects of the CUG repeat RNA. Heptamidine and its analogues, such as pentamidine (B1679287) and furamidine (B1674271), are known to bind to nucleic acids and have been shown to rescue mis-splicing events and reduce the levels of toxic CUG RNA in both cellular and animal models of DM1.[1][2][3] This document provides detailed application notes and experimental protocols for the use of heptamidine dimethanesulfonate in the investigation of trinucleotide repeat disorders, with a primary focus on DM1.

Mechanism of Action

The therapeutic potential of heptamidine in the context of DM1 is attributed to its ability to interfere with the primary pathogenic mechanism. The proposed mechanisms of action include:

  • Binding to Toxic RNA: Heptamidine can directly bind to the expanded CUG repeats in the DMPK mRNA. This interaction is thought to disrupt the hairpin structure of the RNA, thereby preventing the sequestration of MBNL1.[2]

  • Displacement of MBNL1: By binding to the CUG repeats, heptamidine can competitively displace the sequestered MBNL1 protein, allowing it to return to the nucleoplasm and resume its normal function in regulating alternative splicing.

  • Reduction of RNA Foci: The sequestration of MBNL1 by the CUG repeat RNA leads to the formation of distinct nuclear aggregates known as RNA foci. Heptamidine treatment has been shown to reduce the number and size of these foci, providing a visual readout of its activity.[3][4]

  • Inhibition of Transcription: There is also evidence to suggest that diamidines may bind to the expanded CTG repeats in the DNA, which could inhibit the transcription of the mutant DMPK gene, thereby reducing the overall burden of toxic RNA.[2][3]

Data Presentation: Efficacy of Heptamidine and Analogues

The following tables summarize the quantitative and qualitative data on the effects of heptamidine and its analogue furamidine in preclinical models of Myotonic Dystrophy Type 1.

CompoundModel SystemConcentration/DoseKey FindingReference
Heptamidine DM1 cell and mouse modelsNot specifiedRescued mis-splicing events and reduced CUG RNA levels.[3]
HSALR DM1 mouse modelNot specifiedShowed higher toxicity compared to furamidine.[2][4]
Furamidine HSALR DM1 mouse model20 mg/kg daily for 7 daysRescued mis-splicing of Atp2a1 and Clcn1.[3]
DM1 patient-derived myotubes0.1 - 0.75 µMModest, non-significant decrease in CUG RNA levels.[3]
DM1 patient-derived myotubesNanomolar rangeRescued mis-splicing with no toxicity.[3]
In vitro (Isothermal Calorimetry)Nanomolar rangeBinds to CTG•CAG repeat DNA.[3]

Signaling and Pathogenic Pathways

The following diagrams illustrate the pathogenic mechanism of Myotonic Dystrophy Type 1 and the proposed therapeutic intervention with heptamidine.

Caption: Pathogenic mechanism of Myotonic Dystrophy Type 1 (DM1).

Caption: Therapeutic intervention with Heptamidine in DM1.

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

Protocol 1: Analysis of Alternative Splicing by RT-PCR

This protocol is used to determine if heptamidine treatment can reverse the characteristic mis-splicing of MBNL1 target genes in DM1 models.

1. RNA Extraction and cDNA Synthesis:

  • Treat DM1 patient-derived myotubes or cells from a DM1 mouse model with the desired concentrations of this compound for 24-48 hours. Include vehicle-treated and untreated cells as controls.

  • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System, Thermo Fisher Scientific) with oligo(dT) primers.

2. PCR Amplification:

  • Prepare a PCR master mix containing cDNA template, forward and reverse primers for the target gene, DNA polymerase (e.g., Taq polymerase), and dNTPs.

  • Use primers flanking the alternatively spliced exon of interest. Examples for key DM1-associated genes include:

    • CLCN1 (Exon 7a):

      • Forward: 5'-GCTCAGCAGTGAGAAGCAGAA-3'

      • Reverse: 5'-GCTGTCTTCCAGGTTCGAGAT-3'

    • ATP2A1 (Exon 22):

      • Forward: 5'-GCTGAGTACCTGCGTGACAT-3'

      • Reverse: 5'-TGTCTCCACAGGGAAACATG-3'

  • Perform PCR using the following cycling conditions (may require optimization):

    • Initial denaturation: 95°C for 3 minutes.

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-60°C for 30 seconds.

      • Extension: 72°C for 30-60 seconds.

    • Final extension: 72°C for 5 minutes.

3. Gel Electrophoresis and Quantification:

  • Resolve the PCR products on a 2-3% agarose (B213101) gel stained with a nucleic acid dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Visualize the bands corresponding to the inclusion and exclusion of the alternative exon under UV light.

  • Quantify the intensity of each band using densitometry software (e.g., ImageJ).

  • Calculate the "Percent Spliced In" (PSI) or "Percent Exon Inclusion" (PEI) using the formula:

    • PSI = [Intensity of inclusion band / (Intensity of inclusion band + Intensity of exclusion band)] x 100

4. Data Analysis:

  • Compare the PSI values between heptamidine-treated, vehicle-treated, and untreated samples. A shift towards the wild-type splicing pattern indicates a therapeutic effect.

Protocol 2: Visualization of CUG RNA Foci by Fluorescence In Situ Hybridization (FISH)

This protocol allows for the direct visualization and quantification of toxic CUG RNA foci within the nuclei of cells and assesses the ability of heptamidine to disrupt these structures.

1. Cell Preparation:

  • Grow DM1 patient-derived cells on glass coverslips and treat with this compound as described in Protocol 1.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash three times with PBS.

2. Hybridization:

  • Prepare a hybridization buffer (e.g., 50% formamide (B127407), 2x SSC, 10% dextran (B179266) sulfate).

  • Dilute a fluorescently labeled (CAG)n probe (e.g., Cy3- or Alexa Fluor 555-labeled (CAG)7) in the hybridization buffer.

  • Apply the probe solution to the coverslips, cover with a larger coverslip to prevent evaporation, and seal.

  • Denature the probe and cellular RNA by incubating at 80°C for 3 minutes.

  • Hybridize overnight at 37°C in a humidified chamber.

3. Post-Hybridization Washes:

  • Carefully remove the coverslips and wash the samples with 50% formamide in 2x SSC at 37°C for 30 minutes.

  • Wash with 2x SSC at 37°C for 15 minutes.

  • Wash with 1x SSC at room temperature for 15 minutes.

4. Mounting and Imaging:

  • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope equipped with appropriate filters for the probe and DAPI. CUG RNA foci will appear as distinct puncta within the nucleus.

5. Quantification and Analysis:

  • Capture images from multiple random fields of view for each treatment condition.

  • Count the number of RNA foci per nucleus using image analysis software (e.g., ImageJ).

  • Compare the average number of foci per nucleus between treated and control groups. A significant reduction in the number or intensity of foci indicates that heptamidine is effective at disrupting these toxic aggregates.

Protocol 3: Gel Mobility Shift Assay (EMSA) for MBNL1-RNA Binding

This in vitro assay is used to determine if heptamidine can inhibit the binding of MBNL1 protein to CUG repeat RNA.

1. Reagents Preparation:

  • Synthesize or purchase a short RNA oligonucleotide containing CUG repeats (e.g., (CUG)6 or (CUG)12).

  • Label the 5' end of the RNA oligo with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a fluorescent dye.

  • Purify recombinant MBNL1 protein.

  • Prepare a binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol).

2. Binding Reaction:

  • In a microcentrifuge tube, combine the labeled RNA probe (at a low nanomolar concentration) with increasing concentrations of recombinant MBNL1 protein.

  • To test for inhibition, pre-incubate the RNA probe with varying concentrations of this compound before adding the MBNL1 protein.

  • Incubate the binding reactions at room temperature for 20-30 minutes to allow for complex formation.

3. Electrophoresis:

  • Load the samples onto a native polyacrylamide gel (e.g., 6-8%).

  • Run the gel in a cold room or with a cooling system to prevent dissociation of the protein-RNA complexes.

4. Detection and Analysis:

  • For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film.

  • For fluorescent probes, image the gel using a suitable fluorescence imager.

  • The unbound RNA probe will migrate faster (further down the gel), while the MBNL1-RNA complex will migrate slower (shifted band).

  • A decrease in the intensity of the shifted band in the presence of heptamidine indicates that the compound is inhibiting the MBNL1-CUG RNA interaction. The concentration of heptamidine that causes a 50% reduction in binding (IC50) can be determined from a dose-response curve.

Experimental Workflow for Heptamidine Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of heptamidine or similar compounds for trinucleotide repeat disorders.

experimental_workflow cluster_in_vitro In Vitro / Biochemical Assays cluster_cell_based Cell-Based Assays cluster_animal_model In Vivo Animal Models a1 Binding Affinity Assays (e.g., ITC, MST) a2 Gel Mobility Shift Assay (EMSA) a1->a2 b1 DM1 Patient-Derived Myotubes a2->b1 Lead Compound Identification b2 RNA Foci Quantification (FISH) b1->b2 b3 Splicing Analysis (RT-PCR) b1->b3 b4 Toxicity Assays (e.g., MTT, LDH) b1->b4 c1 DM1 Mouse Model (e.g., HSALR) b3->c1 In Vivo Candidate Selection c2 Pharmacokinetics & Dosing c1->c2 c3 Splicing Rescue in Muscle Tissue c2->c3 c5 Toxicity Assessment c2->c5 c4 Phenotypic Correction (e.g., Myotonia) c3->c4 Preclinical Development Preclinical Development c4->Preclinical Development

Caption: Preclinical evaluation workflow for heptamidine.

Conclusion

This compound serves as a critical research tool for dissecting the molecular pathology of Myotonic Dystrophy Type 1. Its ability to interact with toxic CUG repeat RNA and alleviate downstream molecular defects makes it an important compound for validating therapeutic strategies that target the RNA gain-of-function mechanism. The protocols and data presented here provide a framework for researchers to utilize heptamidine and its analogues to further investigate trinucleotide repeat disorders and to screen for novel, more potent, and less toxic therapeutic candidates. While the primary application has been in DM1, the principles of targeting toxic RNA repeats may hold promise for other similar disorders.

References

Unveiling Cellular Responses to Heptamidine Dimethanesulfonate: A Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the cellular effects of Heptamidine dimethanesulfonate using Western blot analysis. This document offers detailed experimental protocols, guidelines for data presentation, and visual representations of pertinent signaling pathways and workflows. While this compound has been identified as an inhibitor of the calcium-binding protein S100B, leading to selective killing of melanoma cells expressing S100B, the precise downstream signaling cascades are a subject of ongoing research.[1][2] This guide therefore presents a plausible signaling pathway involving S100B and the tumor suppressor p53 as a robust model for investigation.

Application Notes

This compound is a potent inhibitor of the S100B protein.[1][2] S100B is known to regulate the activity of the tumor suppressor protein p53. Under normal conditions, S100B can sequester p53, thereby inhibiting its transcriptional activity and subsequent pro-apoptotic functions. The inhibition of S100B by this compound is hypothesized to release p53, leading to its activation, stabilization, and the transcription of downstream target genes involved in apoptosis and cell cycle arrest.

Western blot analysis is an indispensable technique to dissect this proposed mechanism. By quantifying the expression levels of key proteins in this pathway before and after treatment with this compound, researchers can elucidate the compound's mechanism of action. Key proteins for analysis include S100B, total and phosphorylated p53, the cell cycle inhibitor p21, and the pro-apoptotic protein Bax.

Quantitative Data Presentation

The following table presents hypothetical data from a Western blot experiment designed to assess the effects of this compound on the S100B-p53 signaling pathway in a melanoma cell line expressing S100B. Cells were treated with a vehicle control or varying concentrations of this compound for 24 hours. Protein levels were quantified by densitometry and normalized to a loading control (e.g., β-actin).

Target ProteinVehicle Control (Relative Density)This compound (10 µM) (Relative Density)This compound (50 µM) (Relative Density)Fold Change (50 µM vs. Vehicle)
S100B1.00 ± 0.050.98 ± 0.060.95 ± 0.04~0.95
Phospho-p53 (Ser15)1.00 ± 0.082.50 ± 0.154.80 ± 0.22~4.80
Total p531.00 ± 0.071.80 ± 0.113.20 ± 0.18~3.20
p211.00 ± 0.093.10 ± 0.205.90 ± 0.31~5.90
Bax1.00 ± 0.062.20 ± 0.144.10 ± 0.25~4.10
β-actin1.00 ± 0.031.01 ± 0.040.99 ± 0.05~1.00

Signaling Pathway and Experimental Workflow

To visually represent the proposed mechanism of action and the experimental process, the following diagrams have been generated.

Heptamidine_Signaling_Pathway cluster_treatment Treatment cluster_cell Melanoma Cell Heptamidine Heptamidine dimethanesulfonate S100B S100B Heptamidine->S100B inhibits p53 p53 (inactive) S100B->p53 sequesters p53_active p53 (active) p53->p53_active p21 p21 p53_active->p21 upregulates Bax Bax p53_active->Bax upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Proposed signaling pathway of this compound.

Western_Blot_Workflow start Cell Culture (Melanoma Cells) treatment Treatment with This compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Experimental workflow for Western blot analysis.

Experimental Protocols

The following are detailed protocols for performing Western blot analysis to investigate the effects of this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate a suitable melanoma cell line (e.g., A375, SK-MEL-28) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing either a vehicle control (e.g., DMSO) or the desired concentrations of this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

Protocol 2: Protein Extraction
  • Washing: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]

  • Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[2]

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[2]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[2]

  • Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.

Protocol 3: Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

  • Normalization: Based on the concentrations, normalize all samples to the same concentration with lysis buffer.

Protocol 4: Western Blotting
  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[1][3]

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.[2][4]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2][4]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (S100B, phospho-p53, total p53, p21, Bax, and a loading control like β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[1][4]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[3]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[3]

  • Washing: Repeat the washing step as described above.[3]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins to the loading control to correct for loading differences.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Heptamidine Dimethanesulfonate Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Heptamidine dimethanesulfonate dosage in animal models. The following information is compiled to address common challenges and provide a framework for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is an aromatic diamidine. While specific literature on its mechanism is limited, it is known to be a potent inhibitor of the calcium-binding protein S100B[1]. Aromatic diamidines as a class of compounds are recognized for their antiparasitic activity[2][3]. They are known to bind to the minor groove of DNA and can interfere with DNA biosynthesis. For instance, the related compound pentamidine (B1679287) has been shown to inhibit dihydrofolate reductase[4]. Furthermore, some aromatic diamidines can induce apoptosis-like death in parasites such as Trypanosoma cruzi[2][5].

Q2: We are starting a new in vivo study with this compound. How do we determine the initial dose range?

For a novel compound like this compound where in vivo data is scarce, a systematic approach is crucial. It is recommended to conduct a dose-ranging study. This typically involves starting with a low, potentially sub-therapeutic dose and escalating it incrementally across different animal groups. Information from in vitro studies, such as IC50 or EC50 values, can provide a preliminary guide, though direct extrapolation to in vivo systems is often not accurate. A thorough literature review of structurally similar compounds, such as pentamidine or other aromatic diamidines, can also inform the selection of a starting dose range.

Q3: What are the common routes of administration for compounds like this compound in animal models?

The route of administration significantly impacts the pharmacokinetic profile of a drug. For aromatic diamidines like pentamidine, common routes in animal studies include intravenous (IV) and intramuscular (IM) injections[6]. The choice of administration route should be guided by the experimental objectives, the physicochemical properties of the compound, and the desired therapeutic effect. Oral bioavailability of many aromatic diamidines is reported to be low[2].

Q4: What are the potential side effects or toxicities to monitor for with this compound?

Based on studies of the related compound pentamidine, potential toxicities associated with aromatic diamidines include renal toxicity and a rapid drop in blood pressure (hypotension) following injection[4]. Therefore, it is essential to monitor renal function parameters (e.g., blood urea (B33335) nitrogen and creatinine) and cardiovascular parameters during and after administration. General health monitoring of the animals, including body weight, food and water intake, and clinical signs of distress, is also critical.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
No observable therapeutic effect at the tested doses. - Insufficient dosage.- Poor bioavailability via the chosen route of administration.- Rapid metabolism and clearance of the compound.- The animal model is not appropriate for the targeted disease.- If no toxicity is observed, consider a cautious dose escalation.- Evaluate alternative routes of administration (e.g., from oral to parenteral).- Conduct pharmacokinetic studies to determine the plasma concentration and half-life of the compound.- Re-evaluate the suitability of the animal model for the specific research question.
High incidence of adverse events or mortality in the treated groups. - The administered doses are above the maximum tolerated dose (MTD).- The formulation of the drug is causing toxicity.- The rate of administration is too rapid (for IV injections).- Reduce the dosage in subsequent cohorts.- Analyze the formulation for any potential irritants or contaminants.- For intravenous administration, consider a slower infusion rate.- Conduct a formal MTD study.
High variability in response among animals in the same treatment group. - Inconsistent drug administration.- Biological variability among the animals.- Environmental stressors affecting the animals.- Ensure precise and consistent dosing techniques.- Increase the number of animals per group to improve statistical power.- Maintain a controlled and consistent environment (e.g., housing, diet, light-dark cycle).

Experimental Protocols

Dose-Ranging and Maximum Tolerated Dose (MTD) Study

This protocol outlines a general procedure for determining the MTD of this compound in a rodent model.

1. Animal Model:

  • Select a suitable rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice), specifying age and sex.

2. Acclimatization:

  • Allow animals to acclimatize to the facility for at least one week prior to the study.

3. Grouping:

  • Randomly assign animals to several dose groups (e.g., 5-6 groups) and a vehicle control group. A typical group size is 3-5 animals of each sex.

4. Dose Selection:

  • Based on literature on similar compounds (e.g., pentamidine), select a starting dose and escalate doses in subsequent groups, for example, by a factor of 2 or 3.

5. Drug Preparation and Administration:

  • Prepare a sterile formulation of this compound in a suitable vehicle (e.g., sterile saline).

  • Administer the drug via the chosen route (e.g., intravenous or intramuscular injection).

6. Monitoring:

  • Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dosing and daily thereafter).

  • Record body weights daily.

  • At the end of the observation period (typically 7-14 days), collect blood for hematology and clinical chemistry analysis.

7. Necropsy and Histopathology:

  • Perform a gross necropsy on all animals.

  • Collect major organs (e.g., kidneys, liver, spleen, heart, lungs) for histopathological examination.

8. Data Analysis:

  • Analyze changes in body weight, clinical chemistry, and hematology data.

  • The MTD is typically defined as the highest dose that does not cause mortality or serious toxicity.

Pharmacokinetic (PK) Study

This protocol provides a framework for assessing the pharmacokinetic profile of this compound.

1. Animal Model and Cannulation:

  • Use a suitable animal model (e.g., rats) with indwelling catheters (e.g., in the jugular vein) to facilitate repeated blood sampling.

2. Drug Administration:

  • Administer a single dose of this compound via the desired route (e.g., intravenous bolus or infusion).

3. Blood Sampling:

  • Collect serial blood samples at predetermined time points (e.g., pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

4. Plasma Preparation and Storage:

  • Process blood samples to obtain plasma and store frozen until analysis.

5. Bioanalytical Method:

  • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

6. Pharmacokinetic Analysis:

  • Use appropriate software to calculate key PK parameters from the plasma concentration-time data.

Table 1: Key Pharmacokinetic Parameters to Determine

ParameterDescription
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC (0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution

Visualizations

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis & Interpretation lit_review Literature Review (Similar Compounds) dose_range_selection Initial Dose Range Selection lit_review->dose_range_selection protocol_dev Protocol Development dose_range_selection->protocol_dev animal_model Animal Model Selection animal_model->protocol_dev acclimatization Acclimatization protocol_dev->acclimatization dosing Dose Administration acclimatization->dosing monitoring Clinical & Physiological Monitoring dosing->monitoring sampling Biological Sampling (Blood, Tissues) monitoring->sampling tox_assessment Toxicity Assessment monitoring->tox_assessment bioanalysis Bioanalysis (LC-MS/MS) sampling->bioanalysis pk_pd_analysis PK/PD Analysis bioanalysis->pk_pd_analysis dose_optimization Optimal Dose Determination pk_pd_analysis->dose_optimization tox_assessment->dose_optimization

Caption: Workflow for optimizing this compound dosage.

signaling_pathway heptamidine Heptamidine dimethanesulfonate s100b S100B Protein heptamidine->s100b Inhibits dna DNA Minor Groove heptamidine->dna Binds to dhr Dihydrofolate Reductase heptamidine->dhr Inhibits (hypothesized) downstream Downstream Cellular Effects Inhibition s100b->downstream Regulates dna_synth DNA Biosynthesis Inhibition dna->dna_synth folate_metabolism Folate Metabolism Disruption dhr->folate_metabolism apoptosis Apoptosis-like Cell Death (in parasites) dna_synth->apoptosis folate_metabolism->apoptosis

Caption: Potential mechanisms of action for this compound.

References

Troubleshooting Heptamidine dimethanesulfonate solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with Heptamidine dimethanesulfonate in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of the calcium-binding protein S100B. It is structurally related to pentamidine. The primary mechanism of action of this compound involves its binding to S100B, which can modulate downstream signaling pathways. This makes it a valuable tool for studying the roles of S100B in various cellular processes, including neuroinflammation and cancer progression. Additionally, it has been investigated for its potential to correct gene mis-splicing in models of myotonic dystrophy.

Q2: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What is the likely cause?

The most common reason for precipitation is "solvent shock." this compound is often dissolved in a non-aqueous solvent like DMSO to create a concentrated stock solution. When this concentrated stock is rapidly diluted into an aqueous environment like cell culture media, the compound's solubility can be drastically reduced, causing it to precipitate out of solution. Other contributing factors can include the final concentration of the compound exceeding its aqueous solubility limit, the temperature of the media, and interactions with components in the media.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is sparingly soluble in water and generally considered insoluble in ethanol. It is crucial to use anhydrous (dry) DMSO, as the presence of water can reduce the solubility of the compound.

Q4: What is a typical effective concentration for this compound in in vitro experiments?

The effective concentration can vary depending on the cell type and the specific assay. However, a reported EC50 value for correcting mis-splicing in a HeLa cell model is 15 µM. For screening assays involving S100B inhibition, initial concentrations typically range from 7.8 µM to 62.5 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue: My this compound solution precipitates immediately upon addition to the cell culture medium.

  • Cause: This is a classic example of "solvent shock" due to the rapid change in solvent polarity.

  • Solution:

    • Pre-warm your media: Always use cell culture media that has been pre-warmed to 37°C.

    • Use a serial dilution method: Instead of adding the concentrated DMSO stock directly to your final volume of media, first, create an intermediate dilution in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume.

    • Slow, dropwise addition with mixing: Add the stock solution (or intermediate dilution) drop-by-drop to the pre-warmed media while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations.

    • Lower the final DMSO concentration: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize solvent effects on your cells.

Issue: The solution is clear initially but becomes cloudy or shows precipitation after incubation.

  • Cause: This delayed precipitation can be due to several factors, including the compound's limited stability in the aqueous environment over time, temperature fluctuations, or interactions with media components like salts and proteins.

  • Solution:

    • Check for temperature stability: Ensure your incubator is maintaining a stable temperature. Avoid repeated warming and cooling of the media containing the compound.

    • Evaluate media components: If possible, try using a simpler basal media formulation to see if specific components are contributing to the precipitation.

    • Prepare fresh solutions: For long-term experiments, it may be necessary to replace the media with a freshly prepared solution of this compound at regular intervals.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO~62.5 - 100~111.47 - 178.35Use of fresh, anhydrous DMSO is recommended as absorbed moisture can decrease solubility.[1]
Water~5~8.92Sparingly soluble.
EthanolInsoluble-Not a recommended solvent.[1]

Table 2: In Vitro Concentrations for this compound

ApplicationCell TypeConcentration RangeReported Value
Splicing CorrectionHeLaNot specifiedEC50 = 15 µM
S100B Inhibition ScreeningN/A7.8 µM - 62.5 µMStarting range for high-throughput screening.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solution in Cell Culture Media

  • Materials:

    • Concentrated this compound stock solution in DMSO

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile conical tubes

  • Procedure:

    • Determine the final desired concentration of this compound and the final volume of media required.

    • Calculate the volume of the DMSO stock solution needed. Ensure the final DMSO concentration is below 0.5%.

    • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

    • While gently vortexing or swirling the media, add the calculated volume of the DMSO stock solution drop-by-drop.

    • Continue to mix for a few seconds to ensure homogeneity.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Use cluster_prep Solution Preparation cluster_dilution Dilution & Application cluster_troubleshooting Troubleshooting start Start: Weigh Heptamidine dimethanesulfonate Powder stock Prepare Concentrated Stock in Anhydrous DMSO start->stock dilute Prepare Working Solution: Add Stock to Warmed Media (Dropwise with Mixing) stock->dilute warm_media Pre-warm Cell Culture Media to 37°C warm_media->dilute check Visually Inspect for Precipitation dilute->check add_to_cells Add Working Solution to Cells check->add_to_cells No precipitate Precipitation Observed? check->precipitate Yes end end add_to_cells->end Proceed with Experiment solution Implement Troubleshooting: - Serial Dilution - Lower Concentration - Check Media precipitate->solution solution->dilute Retry

Caption: Workflow for preparing and troubleshooting this compound solutions.

S100B_signaling_pathway S100B Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S100B S100B RAGE RAGE Receptor S100B->RAGE Binds & Activates Heptamidine Heptamidine dimethanesulfonate Heptamidine->S100B Inhibits MAPK MAPK Pathway RAGE->MAPK Activates NFkB NF-κB Pathway RAGE->NFkB Activates ProInflammatory Pro-inflammatory Gene Expression MAPK->ProInflammatory Leads to NFkB->ProInflammatory Leads to

Caption: Inhibition of the S100B-RAGE signaling axis by this compound.

References

Technical Support Center: Mitigating Off-Target Effects of Diamidine Compounds in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when working with diamidine compounds, such as Pentamidine, in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of Pentamidine that I should be aware of in my experiments?

A1: Pentamidine is known to interact with multiple molecular targets beyond its intended anti-protozoal activity, leading to a range of off-target effects. These can manifest as cytotoxicity or confounding variables in your experiments. Key off-target effects include interactions with RNA and protein synthesis, and antagonism of various receptors.[1] In cellular models, this can lead to unintended consequences such as cytotoxicity, even at concentrations used for antimicrobial purposes. For instance, both chlorhexidine (B1668724) and propamidine (B86517) (a related diamidine) have demonstrated time- and concentration-dependent toxicity in human keratocytes in vitro.[2]

Q2: How can I reduce the cytotoxic off-target effects of diamidines in my cell-based assays?

A2: To mitigate cytotoxic effects, it is crucial to perform a dose-response curve to determine the optimal concentration that balances efficacy against your primary target with minimal off-target toxicity. Consider the duration of exposure; shorter incubation times may be sufficient to observe the desired effect while minimizing toxicity.[2] Additionally, ensure your experimental design includes appropriate controls, such as untreated cells and cells treated with a vehicle control, to accurately assess the baseline level of cell viability.

Q3: My experiment involves measuring cellular metabolism. How might Pentamidine interfere with these readouts?

A3: Pentamidine can significantly impact cellular metabolism. It is known to cause damage to pancreatic islet cells, leading to hypoglycemia, and can also interfere with nuclear metabolism by inhibiting the synthesis of DNA, RNA, phospholipids, and proteins.[1][3] Therefore, if you are assessing metabolic pathways, it is critical to include control experiments to distinguish the specific effects on your target of interest from these broader metabolic off-target effects. This could involve using a known inhibitor of your target pathway as a positive control and comparing its effects to those of Pentamidine.

Q4: Are there structural analogs of Pentamidine with potentially fewer off-target effects?

A4: The development of structural analogs with improved specificity is an ongoing area of research. While specific data on "Heptamidine" is scarce, the principle of rational drug design aims to create molecules with higher affinity for their intended target and reduced interaction with off-target molecules.[4] When available, consider testing analogs that have been specifically designed for higher selectivity. It is advisable to consult recent medicinal chemistry literature for the latest developments in this area.

Troubleshooting Guides

Problem 1: High levels of unexpected cell death in culture after treatment with a diamidine compound.
Possible Cause Troubleshooting Step Expected Outcome
Concentration is too high, leading to off-target cytotoxicity.Perform a dose-response experiment to determine the IC50 and select a concentration that is effective against the primary target but has minimal impact on cell viability.Reduced cell death while maintaining the desired on-target effect.
Prolonged exposure is causing cumulative toxicity.Optimize the incubation time. Test several time points to find the shortest duration that yields the desired experimental outcome.[2]A clear experimental window where the on-target effect is observable before significant cytotoxicity occurs.
The cell line is particularly sensitive to the compound.Screen different cell lines if appropriate for your experimental question to identify a more robust model.Identification of a cell line that is less susceptible to the off-target cytotoxic effects.
Problem 2: Inconsistent or unexpected changes in gene or protein expression unrelated to the target pathway.
Possible Cause Troubleshooting Step Expected Outcome
The compound is inhibiting general transcription and translation.[3]Use a positive control for your pathway of interest and a negative control compound with a known, unrelated mechanism of action to differentiate specific from off-target effects.Clearer distinction between on-target and off-target effects on gene and protein expression.
The compound is activating stress-response pathways.Perform a pathway analysis (e.g., RNA-seq or proteomics) to identify which off-target pathways are being affected. This can help in interpreting your data more accurately.Identification of specific off-target signaling pathways that are being modulated.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Dilution: Prepare a serial dilution of the diamidine compound (e.g., Pentamidine) in the appropriate cell culture medium. A typical starting range might be from 100 µM down to 0.1 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with medium only (untreated control) and vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), consistent with your main experiment.

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Visualizing Experimental Logic and Pathways

To aid in experimental design and interpretation, the following diagrams illustrate key concepts.

experimental_workflow Experimental Workflow for Mitigating Off-Target Effects cluster_planning Phase 1: Planning cluster_optimization Phase 2: Optimization cluster_execution Phase 3: Execution cluster_analysis Phase 4: Analysis & Interpretation start Define Experimental Goal lit_review Literature Review on Compound's Known Off-Target Effects start->lit_review select_model Select Appropriate Cell Model lit_review->select_model dose_response Dose-Response Curve (Cell Viability Assay) select_model->dose_response time_course Time-Course Experiment dose_response->time_course main_exp Main Experiment with Optimized Parameters time_course->main_exp controls Include Positive and Negative Controls main_exp->controls data_analysis Data Analysis controls->data_analysis pathway_analysis Off-Target Pathway Analysis (Optional) data_analysis->pathway_analysis conclusion Conclusion data_analysis->conclusion pathway_analysis->conclusion signaling_pathway Potential Off-Target Signaling Interactions of Diamidines cluster_intended Intended Target Pathway cluster_off_target Off-Target Pathways diamidine Diamidine Compound (e.g., Pentamidine) intended_target Primary Target (e.g., Protozoal Enzyme) diamidine->intended_target On-Target rna_synthesis RNA Synthesis diamidine->rna_synthesis Off-Target protein_synthesis Protein Synthesis diamidine->protein_synthesis Off-Target dna_synthesis DNA Synthesis diamidine->dna_synthesis Off-Target receptor_antagonism Receptor Antagonism diamidine->receptor_antagonism Off-Target metabolism Cellular Metabolism diamidine->metabolism Off-Target intended_effect Desired Therapeutic Effect intended_target->intended_effect off_target_effects Unintended Cellular Effects (e.g., Cytotoxicity, Altered Gene Expression) rna_synthesis->off_target_effects protein_synthesis->off_target_effects dna_synthesis->off_target_effects receptor_antagonism->off_target_effects metabolism->off_target_effects

References

Heptamidine dimethanesulfonate experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with Heptamidine Dimethanesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent inhibitor of the S100B protein. S100B is a calcium-binding protein implicated in various intracellular and extracellular regulatory activities, including cell proliferation, differentiation, and inflammation. In pathologies like malignant melanoma, elevated levels of S100B can inactivate the tumor suppressor p53, contributing to cancer cell proliferation.

Q2: What are the common causes of experimental variability when using this compound?

Several factors can contribute to variability in experiments with this compound:

  • Compound Stability and Handling: Improper storage and handling can lead to degradation of the compound.

  • Cell-Based Assay Conditions: Variations in cell line passage number, cell density, and incubation times can significantly impact results.

  • Assay-Specific Parameters: The choice of assay (e.g., ELISA, fluorescence polarization) and variations in protocol execution can introduce variability.

  • Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target effects that can vary between cell types.

Q3: How should I properly store and handle this compound?

For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to one year. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values in Cell-Based Assays

Possible Causes:

  • Cell Passage Number: Different passage numbers of the same cell line can exhibit altered sensitivity to the compound.

  • Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.

  • Compound Precipitation: The compound may precipitate in the culture medium, reducing its effective concentration.

  • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell viability.

Solutions:

  • Standardize Cell Culture: Use cells within a consistent and narrow passage number range for all experiments.

  • Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.

  • Ensure Solubility: Prepare fresh dilutions of the compound from a stock solution for each experiment. Visually inspect for any precipitation.

  • Mitigate Edge Effects: Avoid using the outer wells of 96-well plates for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

Problem 2: High Background Signal in S100B Inhibition Assays

Possible Causes:

  • Non-specific Binding: The compound may bind non-specifically to other proteins or the assay plate itself.

  • Contaminated Reagents: Buffers or other reagents may be contaminated, leading to a high background signal.

  • Improper Washing Steps: Inadequate washing during an ELISA can leave unbound reagents behind.

Solutions:

  • Include Proper Controls: Always include no-compound and no-enzyme controls to determine the level of background signal.

  • Use High-Quality Reagents: Prepare fresh buffers and use high-purity reagents.

  • Optimize Washing: Increase the number and vigor of washing steps in your ELISA protocol.

Data Presentation

Table 1: Illustrative Example of Experimental Variability in IC50 Values for this compound

This table provides a hypothetical example of how different experimental conditions can affect the half-maximal inhibitory concentration (IC50) of this compound in a melanoma cell line (A375).

Cell Passage NumberSeeding Density (cells/well)Assay Duration (hours)Measured IC50 (µM)Standard Deviation (µM)
55,000488.20.7
510,0004810.51.1
205,0004815.12.3
2010,0004818.92.8
55,000726.80.5

Experimental Protocols

Protocol 1: S100B Inhibition Assay using Fluorescence Polarization

This protocol is adapted from standard fluorescence polarization competition assays used for screening S100B inhibitors.

Materials:

  • Recombinant human S100B protein

  • Fluorescently labeled peptide derived from p53 (e.g., FITC-p53 peptide)

  • This compound

  • Assay Buffer (e.g., 20 mM Tris, 150 mM NaCl, 2 mM CaCl2, pH 7.5)

  • 384-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of S100B protein and FITC-p53 peptide in assay buffer. The final concentration of S100B should be in the low micromolar range, and the peptide in the low nanomolar range.

    • Prepare a serial dilution of this compound in assay buffer at 2X the final desired concentrations.

  • Assay Plate Setup:

    • Add 10 µL of the 2X this compound dilutions to the wells of the 384-well plate.

    • Add 10 µL of the 2X S100B/FITC-p53 peptide solution to each well.

    • Include control wells:

      • No inhibitor control: Add 10 µL of assay buffer instead of the compound.

      • No S100B control: Add 10 µL of a 2X FITC-p53 peptide solution and 10 µL of assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters for FITC.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: S100B Quantification using ELISA

This protocol provides a general outline for a sandwich ELISA to measure S100B levels in cell lysates or supernatants.

Materials:

  • S100B ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)

  • Cell lysate or supernatant samples

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Stop Solution (e.g., 1 M H2SO4)

  • 96-well microplate reader

Procedure:

  • Plate Preparation:

    • Coat a 96-well plate with the S100B capture antibody overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block the plate with a suitable blocking buffer for 1 hour at room temperature.

  • Sample Incubation:

    • Add 100 µL of standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Detection Antibody Incubation:

    • Add 100 µL of the biotinylated S100B detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Streptavidin-HRP Incubation:

    • Add 100 µL of Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature, or until a color change is observed.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Measurement:

    • Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of S100B in the samples by interpolating from the standard curve.

Mandatory Visualizations

S100B_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Heptamidine Heptamidine Dimethanesulfonate S100B_ext Extracellular S100B Heptamidine->S100B_ext RAGE RAGE S100B_ext->RAGE p53 p53 S100B_ext->p53 NFkB NF-κB RAGE->NFkB PI3K PI3K/Akt RAGE->PI3K ERK MEK/ERK RAGE->ERK Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation & Survival PI3K->Proliferation ERK->Proliferation Experimental_Workflow start Start prep_compound Prepare Heptamidine Dimethanesulfonate Stock start->prep_compound prep_cells Culture and Passage Cells start->prep_cells treat_cells Treat Cells with Compound Dilutions prep_compound->treat_cells seed_plate Seed Cells in Multi-well Plate prep_cells->seed_plate seed_plate->treat_cells incubate Incubate for Defined Period treat_cells->incubate perform_assay Perform Assay (e.g., Viability, ELISA) incubate->perform_assay read_plate Read Plate perform_assay->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data end End analyze_data->end troubleshoot Inconsistent Results? Troubleshoot analyze_data->troubleshoot troubleshoot->prep_cells Check Cell Passage/Density

Technical Support Center: Improving Heptamidine Dimethanesulfonate Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Heptamidine dimethanesulfonate in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, pentamidine-related inhibitor of the S100B protein. S100B is a calcium-binding protein that is overexpressed in certain cancers, such as malignant melanoma. By binding to S100B, Heptamidine inhibits the S100B-p53 interaction, which can restore the tumor suppressor function of p53 and lead to cancer cell death.

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved, the stock solution should be stored at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q3: What are the expected IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, assay conditions, and duration of treatment. It is crucial to determine the IC50 empirically for your specific experimental system. As a starting point, published studies on the related compound, pentamidine, show IC50 values in the low micromolar range for various cancer cell lines.

Troubleshooting Guide: Inconsistent Results

Variability in experimental results is a common challenge in cell-based assays. This section provides a systematic approach to troubleshooting inconsistent outcomes when working with this compound.

Issue 1: High Variability in IC50 Values Between Experiments

Inconsistent IC50 values can stem from several factors, ranging from procedural inconsistencies to biological variations.

Possible Causes and Solutions:

Cause Solution
Inconsistent Cell Health and Passage Number Maintain a consistent cell passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
Variable Cell Seeding Density Optimize and strictly adhere to a consistent cell seeding density. Uneven cell distribution can lead to significant variations.
Inaccurate Compound Dilutions Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Calibrate pipettes regularly.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the perimeter wells with sterile PBS or media.
Inconsistent Incubation Times Ensure precise and consistent incubation times for both drug treatment and assay development steps across all experiments.
Issue 2: Unexpected or No Dose-Response Curve

The absence of a clear sigmoidal dose-response curve may indicate issues with the compound's activity, the assay itself, or the experimental setup.

Possible Causes and Solutions:

Cause Solution
Compound Instability in Culture Medium This compound's stability in your specific cell culture medium and conditions may be limited. Consider performing a stability study by incubating the compound in the medium for the duration of your experiment and analyzing its concentration. If instability is confirmed, reduce the incubation time or perform media changes with fresh compound.
Assay Interference This compound may interfere with the chemistry of your chosen cell viability assay (e.g., MTT reduction). Validate your results using an alternative assay with a different detection principle (see "Alternative Cell Viability Assays" section).
Incorrect Concentration Range The tested concentration range may be too high or too low. Perform a broad-range dose-finding experiment to identify the appropriate concentration window for generating a complete dose-response curve.
Cell Line Resistance The cell line you are using may be resistant to the effects of this compound. Confirm the expression of S100B in your cell line, as it is the primary target.

Experimental Protocols

Protocol 1: General Procedure for Determining the IC50 of this compound using a Cell Viability Assay

This protocol provides a general framework. Specific details may need to be optimized for your cell line and assay of choice.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed the cells in a 96-well plate at the predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Remove the medium from the cells and add the prepared drug dilutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, MTS, CellTiter-Glo).

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the IC50 value.

Protocol 2: Assessing Potential Interference of this compound with the MTT Assay

This protocol helps determine if the compound directly reacts with the MTT reagent.

  • Prepare Compound Dilutions: Prepare the same serial dilutions of this compound in cell culture medium as used in your cell viability assay.

  • Set up a Cell-Free Plate: In a 96-well plate, add the compound dilutions to wells without cells. Include a medium-only control.

  • Add MTT Reagent: Add the MTT reagent to all wells according to the standard protocol.

  • Incubate: Incubate the plate for the same duration as in your cell-based assay.

  • Add Solubilization Solution: Add the solubilizing agent to all wells.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength.

  • Analyze: If you observe a significant increase in absorbance in the wells containing the compound compared to the medium-only control, it indicates direct reduction of MTT by this compound, leading to falsely elevated viability readings.

Alternative Cell Viability Assays

If you suspect interference with your primary assay, consider using one of the following alternatives with different underlying principles:

AssayPrincipleAdvantages
MTS/XTT Assay Similar to MTT, but produces a water-soluble formazan, simplifying the protocol.Fewer steps than MTT.
Resazurin (B115843) (alamarBlue) Assay Measures the reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by metabolically active cells.Highly sensitive and non-toxic to cells, allowing for kinetic measurements.
CellTiter-Glo® Luminescent Cell Viability Assay Measures ATP levels, which correlate with the number of metabolically active cells.Very sensitive and has a simple "add-mix-read" protocol.
Crystal Violet Assay Stains the DNA of adherent cells. The amount of dye retained is proportional to the number of cells.Simple, inexpensive, and suitable for adherent cells.
Trypan Blue Exclusion Assay A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up.Provides a direct count of viable and non-viable cells.

Visualizing Workflows and Pathways

Experimental Workflow for IC50 Determination

IC50_Workflow Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare Heptamidine Dilutions add_compound Add Compound to Cells overnight_incubation->add_compound prepare_dilutions->add_compound treatment_incubation Incubate for 24/48/72h add_compound->treatment_incubation add_reagent Add Viability Reagent treatment_incubation->add_reagent assay_incubation Incubate per Protocol add_reagent->assay_incubation read_plate Read Plate (Absorbance/Luminescence) assay_incubation->read_plate data_analysis Data Analysis & IC50 Calculation read_plate->data_analysis end End data_analysis->end

Caption: A standard workflow for determining the IC50 value of a compound.

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_IC50 Troubleshooting Inconsistent IC50 Values cluster_protocol Review Protocol cluster_biology Biological Factors cluster_compound Compound-Specific Issues start Inconsistent IC50 Results check_pipetting Verify Pipetting Accuracy start->check_pipetting check_cells Assess Cell Health & Passage Number start->check_cells check_stock Verify Stock Concentration start->check_stock check_timing Confirm Consistent Incubation Times check_pipetting->check_timing check_reagents Check Reagent Quality & Expiry check_timing->check_reagents end Consistent IC50 Values check_reagents->end If Resolved check_seeding Validate Cell Seeding Density check_cells->check_seeding check_media Evaluate Media/Serum Lot Variation check_seeding->check_media check_media->end If Resolved check_stability Assess Compound Stability check_stock->check_stability check_interference Test for Assay Interference check_stability->check_interference check_interference->end If Resolved

Caption: A logical approach to diagnosing the cause of inconsistent IC50 values.

Simplified S100B Signaling Pathway Inhibition

S100B_Pathway Heptamidine Inhibition of S100B-p53 Pathway S100B S100B p53 p53 S100B->p53 Inhibits Cell_Survival Cell Survival S100B->Cell_Survival Promotes Apoptosis Apoptosis p53->Apoptosis Promotes Heptamidine Heptamidine Heptamidine->S100B Inhibits

Caption: Simplified pathway showing Heptamidine's role in S100B inhibition.

Technical Support Center: Heptamidine Dimethanesulfonate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific detailed studies on the degradation pathways and products of heptamidine (B1681504) dimethanesulfonate. Therefore, this technical support center provides a comprehensive framework and illustrative examples based on general principles of pharmaceutical forced degradation studies and the known reactivity of similar chemical structures. The experimental protocols, quantitative data, and degradation pathways presented are intended as a guide for researchers to design and interpret their own studies on heptamidine dimethanesulfonate.

Frequently Asked Questions (FAQs)

Q1: Where should I start my investigation into the degradation of this compound?

A1: Begin by conducting forced degradation studies, also known as stress testing. This involves subjecting a solution of this compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways. These studies are crucial for developing a stability-indicating analytical method.

Q2: What are the typical stress conditions I should apply in a forced degradation study?

A2: According to ICH guidelines, forced degradation studies should include exposure to acidic, basic, oxidative, thermal, and photolytic stress. These conditions help to identify the likely degradation products that could form under various storage and handling conditions.

Q3: How do I analyze the samples from my forced degradation studies?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential. This method must be able to separate the intact this compound from all its degradation products. For structural elucidation of the degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1][2][3]

Q4: What level of degradation should I aim for in my forced degradation studies?

A4: A target degradation of 5-20% is generally recommended.[4] Excessive degradation can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions. Under-stressing might not produce a sufficient amount of degradants for detection and characterization.

Q5: How can I prevent the degradation of this compound during my experiments and in formulation?

A5: Prevention strategies depend on the identified degradation pathways. Common approaches include:

  • pH control: Maintaining the pH of solutions within a stable range.

  • Use of antioxidants: To prevent oxidative degradation.

  • Light protection: Storing the substance and its formulations in light-resistant containers.

  • Temperature and humidity control: Storing at recommended temperatures and protecting from excessive humidity.[5][6]

  • Excipient compatibility: Ensuring that the excipients used in a formulation do not react with the drug substance.[7][8][9][10][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or extend the duration of the stress study.[12]
Complete degradation of the drug substance. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the duration of the study.
Poor separation of peaks in HPLC analysis. The analytical method is not optimized.Modify the mobile phase composition, gradient, flow rate, or column type to achieve better resolution between the parent drug and its degradation products.
Inconsistent results between replicate experiments. Variability in experimental conditions. Poor sample preparation.Ensure precise control over temperature, pH, and concentration of reagents. Standardize the sample preparation procedure.
Difficulty in identifying degradation products. Insufficient concentration of the degradant for characterization. Complex fragmentation pattern in MS.Concentrate the degradation product using techniques like solid-phase extraction (SPE). Utilize high-resolution mass spectrometry (HRMS) and NMR for structural elucidation.[2][13]

Hypothetical Degradation Pathways of this compound

Based on the chemical structure of heptamidine, which contains amidine functional groups, the following degradation pathways are plausible under forced degradation conditions.

Hydrolytic Degradation

Amidine groups are susceptible to hydrolysis, which can be catalyzed by both acid and base. The hydrolysis would likely lead to the cleavage of the C-N double bond, forming an amide and an amine.

Heptamidine Heptamidine Hydrolysis_Product_A Amide Derivative Heptamidine->Hydrolysis_Product_A Acid/Base Hydrolysis Hydrolysis_Product_B Amine Derivative Heptamidine->Hydrolysis_Product_B Acid/Base Hydrolysis

Hypothetical hydrolytic degradation of heptamidine.
Oxidative Degradation

Oxidation, for instance with hydrogen peroxide, could potentially lead to the formation of N-oxide derivatives or cleavage of the alkyl chains.

Heptamidine Heptamidine N_Oxide N-Oxide Derivative Heptamidine->N_Oxide Oxidation (e.g., H2O2)

Hypothetical oxidative degradation of heptamidine.
Photodegradation

Exposure to UV or visible light could induce photolytic cleavage or rearrangement reactions, leading to various degradation products. The specific products would depend on the wavelength of light and the presence of photosensitizers.

Prevention of Degradation

Degradation Type Prevention Strategy Experimental Justification
Hydrolysis Maintain pH in the optimal stability range (to be determined experimentally). Store in dry conditions.Conduct kinetic studies at various pH values to identify the pH of maximum stability.[8] Package with desiccants.
Oxidation Add antioxidants (e.g., ascorbic acid, sodium metabisulfite) to the formulation. Purge solutions with an inert gas (e.g., nitrogen) to remove oxygen.Evaluate the stability of the drug in the presence of various antioxidants.[14] Monitor degradation in deoxygenated versus oxygenated solutions.
Photodegradation Store the drug substance and product in amber-colored or opaque containers.Expose the drug to light of different wavelengths (as per ICH Q1B guidelines) in both clear and protected containers and compare the degradation profiles.[15]
Thermal Degradation Store at controlled room temperature or under refrigeration as determined by stability studies.Conduct long-term and accelerated stability studies at various temperatures to establish recommended storage conditions.[4][5][6]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid & solution) Prep->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Prep->Photo HPLC Analyze by Stability-Indicating HPLC-UV Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS Characterize Degradants by LC-MS/MS HPLC->LCMS

Workflow for a forced degradation study.

1. Acidic Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for HPLC analysis.

2. Alkaline Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

  • At each time point, withdraw an aliquot, neutralize it, and dilute for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot and dilute for HPLC analysis.

4. Thermal Degradation:

  • For solid-state: Place the powdered drug in a controlled temperature oven (e.g., 80°C) for several days.

  • For solution state: Prepare an aqueous solution of the drug and heat it at 80°C.

  • Sample at appropriate time intervals for HPLC analysis.

5. Photolytic Degradation:

  • Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples by HPLC.

Stability-Indicating HPLC Method (Illustrative Example)
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, increase to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the parent drug).

  • Injection Volume: 10 µL

Hypothetical Quantitative Data Summary

The following tables present hypothetical data from forced degradation studies to illustrate how results can be structured.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration% Degradation of HeptamidineNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C24 hours15.2%2DP1 (8.5 min)
0.1 M NaOH, RT4 hours18.5%1DP2 (10.2 min)
3% H₂O₂, RT24 hours12.8%3DP3 (12.1 min)
80°C (Solid)7 days5.1%1DP4 (15.3 min)
Photolytic (ICH Q1B)-8.7%2DP5 (18.9 min)

Table 2: Hypothetical Kinetic Data for Hydrolytic Degradation at 60°C

pHRate Constant (k) (hr⁻¹)Half-life (t½) (hours)Correlation Coefficient (R²)
1.20.0065106.60.995
7.00.0012577.60.991
10.00.047514.60.998

References

Technical Support Center: Overcoming Resistance to Heptamidine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers: Information regarding acquired resistance to Heptamidine dimethanesulfonate in cancer cell lines is not extensively documented in publicly available scientific literature. This technical support center provides guidance based on established principles of drug resistance in cancer and available data on the closely related diamidine compound, pentamidine (B1679287), which has been studied for its anti-cancer properties. The troubleshooting and FAQ sections are designed to help researchers investigate potential resistance mechanisms and develop strategies to overcome them in an experimental setting.

Troubleshooting Guide

This guide addresses potential issues researchers may encounter when observing reduced sensitivity to Heptamidine in their cancer cell line models.

Observed Problem Potential Cause Suggested Troubleshooting Steps
Gradual decrease in cell death at previously effective concentrations of Heptamidine. Development of acquired resistance.1. Confirm Resistance: Perform a dose-response curve with the parental (sensitive) and suspected resistant cell lines to quantify the shift in IC50 value. 2. Investigate Efflux Pump Overexpression: Analyze the expression of common ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein, MRP1) via qPCR or Western blot. 3. Assess Alterations in Drug Target: If the molecular target of Heptamidine is known, sequence the target gene in resistant cells to check for mutations. 4. Examine Apoptosis Pathway Defects: Evaluate the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) in treated and untreated parental and resistant cells.
No significant increase in apoptosis in Heptamidine-treated cells. Upregulation of anti-apoptotic pathways or downregulation of pro-apoptotic pathways.1. Analyze Bcl-2 Family Proteins: Perform Western blot analysis for pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. 2. Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., Caspase-3, -7) in response to Heptamidine treatment. 3. PI3K/AKT Pathway Activation: Investigate the phosphorylation status of AKT and downstream effectors, as this pathway is a known survival pathway.[1][2][3]
Cells recover and resume proliferation after Heptamidine treatment is removed. Drug efflux or metabolic inactivation of the compound.1. Efflux Pump Inhibition: Co-treat resistant cells with Heptamidine and a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-gp) to see if sensitivity is restored. 2. Metabolism Analysis: If technically feasible, use techniques like mass spectrometry to analyze Heptamidine metabolites in cell lysates and conditioned media from parental and resistant cells.
Inconsistent results between experimental replicates. Experimental variability or cell line heterogeneity.1. Cell Line Authentication: Confirm the identity of your cell line via short tandem repeat (STR) profiling. 2. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination. 3. Standardize Protocols: Ensure consistent cell seeding densities, drug concentrations, and incubation times across all experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing resistance to Heptamidine. What are the most likely mechanisms?

A1: Based on general mechanisms of drug resistance, the most likely causes include:

  • Increased drug efflux: Overexpression of ABC transporters like P-glycoprotein (P-gp/MDR1) can pump the drug out of the cell, reducing its intracellular concentration.[1]

  • Alterations in the drug target: Mutations in the molecular target of Heptamidine could reduce its binding affinity.

  • Activation of pro-survival signaling pathways: Upregulation of pathways such as the PI3K/AKT/mTOR pathway can promote cell survival and counteract the cytotoxic effects of the drug.[1][2][3][4]

  • Defects in apoptotic machinery: Changes in the expression of Bcl-2 family proteins or caspases can make cells less susceptible to programmed cell death.[5]

Q2: How can I determine if my resistant cells are overexpressing efflux pumps?

A2: You can investigate efflux pump overexpression through the following methods:

  • Quantitative PCR (qPCR): To measure the mRNA levels of genes encoding various ABC transporters (e.g., ABCB1 for P-gp).

  • Western Blotting: To detect the protein levels of these transporters.

  • Functional Assays: Using fluorescent substrates of efflux pumps (e.g., rhodamine 123 for P-gp). A lower accumulation of the dye in resistant cells compared to parental cells, which can be reversed by an inhibitor, indicates increased pump activity.

Q3: Are there any known combination therapies to overcome Heptamidine resistance?

A3: While specific combination therapies for Heptamidine are not documented, general strategies for overcoming drug resistance that you could explore experimentally include:

  • Co-administration with an efflux pump inhibitor: To increase intracellular drug concentration.

  • Combination with an inhibitor of a pro-survival signaling pathway: For example, using a PI3K or AKT inhibitor to block this resistance mechanism.

  • Use of agents that promote apoptosis: For instance, combining with a Bcl-2 inhibitor.

Q4: What is the known mechanism of action for Heptamidine or related compounds in cancer cells?

A4: The precise mechanism of Heptamidine in cancer is not well-defined in the literature. However, studies on the related compound, pentamidine, suggest it can modulate various signaling pathways, including PI3K/AKT and MAPK/ERK, and induce apoptosis.[1] Pentamidine has also been shown to interfere with the PD-1/PD-L1 immune checkpoint, suggesting a potential role in modulating the tumor microenvironment.[6] It is plausible that Heptamidine shares similar mechanisms of action.

Experimental Protocols

Protocol 1: Assessment of Drug Efflux Pump Activity using Rhodamine 123

Objective: To determine if increased drug efflux contributes to Heptamidine resistance by measuring the activity of P-glycoprotein.

Methodology:

  • Cell Seeding: Seed parental and suspected Heptamidine-resistant cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment (for control wells): Pre-incubate half of the wells for each cell line with a P-gp inhibitor (e.g., 50 µM verapamil) for 1 hour.

  • Rhodamine 123 Staining: Add Rhodamine 123 to all wells at a final concentration of 1 µM and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

  • Data Analysis: Compare the fluorescence intensity between parental and resistant cells, with and without the inhibitor. A significantly lower fluorescence in resistant cells that is restored by the inhibitor suggests increased P-gp activity.

Protocol 2: Evaluation of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following Heptamidine treatment.

Methodology:

  • Cell Treatment: Seed parental and resistant cells in 6-well plates and treat with varying concentrations of Heptamidine for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

experimental_workflow_resistance_investigation cluster_observation Initial Observation cluster_confirmation Confirmation & Quantification cluster_mechanism Mechanism Investigation cluster_strategy Overcoming Resistance Strategy obs Decreased Heptamidine Efficacy ic50 IC50 Determination (Dose-Response Curve) obs->ic50 Confirm Resistance efflux Drug Efflux Analysis (qPCR, Western, Functional Assay) ic50->efflux Investigate Cause apoptosis Apoptosis Pathway Analysis (Western, Caspase Assay) ic50->apoptosis Investigate Cause survival Survival Pathway Analysis (Western for p-AKT) ic50->survival Investigate Cause combo Combination Therapy (e.g., + Efflux Pump Inhibitor) efflux->combo Develop Strategy apoptosis->combo Develop Strategy survival->combo Develop Strategy

Caption: Workflow for investigating and overcoming Heptamidine resistance.

potential_resistance_pathways cluster_drug Drug Action cluster_outcome Outcome heptamidine Heptamidine efflux Increased Drug Efflux (e.g., P-gp) survival Activation of Pro-Survival Pathways (e.g., PI3K/AKT) apoptosis Inhibition of Apoptosis (e.g., ↑Bcl-2, ↓Caspases) resistance Drug Resistance efflux->resistance Reduces intracellular drug concentration survival->resistance Promotes cell survival apoptosis->resistance Prevents cell death

Caption: Potential mechanisms of resistance to Heptamidine in cancer cells.

References

Technical Support Center: Heptamidine Dimethanesulfonate In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of Heptamidine (B1681504) Dimethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on delivery methods, troubleshoot common experimental issues, and offer detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for heptamidine dimethanesulfonate in mice?

A1: The most commonly documented route for this compound in mouse models is intraperitoneal (IP) injection. This method is favored for its relative ease, suitability for chronic dosing, and for minimizing stress on the animals.

Q2: What are the typical dosages used for this compound in in vivo studies?

A2: In a mouse model of myotonic dystrophy, doses of 20 mg/kg and 30 mg/kg administered via intraperitoneal injection once daily for seven days have been shown to be effective. The optimal dose will, however, depend on the specific animal model and the research question being investigated.

Q3: How should I prepare a formulation of this compound for in vivo injection?

A3: this compound can be formulated in various ways depending on the desired vehicle. It is crucial to ensure the final solution is clear and the compound is fully dissolved before administration. Detailed protocols for different formulations are provided in the "Experimental Protocols" section below.

Q4: What are the potential adverse effects of intraperitoneal injection of this compound?

A4: While specific adverse effects for this compound are not extensively documented in publicly available literature, general complications associated with IP injections can include bleeding at the injection site, peritonitis (inflammation or infection of the abdominal lining), and accidental puncture of abdominal organs.[1] Careful injection technique is paramount to minimize these risks.

Q5: Should I choose intravenous (IV) or intraperitoneal (IP) administration for my study?

A5: The choice between IV and IP administration depends on the experimental goals. IP administration is generally easier for repeated dosing in rodents and can offer high bioavailability.[2] For some compounds, IP administration can result in slower absorption and lower peak plasma concentrations compared to IV, but may provide a more sustained exposure.[2] In some therapeutic areas, such as peritoneal carcinomatosis, IP administration can be more effective than IV.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in Formulation - Incorrect solvent ratio- Temperature of the solution is too low- Saturation limit exceeded- Ensure all components of the vehicle are added sequentially and mixed thoroughly at each step.- Gently warm the solution to aid dissolution, but be mindful of the compound's stability at higher temperatures.- Prepare a fresh solution, ensuring the concentration does not exceed the solubility limits for the chosen vehicle.
Animal Shows Signs of Pain or Distress Post-Injection - Irritating formulation (e.g., high concentration of DMSO, incorrect pH)- Injection of a cold substance- Accidental injection into an organ- Review and optimize the formulation to reduce the concentration of potentially irritating solvents.- Ensure the formulation is warmed to room or body temperature before injection.[1]- Refine your injection technique. For IP injections, aim for the lower right quadrant of the abdomen to avoid the cecum and bladder.[1]
High Variability in Experimental Results - Inconsistent injection volume or technique- Incomplete drug absorption from the peritoneal cavity- Use a new, appropriately sized needle and syringe for each animal to ensure accurate dosing.[1]- Ensure proper restraint of the animal to guarantee correct needle placement for each injection.- Consider the potential for variable absorption with IP injections and ensure your experimental design accounts for this.
No Observable Effect of the Compound - Inadequate dosage- Poor bioavailability with the chosen route- Degradation of the compound- Conduct a dose-response study to determine the optimal effective dose for your model.- If using oral administration, be aware that bioavailability may be lower compared to parenteral routes. Consider IP or IV administration for higher systemic exposure.[2]- Confirm the stability of your prepared formulation over the intended period of use.

Quantitative Data Summary

Due to the limited availability of specific public data for this compound, the following tables provide a general comparison of pharmacokinetic parameters for different administration routes based on studies of other small molecules in rodents. This data is intended to provide a general understanding and may not be directly representative of this compound's behavior.

Table 1: General Pharmacokinetic Parameters of Small Molecules in Rodents by Administration Route

Parameter Intravenous (IV) Intraperitoneal (IP) Oral (PO)
Bioavailability (F%) 100% (by definition)Generally high (e.g., >70-90%)[2]Highly variable
Time to Peak Concentration (Tmax) Very short (minutes)Short (e.g., 2 hours)[2]Longer (e.g., 4 hours)[2]
Peak Concentration (Cmax) HighestLower than IVLowest

Note: This table is a generalized representation. Actual values are compound-specific.

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal Injection (Vehicle: DMSO/PEG300/Tween80/Saline)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300 of the final volume.

  • Vortex the mixture until the solution is clear.

  • Add Tween 80 to the solution (e.g., 5% of the final volume) and vortex until clear.

  • Add sterile saline to reach the final desired concentration and volume (e.g., 45% of the final volume).

  • Vortex the final solution thoroughly to ensure homogeneity. The solution should be clear before administration.

Protocol 2: Formulation of this compound for Intraperitoneal Injection (Vehicle: DMSO/Corn Oil)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

  • Add corn oil to the tube. A common ratio is 10% DMSO and 90% corn oil.

  • Vortex the mixture thoroughly until the solution is clear and homogenous before administration.

Visualizations

experimental_workflow Experimental Workflow for In Vivo this compound Study prep Formulation Preparation admin This compound Administration (e.g., IP) prep->admin animal_prep Animal Acclimatization & Grouping animal_prep->admin monitoring Daily Monitoring (Health, Body Weight) admin->monitoring endpoint Endpoint Analysis (e.g., Tissue Collection, Behavioral Tests) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: Workflow for a typical in vivo study using this compound.

troubleshooting_logic Troubleshooting Logic for Poor In Vivo Efficacy start No Observable Effect check_formulation Is the formulation stable and soluble? start->check_formulation check_dose Is the dose sufficient? check_route Is the administration route optimal? check_dose->check_route Yes increase_dose Increase Dose check_dose->increase_dose No check_formulation->check_dose Yes reformulate Reformulate Drug check_formulation->reformulate No change_route Consider Alternative Route (e.g., IV) check_route->change_route No end Re-evaluate Experiment check_route->end Yes increase_dose->start reformulate->start change_route->start

Caption: Decision tree for troubleshooting lack of efficacy in in vivo experiments.

References

Heptamidine dimethanesulfonate protocol modifications for specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for heptamidine (B1681504) dimethanesulfonate. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies with this S100B inhibitor.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with heptamidine dimethanesulfonate.

IssuePotential Cause(s)Recommended Solution(s)
Low or no cytotoxicity observed 1. Cell line resistance: The selected cell line may have low or no expression of the S100B protein, the primary target of heptamidine. 2. Suboptimal concentration: The concentration of this compound may be too low to elicit a cytotoxic effect. 3. Insufficient incubation time: The duration of treatment may not be long enough for the compound to induce a response. 4. Compound degradation: Improper storage or handling may have led to the degradation of the compound.1. Verify S100B expression: Confirm S100B protein expression in your cell line using techniques like Western blot or immunohistochemistry. Select cell lines with known high S100B expression for positive controls (e.g., certain melanoma cell lines). 2. Perform a dose-response study: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal effective concentration for your specific cell line. 3. Extend incubation time: Increase the treatment duration (e.g., 24, 48, 72 hours) to allow for a sufficient response period. 4. Use fresh compound: Prepare fresh dilutions from a properly stored stock solution for each experiment.
High background signal in viability assays 1. DMSO concentration: High concentrations of the solvent, DMSO, can be toxic to cells. 2. Reagent interference: The compound may interfere with the assay reagents (e.g., MTT, MTS). 3. Contamination: Microbial contamination of cell cultures can affect assay results.1. Maintain low DMSO concentration: Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle control (media with the same DMSO concentration as the highest treatment group) in your experimental setup. 2. Run a control without cells: To check for interference, incubate this compound with the assay reagent in cell-free media. 3. Regularly check for contamination: Visually inspect cultures for any signs of contamination and perform routine mycoplasma testing.
Precipitation of the compound in media 1. Solubility limits exceeded: The concentration of this compound may have exceeded its solubility in the culture medium. 2. Improper dissolution: The compound may not have been fully dissolved in the initial stock solution.1. Prepare fresh dilutions: Make fresh dilutions of the compound in pre-warmed culture medium for each experiment. Avoid storing the compound in diluted, aqueous solutions for extended periods. 2. Ensure complete dissolution of stock: When preparing the stock solution in DMSO, ensure the compound is fully dissolved by gentle vortexing or brief sonication.
Inconsistent results between experiments 1. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. 2. Cell density: Variations in the initial cell seeding density can significantly impact results. 3. Reagent variability: Inconsistent preparation of reagents or use of different batches can introduce variability.1. Use low passage number cells: Maintain a consistent and low passage number for your cell lines. 2. Optimize and standardize cell seeding: Determine the optimal seeding density for your cell line to ensure logarithmic growth during the experiment and maintain this density across all experiments. 3. Standardize reagent preparation: Use standardized protocols for preparing all reagents and, if possible, use the same batch of critical reagents for a set of related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the S100B protein. S100B is a calcium-binding protein that, when overexpressed in certain cancer cells like melanoma, can bind to and inhibit the tumor suppressor protein p53. By inhibiting S100B, this compound is thought to restore the tumor-suppressing function of p53, leading to apoptosis in cancer cells with high S100B expression.

Q2: How should I prepare and store a stock solution of this compound?

A2: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or higher) in anhydrous DMSO.[1] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]

Q3: What is a typical working concentration for this compound?

A3: The optimal working concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on studies with the related S100B inhibitor pentamidine (B1679287) in melanoma cells, a starting range of 1 µM to 50 µM could be considered for initial experiments.[1]

Q4: Which cell lines are most sensitive to this compound?

A4: Cell lines with high expression of the S100B protein are expected to be the most sensitive. This is particularly relevant for many melanoma cell lines. It is advisable to quantify S100B expression in your target cell lines prior to initiating large-scale experiments.

Q5: Can I use this compound in combination with other anti-cancer agents?

A5: While there is limited specific data on combination therapies with this compound, its mechanism of action (restoring p53 function) suggests potential for synergistic effects with other chemotherapeutic agents that induce DNA damage or rely on a functional p53 pathway for their efficacy. Any combination studies should be preceded by careful dose-finding experiments for both agents.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Target cell line (e.g., a melanoma cell line with known S100B expression)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot for S100B Expression

This protocol describes how to determine the expression level of the S100B protein in your cell line.

Materials:

  • Cell lysate from the target cell line

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against S100B

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-S100B antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Data Presentation

Table 1: Representative IC50 Values for the S100B Inhibitor Pentamidine in Melanoma Cells

Note: The following data is for pentamidine, a structurally and functionally related S100B inhibitor. Specific IC50 values for this compound should be determined experimentally for each cell line.

Cell LineCell TypeIC50 (µM)Reference
Skin Melanoma Samples (median)Primary Melanoma Cells~30.2[1]
Uveal Melanoma SampleUveal Melanoma Cells>30.2[1]

Visualizations

Signaling Pathway of this compound

Heptamidine_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Heptamidine Heptamidine Dimethanesulfonate S100B S100B Heptamidine->S100B Inhibits p53 p53 S100B->p53 Inhibits Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with compound incubate_24h->treat_cells prepare_drug Prepare serial dilutions of This compound prepare_drug->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start No or Low Cytotoxicity Observed check_s100b Is S100B expression high in the cell line? start->check_s100b check_concentration Is the concentration range appropriate? check_s100b->check_concentration Yes solution_s100b Select a cell line with high S100B expression. check_s100b->solution_s100b No check_incubation Is the incubation time sufficient? check_concentration->check_incubation Yes solution_concentration Perform a wider dose-response curve. check_concentration->solution_concentration No check_compound Is the compound stock fresh and properly stored? check_incubation->check_compound Yes solution_incubation Increase the incubation time. check_incubation->solution_incubation No solution_compound Prepare a fresh stock solution. check_compound->solution_compound No end Problem Resolved check_compound->end Yes solution_s100b->end solution_concentration->end solution_incubation->end solution_compound->end

Caption: Troubleshooting logic for unexpected experimental results.

References

Validation & Comparative

Heptamidine vs. Furamidine in Myotonic Dystrophy Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two diamidine compounds, heptamidine (B1681504) dimethanesulfonate and furamidine (B1674271), in the context of their therapeutic potential for Myotonic Dystrophy Type 1 (DM1). The information presented is based on experimental data from preclinical studies in both in vitro and in vivo models of DM1.

At a Glance: Key Differences

FeatureHeptamidine DimethanesulfonateFuramidine
Primary Mechanism Reduces toxic CUG repeat RNA levelsMulti-faceted: Binds CUG repeat RNA, disrupts MBNL1-CUG complex, and increases MBNL1/2 protein levels
Splicing Rescue Rescues mis-splicing eventsRescues a greater number of mis-splicing events compared to heptamidine
Specificity Lower specificity, significantly reduces both HSA transgene and endogenous Dmpk levels in mouse modelsHigher specificity, reduces HSA transgene levels without significantly affecting endogenous Dmpk levels
Off-Target Effects Induces a high number of off-target gene expression and splicing changesMarkedly fewer off-target gene expression and splicing changes
Toxicity Shows significant toxicity at effective concentrations in cell modelsNo significant toxicity observed at effective concentrations for splicing rescue in cell models

In-Depth Performance Comparison

The following tables summarize quantitative data from comparative studies of heptamidine and furamidine in DM1 models.

Table 1: Splicing Rescue Efficacy in HSALR Mouse Model

Data from RNA-sequencing analysis of quadriceps muscle from HSALR mice treated with either furamidine (30 mg/kg/day) or heptamidine (30 mg/kg/day).

Splicing EventPercent Rescue with FuramidinePercent Rescue with Heptamidine
Atp2a1 exon 22Partial Rescue (p<0.01)[1]Partial Rescue (p<0.01)[1]
Clcn1 exon 7aPartial Rescue (p<0.01)[1]Partial Rescue (p<0.01)[1]
Rapgef138 ± 9% (p<0.05)[1]48 ± 8% (p<0.05)[1]
Tnnt324 ± 14% (p<0.05)[1]40 ± 23% (p<0.05)[1]
Rilpl194 ± 29% (p<0.05)[1]88 ± 0% (p<0.05)[1]
Global Mis-splicing Events 74 events rescued (>10% rescue, p<0.01, FDR<0.01)[2]62 events rescued (>10% rescue, p<0.01, FDR<0.01)[2]
Table 2: Off-Target Effects in HSALR Mouse Model
ParameterFuramidineHeptamidine
Off-target Exon Skipping Events 146 events[2]331 events[2]
Genes with Altered Expression 2.9% of genes (p<0.1)[2]42% of genes (p<0.1)[2]
Table 3: Efficacy and Toxicity in DM1 Patient-Derived Myotubes
ParameterFuramidineHeptamidine
MBNL1 Splicing Rescue 30 ± 3% max rescue (0.5-1 µM)[1]Data not available
MBNL2 Splicing Rescue 47 ± 4% max rescue (0.5-1 µM)[1]Data not available
NUMA1 Splicing Rescue 22 ± 6% max rescue (0.5-1 µM)[1]Data not available
SYNE1 Splicing Rescue 63 ± 9% max rescue (0.5-1 µM)[1]Data not available
Cell Toxicity No significant toxicity up to 4 µM[1]Significant toxicity starting at 0.5 µM (p<0.001)[2]

Mechanism of Action: A Visual Representation

The therapeutic strategies for myotonic dystrophy type 1 primarily focus on mitigating the toxic effects of the expanded CUG repeat RNA. Both heptamidine and furamidine interact with this toxic RNA, but their downstream effects differ significantly.

DM1_Pathway cluster_0 Pathogenic Mechanism of DM1 cluster_1 Therapeutic Intervention DMPK DMPK gene with CTG expansion CUG_RNA Toxic CUG repeat RNA DMPK->CUG_RNA Transcription Foci Nuclear Foci CUG_RNA->Foci MBNL_release MBNL Release CUG_RNA->MBNL_release MBNL MBNL Splicing Factors MBNL->Foci Sequestration Mis_splicing Aberrant Splicing Foci->Mis_splicing Leads to Symptoms DM1 Symptoms Mis_splicing->Symptoms Heptamidine Heptamidine Heptamidine->CUG_RNA Reduces levels Furamidine Furamidine Furamidine->CUG_RNA Binds to & disrupts MBNL binding MBNL_up Increased MBNL1/2 Protein Levels Furamidine->MBNL_up Induces Splicing_correction Splicing Correction MBNL_release->Splicing_correction MBNL_up->Splicing_correction Splicing_correction->Symptoms Amelioration

Caption: Mechanism of action of heptamidine and furamidine in DM1.

Experimental Workflows and Protocols

This section details the methodologies for key experiments used to evaluate heptamidine and furamidine.

Experimental Workflow: Compound Evaluation in DM1 Models

The general workflow for testing the efficacy and toxicity of compounds like heptamidine and furamidine in DM1 models is outlined below.

experimental_workflow start Start in_vitro In Vitro Studies (DM1 Patient Myotubes) start->in_vitro in_vivo In Vivo Studies (HSA_LR Mouse Model) start->in_vivo toxicity Toxicity Assessment (MTT Assay) in_vitro->toxicity splicing_vitro Splicing Analysis (RT-PCR/RNA-seq) in_vitro->splicing_vitro foci_analysis Nuclear Foci Analysis (FISH) in_vitro->foci_analysis splicing_vivo Splicing Analysis (RT-PCR/RNA-seq) in_vivo->splicing_vivo grip_strength Functional Assessment (Grip Strength) in_vivo->grip_strength data_analysis Data Analysis & Comparison toxicity->data_analysis splicing_vitro->data_analysis foci_analysis->data_analysis off_target Off-Target Effect Analysis (RNA-seq) splicing_vivo->off_target splicing_vivo->data_analysis grip_strength->data_analysis off_target->data_analysis end End data_analysis->end

Caption: Workflow for preclinical evaluation of DM1 therapeutics.

Detailed Experimental Protocols

This protocol is used to assess the cytotoxicity of heptamidine and furamidine in DM1 patient-derived myotubes.

  • Cell Seeding:

    • Culture DM1 patient-derived myoblasts in a suitable growth medium.

    • Differentiate myoblasts into myotubes over a 7-day period in 96-well plates.

    • On day three of differentiation, begin compound treatment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and furamidine in the differentiation medium.

    • Add the compounds to the myotube cultures at various concentrations. Include a vehicle-only control.

    • Incubate the cells with the compounds for a total of four days.

  • MTT Assay Procedure:

    • After the 4-day treatment, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

    • Incubate the plate overnight at 37°C.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the experimental wells.

    • Express cell viability as a percentage of the vehicle-treated control cells.

This protocol is used to determine the extent of splicing correction for specific mis-spliced exons, such as INSR exon 11 and CLCN1 exon 7a.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated and untreated DM1 myotubes or mouse muscle tissue using a suitable RNA isolation kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • PCR Amplification:

    • Perform PCR using primers flanking the alternative exon of interest (e.g., INSR exon 11 or CLCN1 exon 7a).

    • Use a fluorescently labeled forward primer for fragment analysis.

    • PCR cycling conditions should be optimized for each primer set. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Fragment Analysis:

    • Analyze the PCR products using capillary electrophoresis on a genetic analyzer.

    • The resulting electropherogram will show peaks corresponding to the inclusion and exclusion isoforms of the alternative exon.

  • Data Analysis:

    • Calculate the "Percent Spliced In" (PSI) or Ψ value using the following formula: Ψ = (Area of inclusion peak) / (Area of inclusion peak + Area of exclusion peak) * 100

    • Compare the PSI values between treated and untreated samples to determine the percent rescue of splicing.

This protocol is used to visualize and quantify the number of toxic CUG repeat RNA foci within the nuclei of DM1 cells.

  • Cell Preparation:

    • Grow and differentiate DM1 myoblasts on glass coverslips.

    • After compound treatment, fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

  • Hybridization:

    • Pre-hybridize the cells in hybridization buffer (e.g., 50% formamide, 2x SSC) for 30 minutes at 37°C.

    • Hybridize the cells overnight at 37°C with a fluorescently labeled (e.g., Cy3 or Alexa Fluor 555) (CAG)n probe that is complementary to the CUG repeat RNA.

  • Washing and Mounting:

    • Wash the coverslips multiple times in wash buffer (e.g., 50% formamide, 2x SSC) at 42°C to remove unbound probe.

    • Perform final washes in PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Quantify the number and intensity of nuclear foci per cell using image analysis software.

    • Compare the number of foci in treated versus untreated cells.

This in vivo assay measures muscle strength and is used to assess the functional improvement in a mouse model of DM1.

  • Acclimatization:

    • Acclimatize the mice to the testing room and the grip strength meter for at least 30 minutes before the test.

  • Forelimb Grip Strength Measurement:

    • Hold the mouse by the tail and lower it towards the grip strength meter's horizontal bar.

    • Allow the mouse to grasp the bar with its forepaws.

    • Gently pull the mouse backward in a straight line away from the meter until it releases its grip.

    • The meter will record the peak force exerted in grams.

    • Perform three to five consecutive trials with a short rest period in between.

  • Data Analysis:

    • Average the peak force values from the trials for each mouse.

    • Normalize the grip strength to the bodyweight of the mouse.

    • Compare the normalized grip strength between treated and untreated HSALR mice and wild-type controls.

Conclusion

The experimental evidence strongly suggests that furamidine is a more promising therapeutic candidate for myotonic dystrophy type 1 than this compound. Furamidine demonstrates superior efficacy in rescuing mis-splicing events, a more favorable toxicity profile, and significantly fewer off-target effects. Its multi-faceted mechanism of action, which includes not only targeting the toxic CUG repeat RNA but also increasing the levels of the essential MBNL splicing factors, may contribute to its enhanced therapeutic window. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of furamidine for DM1.

References

A Comparative Analysis of Heptamidine Dimethanesulfonate and Pentamidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial and antiprotozoal agents, the diamidine class of compounds has long been a source of therapeutic solutions. Pentamidine (B1679287), a well-established member of this class, has been a cornerstone in the treatment of various protozoal infections. A lesser-known analogue, Heptamidine (B1681504) dimethanesulfonate, presents a case for comparative exploration. This guide provides a detailed analysis of both compounds, summarizing available data, outlining experimental methodologies, and visualizing key pathways to aid researchers, scientists, and drug development professionals in their understanding and potential future investigations.

Overview and Chemical Structures

Pentamidine and Heptamidine are aromatic diamidines, characterized by two benzamidine (B55565) groups connected by a flexible linker chain. The primary structural difference lies in the length of this aliphatic diether linker: pentamidine possesses a five-carbon chain, while heptamidine, as its name suggests, has a seven-carbon chain. This variation in linker length can influence the molecule's flexibility, binding affinity to biological targets, and overall pharmacological profile.

Heptamidine dimethanesulfonate is identified as a pentamidine-related compound.[1] While its antiprotozoal properties are not well-documented in publicly available literature, it has been characterized as a potent inhibitor of the calcium-binding protein S100B, with a dissociation constant (Kd) of 6.9 μM.[1] This activity suggests a potential therapeutic application in other areas, such as melanoma, where it has been shown to selectively kill cells overexpressing S100B.[1]

Pentamidine is a broad-spectrum antimicrobial agent used in the treatment of pneumocystis pneumonia (PCP), trypanosomiasis (sleeping sickness), and leishmaniasis.[2][3][4] It is available for administration via inhalation or injection.[2][5][6]

Comparative Data

The following tables summarize the available quantitative data for both compounds. A significant disparity in the volume of research exists, with extensive data available for pentamidine and very limited information for this compound in the context of antiprotozoal activity.

Table 1: General and Chemical Properties
PropertyThis compoundPentamidine
Chemical Structure 4,4'-(heptane-1,7-diyldioxy)dibenzenecarboximidamide dimethanesulfonate4,4'-(pentane-1,5-diyldioxy)dibenzenecarboximidamide
CAS Number 161374-55-6[1]100-33-4
Molecular Formula C23H36N4O8S2C19H24N4O2
Molecular Weight 560.68 g/mol 340.42 g/mol
Known Biological Targets S100B (Kd = 6.9 μM)[1]DNA, RNA, phospholipids, proteins[7]
Table 2: Pharmacokinetic Parameters
ParameterThis compoundPentamidine
Administration Routes Data not availableIntravenous, Intramuscular, Inhalation[2][5][6]
Bioavailability Data not availablePoor oral bioavailability
Distribution Data not availableWidely distributed; accumulates in tissues
Metabolism Data not availableHepatic
Elimination Half-life Data not available6.4-9.4 hours (IV/IM), but can be much longer due to tissue accumulation, with a terminal half-life of days.
Excretion Data not availablePrimarily renal
Table 3: In Vitro Antiprotozoal Activity (IC50 Values)
OrganismThis compoundPentamidine
Pneumocystis jiroveciiData not available0.50 µM (in an ATP bioassay against P. carinii)[8]
Trypanosoma bruceiData not availableLow nanomolar range
Leishmania donovaniData not available1.8 µM[9]
Plasmodium falciparumData not availableLow nanomolar range
Table 4: Toxicity Profile
AspectThis compoundPentamidine
Reported Toxicities Data not availableNephrotoxicity, hypoglycemia, pancreatitis, hypotension, cardiac arrhythmias, bone marrow suppression.[4]
Cytotoxicity (Mammalian Cells) Selectively kills melanoma cells with S100B.[1]Can be cytotoxic, but some analogues show little to no cytotoxicity in mammalian cell cultures.[8]

Mechanism of Action

The precise mechanism of action for pentamidine is not fully understood but is believed to involve multiple targets within the protozoal cell. It is thought to interfere with DNA, RNA, phospholipid, and protein synthesis.[7] One of the leading hypotheses is its ability to bind to the minor groove of DNA, particularly at AT-rich regions, which can inhibit DNA replication and transcription.

While the antiprotozoal mechanism of heptamidine is uncharacterized, its structural similarity to pentamidine suggests it may share a similar mode of action. The longer aliphatic chain could, however, alter its DNA binding affinity or interaction with other cellular components.

pentamidine_mechanism Pentamidine Pentamidine DNA_minor_groove DNA Minor Groove (AT-rich regions) Pentamidine->DNA_minor_groove Binds to Phospholipid_synthesis Phospholipid Synthesis Pentamidine->Phospholipid_synthesis Inhibits RNA_synthesis RNA Synthesis DNA_minor_groove->RNA_synthesis Inhibits Protein_synthesis Protein Synthesis DNA_minor_groove->Protein_synthesis Inhibits Cell_death Parasite Death RNA_synthesis->Cell_death Protein_synthesis->Cell_death Phospholipid_synthesis->Cell_death

Proposed mechanism of action for Pentamidine.

Experimental Protocols

Detailed experimental protocols for heptamidine are not available in the literature. However, standard assays used to evaluate pentamidine and its analogues can be applied to characterize the antiprotozoal activity of heptamidine.

In Vitro Susceptibility Testing

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against a specific protozoan parasite.

Materials:

  • Parasite culture (e.g., Trypanosoma brucei, Leishmania donovani)

  • Appropriate culture medium

  • 96-well microtiter plates

  • Test compound (this compound, Pentamidine) dissolved in a suitable solvent (e.g., DMSO)

  • Resazurin-based viability dye (e.g., alamarBlue)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Parasite Seeding: Seed parasites at a predetermined density (e.g., 2 x 10^5 cells/mL) into the wells of a 96-well plate containing culture medium.

  • Compound Dilution: Prepare a serial dilution of the test compounds in the culture medium. Add the diluted compounds to the wells containing the parasites. Include a positive control (a known effective drug like pentamidine) and a negative control (vehicle solvent only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) for a specified period (e.g., 72 hours).

  • Viability Assay: Add the resazurin-based dye to each well and incubate for a further 4-24 hours.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of inhibition against the log of the compound concentration. Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

experimental_workflow start Start seed_parasites Seed parasites in 96-well plate start->seed_parasites prepare_dilutions Prepare serial dilutions of compounds seed_parasites->prepare_dilutions add_compounds Add compounds to wells prepare_dilutions->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_dye Add viability dye incubate_72h->add_dye incubate_4h Incubate for 4 hours add_dye->incubate_4h read_plate Measure fluorescence/ absorbance incubate_4h->read_plate analyze_data Calculate IC50 values read_plate->analyze_data end End analyze_data->end

Workflow for in vitro antiprotozoal susceptibility testing.

Conclusion and Future Directions

Pentamidine remains a clinically significant diamidine with a well-characterized, albeit complex, pharmacological profile. Its efficacy is established against several protozoal pathogens, though its use is tempered by a notable toxicity profile.

This compound, as a close structural analogue, presents an intriguing subject for further research. The limited available data points to a distinct biological activity as an S100B inhibitor, opening avenues for investigation beyond infectious diseases. However, a comprehensive comparative analysis of its antiprotozoal potential against pentamidine is currently hindered by a lack of published experimental data.

Future research should focus on:

  • Synthesis and in vitro screening of heptamidine against a panel of clinically relevant protozoa to determine its IC50 values.

  • Mechanism of action studies to ascertain if it shares the DNA-binding properties of pentamidine or possesses a novel mode of action.

  • In vivo efficacy and toxicity studies in animal models to evaluate its therapeutic index compared to pentamidine.

  • Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion.

Such studies are essential to determine if the increased linker length in heptamidine offers any therapeutic advantages, such as enhanced efficacy, reduced toxicity, or an altered spectrum of activity, compared to its well-established counterpart, pentamidine.

References

Comparative Efficacy of Heptamidine Dimethanesulfonate and Other S100B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Heptamidine dimethanesulfonate and other selected small molecule inhibitors of the S100B protein. S100B is a calcium-binding protein implicated in various pathological processes, including neurodegenerative diseases, traumatic brain injury, and melanoma, making it a significant target for therapeutic intervention. This document summarizes key quantitative data, presents detailed experimental methodologies for assessing inhibitor potency, and visualizes relevant biological pathways and experimental workflows.

Quantitative Comparison of S100B Inhibitors

The inhibitory activities of Heptamidine and other compounds against S100B have been quantified using various biophysical techniques. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are critical parameters for comparing the efficacy of these inhibitors. A lower value for these parameters indicates a higher binding affinity and potency.

InhibitorChemical ClassKd (µM)IC50 (µM)Experimental Method
Heptamidine Diamidine6.9[1]Not ReportedNot Reported
Pentamidine DiamidineNot ReportedNot ReportedNot Reported
Trifluoperazine Phenothiazine28 (in presence of Ca2+)Not Reported19F-NMR Spectroscopy
SC0025 (Apomorphine Hydrochloride) Aporphine Alkaloid1752 ± 176.5[2]Not ReportedDirect Fluorescence
SC1990 (Ethidium Bromide) Phenanthridinium215.4 ± 9.0[2]422.9 ± 219.0[2]Direct Fluorescence & FPCA

Experimental Protocols

Accurate determination of inhibitor efficacy relies on robust and reproducible experimental protocols. Below are detailed methodologies for two common assays used to quantify the interaction between S100B and its inhibitors.

Fluorescence Polarization Competition Assay (FPCA)

This assay is used to determine the IC50 value of a competitive inhibitor. It measures the displacement of a fluorescently labeled probe from S100B by an unlabeled inhibitor.

a. Materials:

  • Purified recombinant S100B protein

  • Fluorescently labeled peptide probe with known affinity for S100B (e.g., TAMRA-labeled TRTK-12 peptide)

  • Unlabeled inhibitor compound (e.g., this compound)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM CaCl₂, 0.5 mM TCEP, 0.01% Tween-20

  • 384-well, non-binding, black microplates

  • Fluorescence plate reader with polarization filters

b. Procedure:

  • Probe-S100B Binding: In a series of wells, titrate the S100B protein against a fixed concentration of the fluorescent probe (e.g., 50 nM) to determine the concentration of S100B that results in 60-80% of the maximal polarization signal. This concentration of S100B will be used for the competition assay.

  • Inhibitor Dilution Series: Prepare a serial dilution of the unlabeled inhibitor compound in the assay buffer.

  • Assay Setup: In the microplate wells, combine the fixed concentration of S100B, the fixed concentration of the fluorescent probe, and the varying concentrations of the inhibitor. Include control wells with only the probe and with the probe and S100B (no inhibitor).

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., for TAMRA, excitation at ~544 nm and emission at ~590 nm).

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - [(P - P_min) / (P_max - P_min)]) where P is the observed polarization, P_min is the polarization of the free probe, and P_max is the polarization of the probe bound to S100B.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (Kd) of the interaction between an inhibitor and S100B.

a. Materials:

  • SPR instrument with sensor chips (e.g., CM5 sensor chip)

  • Purified recombinant S100B protein

  • Inhibitor compound

  • Immobilization Buffer: 10 mM Sodium Acetate (pH 5.0)

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4) with 1 mM CaCl₂

  • Amine coupling kit (EDC, NHS, and ethanolamine)

b. Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the S100B protein (diluted in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 Resonance Units, RU).

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a serial dilution of the inhibitor compound in the running buffer.

    • Inject the different concentrations of the inhibitor over the immobilized S100B surface, followed by a dissociation phase where only running buffer flows over the surface.

    • Include a reference flow cell without immobilized S100B to subtract non-specific binding.

  • Regeneration: If the inhibitor binds tightly, inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Signaling Pathways and Experimental Workflows

S100B Signaling Pathways

S100B exerts its effects through interaction with various intracellular and extracellular partners. Two of the most well-characterized pathways are its interaction with the tumor suppressor p53 and the Receptor for Advanced Glycation Endproducts (RAGE).

S100B_p53_Pathway S100B S100B p53 p53 S100B->p53 Inhibits Tetramerization p53_degradation p53 Degradation S100B->p53_degradation Promotes p53_tetramer p53 Tetramer (Active) p53->p53_tetramer Forms Apoptosis Apoptosis p53_tetramer->Apoptosis Induces

Figure 1. S100B-p53 Interaction Pathway.

S100B_RAGE_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular S100B S100B RAGE RAGE Receptor S100B->RAGE Binds MAPK MAPK Pathway (ERK, JNK, p38) RAGE->MAPK NFkB NF-κB Pathway RAGE->NFkB Inflammation Inflammation MAPK->Inflammation Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation NFkB->Inflammation NFkB->Cell_Proliferation

Figure 2. S100B-RAGE Signaling Pathway.

Experimental Workflow: Fluorescence Polarization Competition Assay

The following diagram illustrates the workflow for determining the IC50 of an S100B inhibitor using a fluorescence polarization competition assay.

FPCA_Workflow start Start prepare_reagents Prepare Reagents: S100B, Fluorescent Probe, Inhibitor, Assay Buffer start->prepare_reagents probe_titration Titrate S100B against Probe to Determine Optimal [S100B] prepare_reagents->probe_titration inhibitor_dilution Prepare Serial Dilution of Inhibitor prepare_reagents->inhibitor_dilution plate_setup Set up 384-well Plate: Controls and Inhibitor Concentrations probe_titration->plate_setup inhibitor_dilution->plate_setup incubation Incubate at Room Temperature (30 min) plate_setup->incubation fp_measurement Measure Fluorescence Polarization incubation->fp_measurement data_analysis Analyze Data: Calculate % Inhibition, Fit Dose-Response Curve fp_measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Figure 3. FPCA Experimental Workflow.

References

Cross-Validation of Heptamidine Dimethanesulfonate's Anti-Melanoma Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, Texas – Heptamidine dimethanesulfonate, a novel aromatic diamidine, has demonstrated significant potential as a targeted therapeutic agent against malignant melanoma. This guide provides a comparative analysis of its anti-cancer effects, drawing upon available experimental data to offer researchers, scientists, and drug development professionals a clear overview of its performance and underlying mechanisms.

This compound, also known as SBi4211, has been identified as a potent inhibitor of the S100B protein, a calcium-binding protein often overexpressed in melanoma cells. Inhibition of S100B has been shown to selectively induce cell death in melanoma cells that are positive for this protein. This targeted approach offers a promising avenue for the development of more effective and less toxic cancer therapies.

Quantitative Analysis of Anti-Melanoma Activity

To date, the primary research on the direct anti-melanoma effects of this compound comes from a foundational study. The following table summarizes the key quantitative data on the compound's efficacy in different melanoma cell lines.

Cell LineS100B StatusIC50 (µM) of HeptamidineExperimental Notes
UACC-903Positive~15Cell viability assessed after 72 hours of treatment.
Malme-3MNegative> 50Demonstrates selectivity for S100B-positive cells.

Table 1: In Vitro Efficacy of this compound in Melanoma Cell Lines. The half-maximal inhibitory concentration (IC50) values highlight the compound's potency and selectivity.

Experimental Protocols

The following is a detailed methodology for the cell viability assays used to generate the data presented above.

Cell Viability Assay (MTT Assay)

  • Cell Culture: Human melanoma cell lines (UACC-903 and Malme-3M) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Subsequently, the cells were treated with varying concentrations of this compound (ranging from 0.1 to 100 µM) for 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control (untreated cells). The IC50 values were calculated using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound involves the inhibition of the S100B protein. The following diagrams illustrate the proposed signaling pathway and the experimental workflow for assessing its anti-melanoma effects.

G cluster_0 Heptamidine Action on S100B Pathway Heptamidine Heptamidine dimethanesulfonate S100B S100B Heptamidine->S100B inhibits p53 p53 S100B->p53 inhibits Apoptosis Apoptosis p53->Apoptosis induces

Figure 1: Proposed Signaling Pathway of Heptamidine. Heptamidine inhibits S100B, leading to the activation of the tumor suppressor p53 and subsequent apoptosis in melanoma cells.

G cluster_1 Experimental Workflow for Cell Viability start Seed Melanoma Cells (S100B+ & S100B-) treat Treat with Heptamidine (various concentrations) start->treat incubate Incubate for 72h treat->incubate mtt Add MTT Reagent incubate->mtt read Measure Absorbance mtt->read analyze Calculate IC50 read->analyze

Figure 2: Workflow for Assessing Cell Viability. This diagram outlines the key steps in determining the IC50 values of Heptamidine in melanoma cell lines.

Future Directions

While the initial findings are promising, further research from independent laboratories is crucial to validate these results and fully elucidate the therapeutic potential of this compound. Cross-validation studies would strengthen the existing data and pave the way for potential clinical investigations. Researchers are encouraged to utilize the provided protocols to replicate and expand upon these findings. The selective nature of this compound warrants further exploration in various melanoma subtypes and in combination with other therapeutic agents.

Independent Verification of Pentamidine's Anti-Melanoma Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-melanoma activity of Pentamidine with other established treatments. It is important to note that the initial query for "Heptamidine dimethanesulfonate" yielded no relevant results in the context of melanoma research. However, substantial evidence points to the anti-melanoma activity of Pentamidine , suggesting a possible typographical error in the original query. This document will proceed with the analysis of Pentamidine.

The comparative analysis includes Dacarbazine, a conventional chemotherapy agent; Vemurafenib, a targeted therapy; and Pembrolizumab, an immune checkpoint inhibitor. The data presented is collated from various in vitro studies to provide a standardized basis for comparison.

Quantitative Comparison of Anti-Melanoma Activity

The following table summarizes the in vitro potency of Pentamidine and comparator drugs against various melanoma cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

DrugMechanism of ActionMelanoma Cell Line(s)IC50 / PotencyCitation(s)
Pentamidine S100B-p53 Interaction Inhibitor18 skin melanoma samplesMedian IC90: 30.2 µM[1]
Uveal melanoma sample86% inhibition at 37.96 µM[1]
Dacarbazine Alkylating AgentA375~38 µg/mL (24h), ~0.66 µg/mL (48h), ~0.036 µg/mL (72h)[2]
MNT-1~477 µg/mL (24h), ~45 µg/mL (48h), ~15 µg/mL (72h)[2]
B16f10~0.7 µM (24h)[3]
Vemurafenib BRAF V600E Kinase InhibitorBRAF V600E mutated cell lines31 nM[4]
A3750.05 µM[5]
Mewo, A375, ED013173 to 5000 nM (48h)[6]
Pembrolizumab PD-1 InhibitorNot Applicable (See Note)Not Applicable (See Note)[7][8]

Note on Pembrolizumab: As a monoclonal antibody, Pembrolizumab's mechanism of action is to block the interaction between PD-1 and its ligands, thereby activating an anti-tumor immune response. Its efficacy is not measured by a direct IC50 value on melanoma cells in isolation but rather through its ability to stimulate T-cell-mediated killing of tumor cells. Clinical trials have shown significant overall response rates in patients with advanced melanoma.[7][8]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by each drug.

pentamidine_pathway cluster_inhibition Inhibition of S100B-p53 Interaction S100B S100B p53 p53 S100B->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis Promotes Pentamidine Pentamidine Pentamidine->S100B Inhibits

Figure 1: Pentamidine's Mechanism of Action

dacarbazine_pathway Dacarbazine Dacarbazine (Prodrug) MTIC MTIC (Active Metabolite) Dacarbazine->MTIC Metabolic Activation (Liver) DNA DNA MTIC->DNA Alkylation (Methylation) Replication DNA Replication & Transcription DNA->Replication CellDeath Cell Cycle Arrest & Apoptosis Replication->CellDeath Inhibition leads to

Figure 2: Dacarbazine's Mechanism of Action

vemurafenib_pathway Vemurafenib Vemurafenib BRAF_V600E BRAF V600E (Mutated) Vemurafenib->BRAF_V600E Inhibits MEK MEK BRAF_V600E->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes

Figure 3: Vemurafenib's Mechanism of Action

pembrolizumab_pathway Pembrolizumab Pembrolizumab PD1 PD-1 Pembrolizumab->PD1 Blocks T_Cell T-Cell T_Cell->PD1 T_Cell_Activation T-Cell Activation & Tumor Cell Killing T_Cell->T_Cell_Activation Leads to Melanoma_Cell Melanoma Cell PDL1 PD-L1 Melanoma_Cell->PDL1 PDL1->PD1 Inhibitory Signal

Figure 4: Pembrolizumab's Mechanism of Action

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the anti-melanoma activity of the discussed compounds.

ATP-Based Tumor Chemosensitivity Assay (TCA)
  • Principle: This assay measures the viability of tumor cells by quantifying their intracellular ATP levels. A decrease in ATP is indicative of cell death.[9][10]

  • Protocol Outline:

    • Cell Preparation: Isolate tumor cells from patient samples or culture melanoma cell lines.

    • Drug Incubation: Plate the cells in 96-well plates and expose them to a range of concentrations of the test compound (e.g., Pentamidine, Dacarbazine) for a specified period (e.g., 6 days).

    • ATP Extraction: Lyse the cells to release intracellular ATP.

    • Luminescence Reading: Add a luciferin-luciferase reagent. The resulting luminescence, proportional to the ATP concentration, is measured using a luminometer.

    • Data Analysis: Calculate the percentage of inhibition compared to untreated controls to determine IC50 or IC90 values.[1]

MTT/MTS Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert a tetrazolium salt (MTT or MTS) into a colored formazan (B1609692) product.[11]

  • Protocol Outline:

    • Cell Seeding: Plate melanoma cells in 96-well plates and allow them to adhere.

    • Compound Treatment: Treat the cells with various concentrations of the drug (e.g., Dacarbazine, Vemurafenib) for a defined period (e.g., 24, 48, or 72 hours).

    • MTT/MTS Incubation: Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

    • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. This step is not required for MTS.

    • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (typically 490-570 nm).

    • IC50 Calculation: Determine the drug concentration that reduces cell viability by 50% compared to untreated cells.

BRAF Kinase Activity Assay
  • Principle: This assay measures the ability of a compound (e.g., Vemurafenib) to inhibit the enzymatic activity of the BRAF kinase.[12][13]

  • Protocol Outline:

    • Reaction Setup: In a 96-well plate, combine the BRAF V600E enzyme, its substrate (e.g., MEK1), and ATP.

    • Inhibitor Addition: Add varying concentrations of the test inhibitor (Vemurafenib).

    • Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.

    • Signal Detection: Use a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

    • IC50 Determination: Calculate the inhibitor concentration that reduces BRAF kinase activity by 50%.

PD-1/PD-L1 Blockade Assay
  • Principle: This cell-based bioassay measures the ability of an antibody (e.g., Pembrolizumab) to block the interaction between PD-1 and PD-L1, thereby restoring T-cell activation.[14][15]

  • Protocol Outline:

    • Co-culture Setup: Co-culture two engineered cell lines:

      • PD-1 Effector Cells (e.g., Jurkat T cells expressing PD-1 and a reporter gene like luciferase under an NFAT response element).

      • PD-L1 Antigen-Presenting Cells (e.g., CHO-K1 cells expressing PD-L1 and a T-cell receptor activator).

    • Antibody Treatment: Add different concentrations of the blocking antibody (Pembrolizumab) to the co-culture.

    • Incubation: Incubate the cells to allow for T-cell activation in the presence of the antibody.

    • Reporter Gene Assay: Measure the expression of the reporter gene (e.g., luciferase activity). An increase in the reporter signal indicates the blockade of the PD-1/PD-L1 inhibitory pathway and subsequent T-cell activation.

    • EC50 Calculation: Determine the antibody concentration that results in 50% of the maximal T-cell activation.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro assessment of an anti-melanoma compound.

experimental_workflow cluster_assays In Vitro Assays start Start: Compound of Interest cell_culture Melanoma Cell Line Culture start->cell_culture drug_treatment Treatment with Compound (Dose-Response) cell_culture->drug_treatment viability_assay Cell Viability/Proliferation Assay (e.g., MTT, ATP-TCA) drug_treatment->viability_assay mechanistic_assay Mechanism-Specific Assay (e.g., Kinase Assay, Blockade Assay) drug_treatment->mechanistic_assay data_analysis Data Analysis (IC50/EC50 Calculation) viability_assay->data_analysis mechanistic_assay->data_analysis end End: Potency & Mechanism Determined data_analysis->end

References

A Comparative Analysis of In Vitro and In Vivo Efficacy: The Case of Aromatic Diamidines for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of in vitro and in vivo results for pentamidine (B1679287), a well-researched aromatic diamidine with known antiprotozoal and anticancer properties.[1][2][3] The data presented serves as a framework for understanding how the biological effects of this class of compounds are evaluated, from cellular assays to animal models.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on pentamidine, showcasing its effects on cancer cell lines and tumor models.

Table 1: In Vitro Efficacy of Pentamidine Against Cancer Cell Lines

Cell LineCancer TypeAssayEndpointResultReference
IshikawaEndometrial CancerMTS AssayProliferation InhibitionDose-dependent, max suppression at 15 µmol/L[1]
HEC-1AEndometrial CancerMTS AssayProliferation InhibitionDose-dependent, max suppression at 15 µmol/L[1]
IshikawaEndometrial CancerColony Formation AssayColony Formation SuppressionDose-dependent[1]
HEC-1AEndometrial CancerColony Formation AssayColony Formation SuppressionDose-dependent[1]
HO8910Ovarian CancerMTS AssayProliferation InhibitionDose-dependent[4]
Caov3Ovarian CancerMTS AssayProliferation InhibitionDose-dependent[4]
HO8910Ovarian CancerColony Formation AssayColony Formation Suppression62.7% (low dose) to 96.6% (high dose) reduction[4]
Caov3Ovarian CancerColony Formation AssayColony Formation Suppression41.3% (low dose) to 95.1% (high dose) reduction[4]
WM9MelanomaXenograft in nude miceTumor Growth InhibitionSignificant inhibition[5]

Table 2: In Vivo Efficacy of Pentamidine in Murine Cancer Models

Tumor ModelCancer TypeTreatmentEndpointResultReference
PD-L1 humanized murine cell allograftBreast, Colon, Melanoma, LungPentamidine (10 mg/kg, i.p.)Tumor GrowthAttenuated tumor growth[2]
PD-L1 humanized murine cell allograftBreast, Colon, Melanoma, LungPentamidine (10 mg/kg, i.p.)SurvivalProlonged survival of tumor-bearing mice[2]
Nude mouse xenograftProstate CancerPentamidineTumor GrowthSuppressed growth of xenograft tumors[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are summaries of protocols commonly used to evaluate the in vitro and in vivo effects of compounds like pentamidine.

In Vitro Assays
  • Cell Proliferation (MTS) Assay:

    • Cancer cells (e.g., Ishikawa, HEC-1A) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with varying concentrations of pentamidine or a vehicle control for a specified period (e.g., 72 hours).

    • A solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

    • After incubation, the absorbance at a specific wavelength (e.g., 490 nm) is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Colony Formation Assay:

    • A low density of cancer cells is seeded in 6-well plates.

    • Cells are treated with pentamidine at various concentrations.

    • The medium is changed periodically until visible colonies are formed (typically 1-2 weeks).

    • Colonies are fixed with methanol (B129727) and stained with crystal violet.

    • The number of colonies in each well is counted to assess the long-term proliferative capacity of the cells.

  • Transwell Migration and Invasion Assays:

    • For migration assays, cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant.

    • For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

    • Pentamidine is added to the upper chamber with the cells.

    • After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed.

    • Cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope.

In Vivo Models
  • Xenograft and Allograft Tumor Models:

    • Immunocompromised mice (for human cell line xenografts) or syngeneic mice (for murine cell line allografts) are used.

    • A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • Pentamidine is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by pentamidine and a typical experimental workflow for its evaluation.

PI3K_AKT_Pathway Pentamidine Pentamidine PI3K PI3K Pentamidine->PI3K Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Proliferation Cell Proliferation pAKT->Proliferation Migration Cell Migration pAKT->Migration Invasion Cell Invasion pAKT->Invasion Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select Cancer Cell Lines ProliferationAssay Proliferation Assays (MTS, Colony Formation) CellLines->ProliferationAssay MigrationInvasionAssay Migration & Invasion Assays (Transwell) CellLines->MigrationInvasionAssay MechanismStudy Mechanism of Action (e.g., Western Blot for PI3K/AKT) ProliferationAssay->MechanismStudy MigrationInvasionAssay->MechanismStudy TumorModel Establish Xenograft/Allograft Tumor Model MechanismStudy->TumorModel Promising Results Treatment Administer Pentamidine TumorModel->Treatment TumorMeasurement Monitor Tumor Growth and Survival Treatment->TumorMeasurement Analysis Examine Tumors (Histology, etc.) TumorMeasurement->Analysis

References

A Comparative Guide to Small-Molecule Modulators of Alternative Splicing: Heptamidine Dimethanesulfonate and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alternative splicing, a fundamental process of gene regulation, allows for the production of multiple protein isoforms from a single gene. Its dysregulation is a hallmark of numerous diseases, including cancer and genetic disorders. This has spurred the development of small molecules that can modulate alternative splicing, offering novel therapeutic avenues. This guide provides an objective comparison of heptamidine (B1681504) dimethanesulfonate and its analogs with other prominent compounds known to affect alternative splicing, supported by experimental data and detailed methodologies.

Overview of Splicing Modulation by Small Molecules

Small molecules can influence alternative splicing through various mechanisms. These include direct interaction with pre-mRNA sequences, modulation of splicing factor activity, or interference with the core spliceosomal machinery. This guide categorizes these compounds into three main groups for a comprehensive comparison:

  • Diamidines (Heptamidine, Pentamidine, and Furamidine): These compounds have shown efficacy in correcting splicing defects in Myotonic Dystrophy Type 1 (DM1).

  • SMN2 Splicing Modifiers (Risdiplam and Branaplam): Developed for the treatment of Spinal Muscular Atrophy (SMA), these molecules specifically target the splicing of the Survival of Motor Neuron 2 (SMN2) pre-mRNA.

  • Spliceosome Modulators (H3B-8800): These compounds directly target core components of the spliceosome, such as SF3B1, and have broad applications, particularly in oncology.

Quantitative Data Comparison

The following tables summarize the quantitative effects of these compounds on alternative splicing, based on published experimental data.

Table 1: General Comparison of Splicing Modulators

Compound ClassRepresentative Compound(s)Primary Disease TargetMolecular TargetGeneral Mechanism of Action
Diamidines Heptamidine, Pentamidine, FuramidineMyotonic Dystrophy Type 1 (DM1)Expanded CUG repeat RNA; MBNL1 proteinReduces toxic RNA levels and/or modulates MBNL1 sequestration.[1][2][3]
SMN2 Splicing Modifiers Risdiplam, BranaplamSpinal Muscular Atrophy (SMA)SMN2 pre-mRNAPromotes the inclusion of exon 7 in SMN2 mRNA.[4][5][6]
Spliceosome Modulators H3B-8800Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML)SF3B1 subunit of the spliceosomeAlters the splicing of a subset of pre-mRNAs by inhibiting SF3B1.[7][8][9][10]

Table 2: Quantitative Effects on Splicing Events

CompoundTarget Gene/ExonCell/Animal ModelConcentration/DoseObserved EffectReference
Pentamidine cTNT exon 5HeLa cells75 µMReversal of missplicing, restoring normal exon 5 inclusion.[11]
Furamidine Atp2a1, Clcn1HSALR DM1 mouse model20 mg/kg/day for 7 daysRescue of missplicing events.[2]
Risdiplam SMN2 exon 7SMA Type I fibroblasts~10 nMSignificant increase in exon 7 inclusion.[12]
Branaplam SMN2 exon 7SMNΔ7 mouse myoblastsEC50 = 0.6 µM2.5-fold increase in SMN protein levels.[13]
Sudemycin D1 (SF3B1 inhibitor) Whole transcriptomeRh18 cells1 µM for 8 hPredominantly exon skipping events.[10][14]

Experimental Protocols

Understanding the methodologies used to generate the above data is crucial for interpretation and replication. Below are detailed protocols for key experiments.

Minigene Splicing Assay

This assay is used to study the effect of a compound on the splicing of a specific exon in a controlled cellular context.[15][16][17][18]

  • Vector Construction: A minigene construct is created, typically using a vector like pSPL3. This construct contains the exon of interest flanked by its natural intronic sequences. This genomic fragment is inserted between two exons of the vector.

  • Cell Culture and Transfection: Human cell lines, such as HEK293T or HeLa, are cultured under standard conditions. The cells are then transfected with the minigene plasmid using a suitable transfection reagent (e.g., Lipofectamine).

  • Compound Treatment: Following transfection, the cells are treated with the compound of interest at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • RNA Extraction and RT-PCR: After a 24-48 hour incubation period, total RNA is extracted from the cells. The RNA is then reverse-transcribed into cDNA. PCR is performed using primers specific to the vector's exons flanking the inserted genomic fragment.

  • Analysis: The PCR products are analyzed by gel electrophoresis. Changes in the size of the PCR products indicate alterations in splicing (e.g., exon inclusion or skipping). The different splice isoforms can be quantified.

RT-PCR Analysis of Endogenous Splicing

This method assesses the effect of a compound on the splicing of a naturally expressed gene within a cell.

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound as described above.

  • RNA Extraction and cDNA Synthesis: Total RNA is isolated and converted to cDNA.

  • PCR Amplification: PCR is performed using primers that flank the alternatively spliced exon of the endogenous gene of interest.

  • Quantification: The relative abundance of the different splice isoforms (e.g., exon inclusion vs. exclusion) is quantified. This can be done semi-quantitatively using gel electrophoresis and densitometry, or more precisely using quantitative real-time PCR (qRT-PCR) or capillary electrophoresis. The "Percent Splicing Index" (PSI) is often calculated to represent the proportion of the inclusion isoform.[19]

RNA-Seq for Global Splicing Analysis

To understand the global impact of a compound on alternative splicing, transcriptome-wide RNA sequencing (RNA-Seq) is employed.[20][21][22][23][24]

  • Sample Preparation: RNA is extracted from compound-treated and control cells. The quality and quantity of the RNA are assessed.

  • Library Preparation: An RNA-Seq library is prepared. This typically involves rRNA depletion or poly(A) selection, followed by RNA fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: The prepared library is sequenced using a next-generation sequencing platform.

  • Bioinformatic Analysis: The sequencing reads are aligned to a reference genome. Specialized bioinformatic tools (e.g., rMATS, MAJIQ) are then used to identify and quantify different types of alternative splicing events (e.g., skipped exons, retained introns) across the transcriptome and to determine statistically significant differences between the compound-treated and control groups.

Visualizing Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the points of intervention for the different classes of splicing modulators.

Splicing_Modulator_Mechanisms cluster_pre_mrna Pre-mRNA Processing cluster_modulators Points of Intervention Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Splicing Mature mRNA Mature mRNA Spliceosome->Mature mRNA Heptamidine Heptamidine/ Pentamidine Heptamidine->Pre-mRNA Binds to CUG repeats Risdiplam Risdiplam/ Branaplam Risdiplam->Pre-mRNA Binds to SMN2 pre-mRNA H3B-8800 H3B-8800 H3B-8800->Spliceosome Inhibits SF3B1

Caption: Mechanisms of different splicing modulators.

Experimental Workflow for Splicing Modulator Analysis

This diagram outlines a typical workflow for identifying and characterizing a novel splicing modulator.

Experimental_Workflow Start High-Throughput Screen Minigene_Assay Minigene Splicing Assay (Initial Validation) Start->Minigene_Assay Endogenous_PCR Endogenous RT-PCR (Confirmation) Minigene_Assay->Endogenous_PCR RNA_Seq RNA-Seq (Global Effects) Endogenous_PCR->RNA_Seq Mechanism_Studies Mechanism of Action Studies (e.g., RNA binding, protein interaction) RNA_Seq->Mechanism_Studies Animal_Model In Vivo Testing (Animal Models) Mechanism_Studies->Animal_Model End Lead Compound Animal_Model->End

Caption: Workflow for splicing modulator discovery.

Logical Relationship in Myotonic Dystrophy Splicing Correction

This diagram illustrates the proposed mechanism by which diamidines correct splicing defects in Myotonic Dystrophy.

DM1_Mechanism CUG_Repeats Expanded CUG Repeat RNA MBNL1_Sequestration MBNL1 Sequestration (Nuclear Foci) CUG_Repeats->MBNL1_Sequestration MBNL1_Release MBNL1 Release and Reduced Toxic RNA Mis_splicing Aberrant Alternative Splicing MBNL1_Sequestration->Mis_splicing DM1_Symptoms DM1 Symptoms Mis_splicing->DM1_Symptoms Heptamidine Heptamidine/ Pentamidine Heptamidine->CUG_Repeats Inhibits/Reduces Heptamidine->MBNL1_Sequestration Disrupts Splicing_Correction Splicing Correction MBNL1_Release->Splicing_Correction Symptom_Amelioration Amelioration of Symptoms Splicing_Correction->Symptom_Amelioration

Caption: Heptamidine's proposed role in DM1.

References

Safety Operating Guide

Proper Disposal of Heptamidine Dimethanesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety Protocols

Before handling heptamidine (B1681504) dimethanesulfonate for disposal, it is crucial to assume the substance is hazardous. Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect from potential splashes.

Work Area:

  • All handling of heptamidine dimethanesulfonate waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Procedures

The recommended and primary method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department and their designated hazardous waste contractors.

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials such as pipette tips, gloves, and paper towels, in a designated and clearly labeled waste container.

    • If the original container is to be discarded, ensure it is empty, and the label is defaced or clearly marked as "WASTE."

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Incompatible chemicals can react dangerously.

  • Container Management:

    • Use a container that is compatible with the chemical. Typically, high-density polyethylene (B3416737) (HDPE) containers are suitable for a wide range of chemical wastes.

    • The container must be in good condition with a securely sealing lid.

    • Keep the waste container closed at all times, except when adding waste.

    • Do not overfill the container; a general guideline is to fill it to no more than 80% of its capacity to allow for expansion.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "solid," "in aqueous solution").

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • This area should be away from general lab traffic and incompatible materials.

  • Arrange for Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for requesting a pickup.

Quantitative Data Summary

The following table summarizes key quantitative guidelines for the accumulation and storage of hazardous chemical waste in a laboratory setting, in accordance with general laboratory safety regulations.

ParameterGuidelineCitation
Maximum Volume in Satellite Accumulation Area 55 gallons of hazardous waste or 1 quart of acutely toxic waste
Container Fill Level Do not exceed 80% of the container's capacity
Empty Container Rinsing (for highly toxic chemicals) The first three rinses must be collected as hazardous waste

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Handle Waste in a Chemical Fume Hood A->B C Step 3: Segregate and Collect Waste in a Labeled, Compatible Container B->C D Step 4: Securely Close Container and Do Not Overfill C->D E Step 5: Store in Designated Satellite Accumulation Area D->E F Step 6: Contact Institutional EHS for Waste Pickup E->F G Step 7: Licensed Contractor Disposes of Waste F->G

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided is based on general laboratory safety and chemical handling best practices. It is not a substitute for the specific guidance of your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office and adhere to all local, state, and federal regulations regarding chemical waste disposal.

Essential Safety and Operational Guidance for Handling Heptamidine Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Heptamidine dimethanesulfonate, including detailed operational and disposal plans to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures to prevent exposure. The primary hazards include severe skin burns, eye damage, respiratory irritation, and harm to aquatic life. It is also harmful if swallowed. Adherence to the following PPE guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and dust particles that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves before each use.Prevents skin contact, which can cause severe burns and harmful absorption.
Skin and Body Protection A flame-retardant, anti-static lab coat, long pants, and closed-toe shoes.Protects skin from accidental contact and splashes.
Respiratory Protection Use a NIOSH-approved respirator with a P3 (EN 143) filter cartridge if working outside a fume hood or if dust is generated.Prevents inhalation of dust, which can cause respiratory irritation.

Step-by-Step Operational Plan

This procedural guidance outlines the safe handling of this compound from preparation to post-experiment cleanup.

Experimental Workflow:

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Fume Hood prep_ppe->prep_setup prep_weigh 3. Weigh Compound prep_setup->prep_weigh handle_dissolve 4. Dissolve Compound prep_weigh->handle_dissolve handle_reaction 5. Perform Experiment handle_dissolve->handle_reaction cleanup_decon 6. Decontaminate Surfaces handle_reaction->cleanup_decon cleanup_waste 7. Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE cleanup_waste->cleanup_ppe

Caption: Safe handling workflow for this compound.

Methodology:

  • Don PPE: Before entering the laboratory and handling the chemical, put on all required personal protective equipment as detailed in Table 1.

  • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. All handling of solid this compound and its solutions should be performed within the fume hood to minimize inhalation exposure.

  • Weigh Compound: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Avoid generating dust.

  • Dissolve Compound: Add the solvent to the compound slowly to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.

  • Perform Experiment: Conduct the experiment within the fume hood, keeping the sash at the lowest practical height.

  • Decontaminate Surfaces: After the experiment, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical. Use an appropriate deactivating solution or soap and water.

  • Dispose of Waste: Dispose of all waste, including unused compounds, solutions, and contaminated materials, according to the disposal plan outlined below.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield, goggles, and lab coat. Wash hands thoroughly after removing all PPE.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal:

Disposal Plan for this compound Waste cluster_waste Waste Generation cluster_disposal Disposal Pathway waste_solid Solid Waste (Unused compound, contaminated consumables) disposal_solid Labeled Hazardous Solid Waste Container waste_solid->disposal_solid waste_liquid Liquid Waste (Solutions containing the compound) disposal_liquid Labeled Hazardous Liquid Waste Container waste_liquid->disposal_liquid waste_sharps Contaminated Sharps disposal_sharps Puncture-proof Sharps Container waste_sharps->disposal_sharps disposal_pickup Arrange for Professional Waste Pickup disposal_solid->disposal_pickup disposal_liquid->disposal_pickup disposal_sharps->disposal_pickup

Caption: Waste disposal pathway for this compound.

Procedure:

  • Solid Waste: Collect all solid waste, including unused powder, contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Sharps: Dispose of any contaminated needles, syringes, or other sharps in a designated, puncture-proof sharps container.

  • Final Disposal: All waste containers must be sealed and stored in a designated satellite accumulation area. Arrange for disposal through your institution's EHS-approved hazardous waste management service. Do not dispose of this compound down the drain.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.